molecular formula C14H16ClNO B1521649 4-(Benzyloxy)-3-methylaniline hydrochloride CAS No. 1150114-24-1

4-(Benzyloxy)-3-methylaniline hydrochloride

Cat. No.: B1521649
CAS No.: 1150114-24-1
M. Wt: 249.73 g/mol
InChI Key: FSNRVDJNPWPWGQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methylaniline hydrochloride is a useful research compound. Its molecular formula is C14H16ClNO and its molecular weight is 249.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-4-phenylmethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNRVDJNPWPWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673789
Record name 4-(Benzyloxy)-3-methylaniline--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID10673789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-24-1
Record name 4-(Benzyloxy)-3-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Benzyloxy)-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-methylaniline hydrochloride is a substituted aniline derivative of interest in medicinal chemistry and organic synthesis. As a hydrochloride salt, its physical properties, particularly solubility, are critical for its handling, formulation, and application in various research and development settings. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside practical experimental protocols for its characterization. Understanding these properties is paramount for its effective utilization as a building block in the synthesis of more complex molecules and for its study in biological systems.

Core Physical and Chemical Properties

A summary of the fundamental properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₆ClNO[1][2]
Molecular Weight 249.74 g/mol [2]
CAS Number 1150114-24-1[1][2]
Appearance Off-white powder (predicted)[3]
Purity Commercially available at ≥98%[1]

Predicted Physicochemical Data

Melting Point: The melting point of hydrochloride salts of aromatic amines is typically high, often accompanied by decomposition. For instance, the structurally related compound 4-benzyloxy-3-chloroaniline hydrochloride has a melting point of 224.4 °C[3]. It is anticipated that this compound would exhibit a similarly high melting point, likely in the range of 200-230 °C, with decomposition.

Boiling Point: As a salt, this compound is expected to decompose at elevated temperatures rather than boil. Therefore, a boiling point is not a relevant physical property for this compound under standard conditions.

Solubility: The hydrochloride group significantly influences the solubility profile of the parent aniline. Generally, amine hydrochlorides exhibit increased solubility in polar solvents compared to their free base counterparts. The predicted solubility of this compound in various solvents is as follows:

  • Water: Moderately soluble, particularly with heating. The protonated amine group can interact favorably with water molecules.

  • Ethanol and Methanol: Likely to be soluble, given the polarity of these alcohols.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): Expected to be soluble. These polar aprotic solvents are effective at dissolving a wide range of organic salts.

  • Non-polar solvents (e.g., Toluene, Hexanes): Expected to have very low solubility.

A detailed experimental protocol for the quantitative determination of solubility is provided in the following section.

Experimental Protocol: Determination of a Solubility Profile

The following protocol outlines a general method for determining the solubility of this compound in various solvents. This isothermal equilibrium method is a standard approach for generating reliable solubility data.

Objective:

To quantitatively determine the solubility of this compound in a selection of relevant solvents (e.g., water, ethanol, and DMSO) at a specified temperature (e.g., 25 °C).

Materials and Equipment:
  • This compound

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume of the chosen solvent.

    • Tightly cap the vials and place them in a constant temperature shaker set to 25 °C.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For enhanced separation, centrifugation of the vials prior to sampling is recommended.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

    • Dilute the filtered sample to a known volume with the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC with a UV detector or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (mg/mL) = C * DF Where:

      • C is the concentration of the diluted sample as determined by the analytical method (in mg/mL).

      • DF is the dilution factor.

Self-Validating System and Trustworthiness:

To ensure the reliability of the results, it is essential to perform the experiment in triplicate for each solvent. The system is considered self-validating if the standard deviation of the triplicate measurements is within an acceptable range (e.g., <5%). Additionally, visual confirmation of the presence of excess solid in the vials after equilibration provides confidence that a saturated solution was indeed achieved.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature (24-48h) prep2->prep3 sampling1 Settle/Centrifuge prep3->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter (0.22 µm) sampling2->sampling3 sampling4 Dilute to known volume sampling3->sampling4 analysis1 Analyze concentration (HPLC/UV-Vis) sampling4->analysis1 analysis2 Calculate solubility analysis1->analysis2 G start 3-Methyl-4-nitrophenol intermediate 4-(Benzyloxy)-3-methyl-1-nitrobenzene start->intermediate 1. Benzyl bromide, K₂CO₃ free_base 4-(Benzyloxy)-3-methylaniline intermediate->free_base 2. SnCl₂, HCl or H₂, Pd/C product 4-(Benzyloxy)-3-methylaniline Hydrochloride free_base->product 3. HCl in ether

References

An In-depth Technical Guide to 4-(Benzyloxy)-3-methylaniline hydrochloride: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a powerful therapeutic modality.[1][2][3] Technologies like proteolysis-targeting chimeras (PROTACs) offer the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins, a distinct advantage over traditional occupancy-based inhibitors.[1][2][3] Central to the success of this strategy is the modular nature of PROTACs, which are constructed from a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker. The synthesis of these complex molecules relies on a robust toolkit of chemical building blocks.

This technical guide focuses on one such crucial building block: 4-(Benzyloxy)-3-methylaniline hydrochloride (CAS Number: 1150114-24-1). This compound serves as a versatile precursor for constructing linkers used in PROTACs and other chemical biology probes. Its structure thoughtfully combines a protected phenol, providing a stable handle for synthesis, with an aniline functional group that offers a reactive site for linker attachment. The hydrochloride salt form enhances its stability and handling characteristics as a solid. This guide will provide an in-depth look at its chemical properties, a detailed, field-proven synthesis protocol, expected analytical characterization, and its primary application in the development of protein degraders.

Chemical and Physical Properties

This compound is a substituted aniline derivative. The benzyl ether serves as a protecting group for the phenolic hydroxyl, which can be readily removed in later synthetic steps, typically via catalytic hydrogenation. The aniline nitrogen provides a nucleophilic center for various coupling reactions, making it an ideal attachment point for the elaboration of PROTAC linkers.

PropertyValueSource
CAS Number 1150114-24-1[4]
Molecular Formula C₁₄H₁₆ClNO[4]
Molecular Weight 249.74 g/mol [4]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Purity ≥98% (Typical commercial specification)Inferred from supplier data
Hazard Irritant[4]

Strategic Synthesis of this compound

The overall synthetic strategy is as follows:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group ortho to the hydroxyl group of 4-methylphenol.

  • Williamson Ether Synthesis: Benzylation of the resulting nitrophenol to protect the hydroxyl group.

  • Reduction and Salt Formation: Reduction of the nitro group to an amine, followed by treatment with hydrochloric acid to yield the final product.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Benzylation cluster_2 Step 3: Reduction & Salt Formation A 4-Methylphenol B 4-Methyl-2-nitrophenol A->B HNO₃, H₂SO₄ C 1-(Benzyloxy)-4-methyl- 2-nitrobenzene B->C Benzyl Bromide, K₂CO₃ D 4-(Benzyloxy)-3-methylaniline hydrochloride C->D Fe, NH₄Cl then HCl

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-2-nitrophenol

  • Rationale: The nitration of 4-methylphenol is a standard electrophilic aromatic substitution. The hydroxyl and methyl groups are both ortho-, para-directing. The hydroxyl group is a stronger activating group, and due to steric hindrance from the methyl group, the primary product will be nitration at the position ortho to the hydroxyl group. A mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile.

  • Procedure:

    • To a stirred solution of 4-methylphenol (10.8 g, 100 mmol) in glacial acetic acid (50 mL), cool the mixture to 0-5 °C in an ice-water bath.

    • Slowly add a pre-cooled mixture of concentrated sulfuric acid (10 mL) and concentrated nitric acid (7.5 mL) dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

    • Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow precipitate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven to yield 4-methyl-2-nitrophenol.

Step 2: Synthesis of 1-(Benzyloxy)-4-methyl-2-nitrobenzene

  • Rationale: A Williamson ether synthesis is employed to protect the acidic phenolic proton. A weak base like potassium carbonate is sufficient to deprotonate the phenol, forming the phenoxide which then acts as a nucleophile, displacing the bromide from benzyl bromide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Procedure:

    • In a round-bottom flask, dissolve 4-methyl-2-nitrophenol (15.3 g, 100 mmol) in acetone (200 mL).

    • Add anhydrous potassium carbonate (20.7 g, 150 mmol) and benzyl bromide (14.2 mL, 120 mmol).

    • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Recrystallize the crude product from ethanol to yield pure 1-(benzyloxy)-4-methyl-2-nitrobenzene.

Step 3: Synthesis of this compound

  • Rationale: The reduction of the aromatic nitro group to an aniline can be achieved through various methods. Catalytic hydrogenation is common, but a classic and effective laboratory-scale method is the use of a metal in acidic or neutral conditions, such as iron powder in the presence of ammonium chloride. The iron acts as the reducing agent. Following the reduction, the addition of hydrochloric acid will protonate the newly formed aniline to generate the stable hydrochloride salt, which can be easily isolated.

  • Procedure:

    • To a mixture of 1-(benzyloxy)-4-methyl-2-nitrobenzene (24.3 g, 100 mmol), ethanol (200 mL), and water (50 mL), add iron powder (28 g, 500 mmol) and ammonium chloride (2.7 g, 50 mmol).

    • Heat the suspension to reflux with vigorous stirring for 4-6 hours, until the starting material is consumed (monitored by TLC).

    • Filter the hot reaction mixture through a pad of celite to remove the iron and iron oxides. Wash the celite pad with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the residue with ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and cool in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

    • Collect the resulting white to off-white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization (Predicted)

No specific published spectral data for this compound was found. However, based on the known spectra of analogous compounds, the following characteristic signals can be predicted.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • Rationale: The protons on the benzyloxy group's phenyl ring will appear in the aromatic region, as will the protons on the aniline ring. The benzylic CH₂ protons will appear as a singlet. The methyl group will also be a singlet. The amine protons will be a broad singlet and may exchange with D₂O. The chemical shifts are influenced by the electron-donating nature of the benzyloxy and amino groups and the methyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0br s3H-NH₃⁺
~7.50 - 7.30m5HPhenyl-H of benzyl group
~7.20d1HAr-H (ortho to -NH₃⁺)
~7.10s1HAr-H (ortho to -NH₃⁺ and -CH₃)
~7.00d1HAr-H (meta to -NH₃⁺)
~5.15s2H-O-CH₂ -Ph
~2.20s3HAr-CH₃
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
  • Rationale: The spectrum will show signals for all 14 carbons. The aromatic carbons will be in the 110-160 ppm range. The benzylic carbon will be around 70 ppm, and the methyl carbon will be upfield around 16 ppm.

Chemical Shift (δ, ppm)Assignment
~155.0C -OBn
~137.0Quaternary C of benzyl group
~130.0 - 127.0Aromatic C -H of both rings
~125.0C -CH₃
~120.0C -NH₃⁺
~115.0Aromatic C -H
~70.0-O-CH₂ -Ph
~16.0Ar-CH₃
Predicted Mass Spectrum (ESI+)
  • Rationale: In electrospray ionization mass spectrometry (positive mode), the molecule will be detected as the free base after losing HCl. The molecular ion peak [M+H]⁺ would correspond to the protonated form of 4-(Benzyloxy)-3-methylaniline. A major fragment would be the loss of the benzyl group, resulting in the tropylium cation.

m/zAssignment
214.12[M+H]⁺ (protonated free base)
91.05[C₇H₇]⁺ (tropylium ion fragment)
Predicted Infrared (IR) Spectrum
  • Rationale: The IR spectrum will show characteristic stretches for the N-H bonds of the ammonium salt, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic rings, and the C-O ether linkage.

Wavenumber (cm⁻¹)IntensityAssignment
~3000 - 2800Medium-BroadN-H stretch (ammonium salt)
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (CH₃, CH₂)
~1600, ~1500StrongAromatic C=C stretching
~1250StrongAryl-O-C stretch (ether)

Application in Targeted Protein Degradation

The primary utility of this compound is as a synthetic intermediate in the field of targeted protein degradation.[5] The aniline functional group is a key handle for derivatization.

Workflow for PROTAC Synthesis

PROTAC_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product A 4-(Benzyloxy)-3-methylaniline hydrochloride C 1. Neutralize Aniline Salt A->C B Linker Precursor (e.g., with a carboxylic acid) D 2. Amide Coupling (e.g., EDC, HOBt) B->D C->D E 3. Deprotection (e.g., Pd/C, H₂) D->E Intermediate 1 F 4. Couple to E3 Ligase Ligand E->F Intermediate 2 (Free Phenol) G PROTAC Molecule F->G Final Coupling

Caption: General workflow illustrating the use of the title compound in PROTAC synthesis.

In a typical synthetic sequence:

  • Amide Bond Formation: The aniline hydrochloride is first neutralized to the free base. It can then be coupled with a linker fragment containing a carboxylic acid using standard peptide coupling reagents (e.g., EDC, HATU) to form a stable amide bond.

  • Debenzylation: The benzyl protecting group is removed, typically by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere). This unmasks the phenol.

  • Final Assembly: The exposed phenolic hydroxyl group can then be used to attach the E3 ligase-binding portion of the PROTAC, often through an ether linkage, completing the synthesis of the final heterobifunctional degrader.

The methyl group on the aniline ring provides steric and electronic modulation, which can influence the conformation and physicochemical properties of the final PROTAC molecule, potentially impacting its cell permeability, binding affinity, and overall degradation efficacy.

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed chemical building block of significant value to researchers in drug discovery and chemical biology. Its straightforward, high-yielding synthesis and the orthogonal reactivity of its functional groups make it an essential tool for the construction of sophisticated molecules like PROTACs. As the field of targeted protein degradation continues to expand, the demand for well-characterized, versatile building blocks such as this will undoubtedly grow, paving the way for the development of novel therapeutics against a wide range of challenging diseases.

References

An In-Depth Technical Guide to 4-(Benzyloxy)-3-methylaniline Hydrochloride: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Benzyloxy)-3-methylaniline hydrochloride is a specialized organic intermediate of significant interest to the pharmaceutical and drug discovery sectors. Its unique substitution pattern, featuring a versatile aniline functional group masked as a stable hydrochloride salt and a bulky benzyloxy protecting group, makes it a valuable building block in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust and logical synthesis pathway, quality control protocols, and its strategic applications in modern medicinal chemistry, particularly as a scaffold for targeted protein degraders and other therapeutics.

Introduction

In the landscape of drug development, the rational design of small molecules hinges on the availability of well-characterized and strategically functionalized starting materials. This compound emerges as one such key intermediate. The aniline moiety is a cornerstone in medicinal chemistry, serving as a precursor to a vast array of heterocycles and as a critical pharmacophoric element in numerous approved drugs. The presence of the methyl group provides steric and electronic modulation, while the benzyloxy group serves a dual purpose: it acts as a robust protecting group for the phenol and contributes to the lipophilicity of synthetic intermediates, which can be crucial for membrane permeability[1]. This guide aims to serve as a practical resource for researchers, elucidating the essential technical data and methodologies required to effectively utilize this compound in a research and development setting.

Physicochemical Properties & Characterization

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical identity. The properties of this compound are summarized below.

Core Properties

A compilation of the key identifiers and properties for this compound ensures accurate sourcing and handling.

PropertyValueSource(s)
Molecular Weight 249.74 g/mol [2]
Molecular Formula C₁₄H₁₆ClNO[2][3]
CAS Number 1150114-24-1[2][3]
Appearance Off-white to white powder or solid[4]
Purity Typically ≥98%[3]
Storage Store at room temperature, keep dry[3]
Spectroscopic Profile (The Chemical "Fingerprint")

While specific spectra for this exact molecule are not publicly available, we can reliably predict its characteristic spectroscopic data based on its structure and data from closely related analogues, such as 4-benzyloxy-3-chloroaniline[4]. This predictive analysis is a critical skill in synthetic chemistry.

  • ¹H NMR: The spectrum would exhibit distinct signals: a singlet for the aryl-methyl group (CH₃) around δ 2.2-2.4 ppm. The benzylic protons (O-CH₂-Ph) would appear as a characteristic singlet around δ 5.0-5.1 ppm. The aromatic protons would be more complex due to the substitution pattern, likely appearing as multiplets in the δ 6.5-7.5 ppm range. The protons of the phenyl ring of the benzyl group would also reside in the δ 7.3-7.5 ppm region. The amine protons (NH₃⁺) would likely be a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: Key signals would include the methyl carbon around δ 16-20 ppm, the benzylic carbon near δ 70-72 ppm, and a series of aromatic signals between δ 110-160 ppm.

  • FT-IR: The spectrum would be characterized by N-H stretching bands from the ammonium salt in the 2500-3000 cm⁻¹ region. C-N stretching vibrations would be observed around 1200-1300 cm⁻¹, and the prominent C-O-C ether stretch would appear near 1240 cm⁻¹. Aromatic C=C and C-H bands would also be present.

Synthesis and Purification Protocol

A reliable and scalable synthesis is paramount for the utility of any building block. The logical pathway to this compound proceeds via a three-step sequence from a commercially available starting material.

Strategic Synthesis Pathway

The chosen strategy begins with the protection of a phenolic hydroxyl group, followed by the reduction of a nitro group, and concludes with the formation of the stable hydrochloride salt. This sequence is chosen for its high efficiency and the stability of the intermediates. The reduction of the nitro group is performed penultimate to the salt formation, as the resulting aniline is often more sensitive to oxidation than its nitro precursor.

Synthesis_Pathway Start 4-Hydroxy-2-methylnitrobenzene (Starting Material) Step1 Benzylation (BnBr, K₂CO₃, Acetone) Start->Step1 Intermediate1 4-(Benzyloxy)-3-methylnitrobenzene Step1->Intermediate1 Step2 Reduction (Fe, AcOH or H₂, Pd/C) Intermediate1->Step2 Intermediate2 4-(Benzyloxy)-3-methylaniline (Free Base) Step2->Intermediate2 Step3 Salt Formation (HCl in Ether) Intermediate2->Step3 Product 4-(Benzyloxy)-3-methylaniline Hydrochloride (Final Product) Step3->Product

Caption: High-level synthetic route to the target compound.
Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for analogous compounds[4][5].

Step 1: Synthesis of 4-(Benzyloxy)-3-methylnitrobenzene

  • To a round-bottom flask, add 4-hydroxy-2-methylnitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone.

  • Stir the suspension vigorously. Add benzyl bromide (BnBr, 1.1 eq) dropwise.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of 4-(Benzyloxy)-3-methylaniline (Free Base)

  • To a flask equipped with an overhead stirrer, add iron powder (Fe, 3.0 eq) and glacial acetic acid.

  • Heat the mixture to 50-60 °C. Add the 4-(benzyloxy)-3-methylnitrobenzene from Step 1 portion-wise, maintaining the internal temperature below 90 °C. The use of iron in acetic acid is a classic, cost-effective, and robust method for nitro group reduction[4].

  • After the addition is complete, stir the mixture at 80 °C until TLC indicates full conversion (typically 1-2 hours).

  • Cool the mixture and dilute with dichloromethane (DCM).

  • Carefully neutralize the mixture by adding an aqueous solution of sodium hydroxide (2N NaOH) with ice-bath cooling until the pH is ~12.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the crude free base.

Step 3: Formation of this compound

  • Dissolve the crude aniline free base from Step 2 in a minimal amount of diethyl ether or DCM.

  • To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final product.

Purification and Quality Control

Ensuring the purity of a synthetic intermediate is non-negotiable. A self-validating workflow confirms the identity and purity of the final product.

QC_Workflow Crude Crude Hydrochloride Salt (from Synthesis) Purify Recrystallization (e.g., from Ethanol/Ether) Crude->Purify Isolate Filtration & Drying Purify->Isolate Analysis Purity & Identity Confirmation Isolate->Analysis Pass Product ≥98% Pure Analysis->Pass TLC TLC (Single Spot) MP Melting Point NMR ¹H NMR Pass->Purify Fail Store Store in Desiccator Pass->Store Pass

Caption: Workflow for purification and quality control validation.

Applications in Drug Development

The true value of this compound lies in its application as a versatile synthetic intermediate.

Role as a Key Intermediate

This compound is classified as a Protein Degrader Building Block [3]. This positions it as a key component for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. The aniline nitrogen provides a reactive handle for elaboration, allowing chemists to link it to E3 ligase-binding moieties or protein-of-interest (POI) ligands.

Furthermore, the benzyloxyaniline scaffold is a known pharmacophore in its own right. It is found in molecules designed as inhibitors of enzymes like monoamine oxidase (MAO) and inducible nitric oxide synthase (iNOS), the latter being a target in therapies for conditions like malignant glioma[1][6]. The benzyloxy group can enhance binding through π-π stacking interactions within an enzyme's active site and can improve a molecule's ability to cross the blood-brain barrier[1].

Application_Concept Aniline 4-(Benzyloxy)-3-methylaniline (from HCl salt) Reaction1 Amide Coupling or SNAr Reaction Aniline->Reaction1 Intermediate Functionalized Intermediate Reaction1->Intermediate Reaction2 Further Elaboration (e.g., Linker Attachment) Intermediate->Reaction2 Final Complex Bioactive Molecule (e.g., PROTAC, Kinase Inhibitor) Reaction2->Final

Caption: Conceptual use in multi-step drug synthesis.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. While one safety data sheet for the title compound notes no known hazards[7], it is prudent to handle it with the care afforded to related aniline hydrochlorides, which are classified as irritants.

Hazard CategoryPrecautionary InformationSource(s)
Pictograms GHS07 (Exclamation Mark)[8]
Signal Word Warning[8]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
Handling Avoid dust formation. Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Wash hands thoroughly after handling.[10]
Storage Keep container tightly closed. Store in a cool, dry place away from oxidizing agents.[8]

Conclusion

This compound is more than a simple chemical with a defined molecular weight. It is a strategically designed building block that offers synthetic chemists a reliable entry point for constructing complex and high-value molecules for drug discovery. Its stable salt form, protected phenolic group, and reactive aniline functionality provide a combination of stability and versatility. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, empowers researchers to fully leverage its potential in the development of next-generation therapeutics.

References

A Comprehensive Technical Guide to the Synthesis of 4-(Benzyloxy)-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of a robust and scientifically sound synthetic pathway for 4-(benzyloxy)-3-methylaniline hydrochloride, a valuable intermediate in pharmaceutical research and development. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale that govern this synthesis.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence commencing with the commercially available precursor, 2-methyl-4-nitrophenol. This strategy is predicated on two fundamental and high-yielding organic transformations:

  • O-Benzylation: The initial step involves the protection of the phenolic hydroxyl group of 2-methyl-4-nitrophenol as a benzyl ether. This is a crucial maneuver to prevent undesired side reactions in the subsequent reduction step. The benzyl ether linkage is strategically chosen for its stability under a range of reaction conditions, yet it can be readily cleaved if necessary in later synthetic stages.

  • Chemoselective Reduction and Salt Formation: The second and final step is the reduction of the aromatic nitro group to a primary amine. This transformation must be conducted under conditions that do not affect the newly formed benzyl ether. The use of stannous chloride (tin(II) chloride) in an acidic medium is a well-established and highly effective method for this purpose. A key advantage of this approach is the ability to directly precipitate the desired product as its hydrochloride salt from the reaction mixture, simplifying purification.

The overall synthetic workflow is depicted below:

Synthesis_Pathway Start 2-Methyl-4-nitrophenol Intermediate 4-(Benzyloxy)-2-methyl-1-nitrobenzene Start->Intermediate  O-Benzylation (Williamson Ether Synthesis)   Product This compound Intermediate->Product  Nitro Reduction & Salt Formation (SnCl2 / HCl)  

Caption: Overall synthetic route for this compound.

In-Depth Mechanistic and Procedural Analysis

Step 1: O-Benzylation of 2-Methyl-4-nitrophenol

The conversion of 2-methyl-4-nitrophenol to 4-(benzyloxy)-2-methyl-1-nitrobenzene is achieved via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism.

Mechanism Rationale: The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group by a suitable base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired aryl benzyl ether.

Experimental Protocol:

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4-nitrophenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and acetone as the solvent (approximately 10-15 mL per gram of the phenol).

  • Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 4-(benzyloxy)-2-methyl-1-nitrobenzene can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a pale yellow solid.

Table 1: Reagents for O-Benzylation

ReagentMolar Eq.Purpose
2-Methyl-4-nitrophenol1.0Starting Material
Potassium Carbonate (K₂CO₃)2.0Base
Benzyl Bromide (BnBr)1.2Benzylating Agent
Acetone-Solvent
Step 2: Reduction of 4-(Benzyloxy)-2-methyl-1-nitrobenzene and Hydrochloride Salt Formation

The reduction of the nitro group in the presence of a benzyl ether is effectively accomplished using stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic alcoholic solution. This method is favored for its mildness and high chemoselectivity, which prevents the cleavage of the benzyl ether.[1]

Mechanism Rationale: The reduction of an aromatic nitro compound with SnCl₂ in the presence of a proton source (like HCl) involves the transfer of electrons from Sn(II) to the nitro group. The tin is oxidized to Sn(IV), and the nitro group is reduced to the corresponding amine. The acidic conditions ensure the formation of the aniline hydrochloride salt in situ.

Experimental Protocol:

  • Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(benzyloxy)-2-methyl-1-nitrobenzene (1.0 equivalent) and ethanol (approximately 10 mL per gram of the nitro compound).

  • Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 equivalents) and concentrated hydrochloric acid (a catalytic amount to maintain an acidic environment).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 1.5 to 2 hours. The reaction progress can be monitored by TLC until the starting material is completely consumed.

  • Product Precipitation and Isolation: After completion, cool the reaction mixture in an ice bath. The this compound will precipitate as a solid. The solid is collected by vacuum filtration and washed with cold ethanol and then diethyl ether to remove any soluble impurities.

  • Drying: The collected solid is dried under vacuum to yield the final product as an off-white to pale-colored powder.

Table 2: Reagents for Reduction and Salt Formation

ReagentMolar Eq.Purpose
4-(Benzyloxy)-2-methyl-1-nitrobenzene1.0Starting Material
Stannous Chloride Dihydrate (SnCl₂·2H₂O)4.0Reducing Agent
Concentrated Hydrochloric Acid (HCl)CatalyticProton Source
Ethanol (EtOH)-Solvent

Quality Control and Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress.

  • Melting Point: To assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

Safety Considerations

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Stannous chloride is an irritant.[2]

  • Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The described two-step synthesis of this compound from 2-methyl-4-nitrophenol offers a reliable and efficient pathway for obtaining this important chemical intermediate. The strategic use of a benzyl protecting group, followed by a chemoselective nitro reduction with stannous chloride, ensures high yields and purity. The direct precipitation of the hydrochloride salt simplifies the purification process, making this a practical and scalable method for research and development laboratories.

References

Navigating the Synthesis Landscape: A Technical Guide to 4-(Benzyloxy)-3-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides an in-depth technical guide on the material properties and safe handling of 4-(Benzyloxy)-3-methylaniline hydrochloride (CAS No. 1150114-24-1), a key building block in modern synthetic chemistry and drug discovery. The following information synthesizes available data with established best practices for laboratory safety when handling potent chemical irritants and sensitizers.

Core Compound Identity and Rationale for Use

This compound is a substituted aniline derivative. The presence of the benzyloxy group offers a versatile protecting group for the phenolic hydroxyl, which can be readily removed under various conditions, making it a valuable intermediate in multi-step syntheses. The aniline functional group is a cornerstone of medicinal chemistry, serving as a precursor for a vast array of bioactive molecules. The hydrochloride salt form generally improves the compound's stability and handling characteristics compared to the free base.

Chemical Structure and Properties

The molecular identity of this compound is crucial for understanding its reactivity and potential hazards.

Discovery of 4-(Benzyloxy)-3-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 4-(Benzyloxy)-3-methylaniline Hydrochloride

Executive Summary

This compound is a key chemical intermediate increasingly recognized for its utility in modern drug discovery and organic synthesis. As a substituted aniline, it serves as a versatile molecular scaffold, enabling the construction of complex, biologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, a detailed, three-step synthetic pathway from commercially available starting materials, and robust protocols for its characterization. Furthermore, it explores the compound's primary application as a core building block, particularly in the development of targeted protein degraders, and outlines essential safety and handling procedures for laboratory use. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded resource on this valuable compound.

Introduction: The Strategic Value of Substituted Anilines

Aniline and its derivatives are foundational pillars in the architecture of pharmaceuticals and agrochemicals. Their prevalence is due to their synthetic versatility and their ability to be incorporated into a vast array of heterocyclic and complex molecular structures that exhibit significant biological activity.[1] Within this class, this compound emerges as a particularly valuable building block. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic stages if required. The methyl and amino functionalities provide orthogonal points for chemical modification, allowing for the systematic exploration of chemical space.

Notably, this compound is classified as a "Protein Degrader Building Block," highlighting its relevance in cutting-edge therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs and similar technologies require modular building blocks to construct bifunctional molecules that can recruit specific proteins for degradation, and intermediates like this compound are ideally suited for this purpose.

Physicochemical and Handling Properties

A clear understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 1150114-24-1[2][3]
Molecular Formula C₁₄H₁₆ClNO[2][3]
Molecular Weight 249.74 g/mol [3]
Typical Purity ≥ 98%[2]
Physical Form Solid, powder
Hazard Classification Irritant[3]
Storage Conditions Store at room temperature in a dry, well-ventilated place.[2][4][5]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a robust three-step sequence starting from 3-methyl-4-nitrophenol. This pathway is adapted from established methods for analogous anilines.[6][7] The overall strategy involves protection of the hydroxyl group, reduction of the nitro group, and subsequent conversion to the stable hydrochloride salt.

Synthesis_Pathway Start 3-Methyl-4-nitrophenol Intermediate1 4-(Benzyloxy)-3-methylnitrobenzene Start->Intermediate1 Step 1: O-Benzylation (Williamson Ether Synthesis) Reagents: Benzyl Bromide, K₂CO₃, Acetone Intermediate2 4-(Benzyloxy)-3-methylaniline (Free Base) Intermediate1->Intermediate2 Step 2: Nitro Reduction Reagents: SnCl₂·2H₂O, Ethanol FinalProduct 4-(Benzyloxy)-3-methylaniline Hydrochloride Intermediate2->FinalProduct Step 3: Salt Formation Reagent: HCl in Ether

Caption: Synthetic pathway for this compound.

Step 1: O-Benzylation of 3-Methyl-4-nitrophenol

The synthesis commences with a Williamson ether synthesis. The phenolic proton of 3-methyl-4-nitrophenol is acidic and is readily deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the benzyl ether. Acetone is a common solvent for this reaction due to its polarity and appropriate boiling point.

Step 2: Reduction of the Nitro Group

The aromatic nitro group is a versatile precursor to an amine. While several methods exist, reduction using stannous chloride (SnCl₂·2H₂O) in a protic solvent like ethanol is a reliable and high-yielding laboratory-scale method that avoids the need for high-pressure hydrogenation equipment.[7] The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with protons supplied by the solvent, ultimately leading to the formation of the aniline. This method is well-tolerated by the benzyl ether functionality.

Step 3: Formation of the Hydrochloride Salt

The synthesized 4-(benzyloxy)-3-methylaniline is an oily or low-melting solid that can be prone to air oxidation. Converting it to its hydrochloride salt provides several advantages:

  • Enhanced Stability: The salt is generally more crystalline and less susceptible to degradation.

  • Improved Handling: Crystalline solids are easier to weigh and handle than oils.

  • Purification: Precipitation of the salt from a non-polar solvent is an effective purification step.

This is achieved by dissolving the free base in a suitable solvent and adding a solution of hydrogen chloride. The resulting ammonium salt precipitates and can be isolated by filtration.[6]

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis and purification of the title compound.

Experimental_Workflow Setup Reaction Setup (Step 1: Benzylation) Workup1 Work-up & Isolation (Filtration, Extraction) Setup->Workup1 Reaction Completion Reduction Reaction Setup (Step 2: Reduction) Workup1->Reduction Purified Intermediate 1 Workup2 Work-up & Isolation (Basification, Extraction) Reduction->Workup2 Reaction Completion SaltFormation Reaction Setup (Step 3: Salt Formation) Workup2->SaltFormation Purified Free Base Isolation Final Product Isolation (Filtration, Drying) SaltFormation->Isolation Precipitation Analysis Characterization (NMR, MS, HPLC) Isolation->Analysis Quality Control

Caption: General experimental workflow for synthesis and analysis.

Protocol 4.1: Synthesis of 4-(Benzyloxy)-3-methylnitrobenzene (Intermediate 1)
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-4-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and acetone (10 mL per gram of nitrophenol).

  • Stir the suspension vigorously and add benzyl bromide (1.1 eq) dropwise.

  • Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the solid from ethanol/water to yield pure 4-(benzyloxy)-3-methylnitrobenzene.

Protocol 4.2: Synthesis of 4-(Benzyloxy)-3-methylaniline (Intermediate 2)
  • In a round-bottom flask, dissolve 4-(benzyloxy)-3-methylnitrobenzene (1.0 eq) in ethanol (15 mL per gram).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 2-3 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the mixture and carefully pour it into a beaker of ice.

  • Basify the aqueous solution by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

  • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the free base aniline.

Protocol 4.3: Preparation of this compound (Final Product)
  • Dissolve the crude 4-(benzyloxy)-3-methylaniline from the previous step in diethyl ether (10 mL per gram).

  • To this solution, add a 2 M solution of HCl in diethyl ether dropwise with stirring.

  • A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to afford this compound as a stable solid.

Characterization and Quality Control

Confirmation of the structure and purity of the final product is critical. The following analytical methods are standard for this purpose.

Analysis TechniqueExpected Result
¹H NMR Signals corresponding to aromatic protons (benzylic and aniline rings), a singlet for the benzylic -CH₂- group (~5.1 ppm), a singlet for the methyl group (~2.2 ppm), and a broad singlet for the -NH₃⁺ protons.
¹³C NMR Resonances for all 14 unique carbon atoms, including the benzylic -CH₂- carbon and the two aromatic rings.
Mass Spectrometry (ESI+) Detection of the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₄H₁₅NO.
HPLC A single major peak indicating a purity of ≥98%.
Melting Point A sharp melting point range, characteristic of a pure crystalline solid.

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile synthetic intermediate.[8]

  • Scaffold for Library Synthesis: The aniline functionality is a common handle for a variety of coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination, reductive amination) to build diverse libraries of novel compounds for biological screening.[9]

  • Protein Degradation Technologies: As a designated "Protein Degrader Building Block," this molecule is pre-validated for its utility in synthesizing PROTACs and other molecular glues.[2] It can be incorporated into the linker component or as part of the ligand that binds to the target protein or the E3 ligase.

  • Bioisosteric Replacement: The aniline core can serve as a bioisostere for other chemical groups in known pharmacophores, allowing for the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]

Safety and Handling

Proper handling is essential to ensure laboratory safety. The following guidelines are based on data for analogous compounds.[3][4][11]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

  • Handling: Avoid dust formation and accumulation.[12] Keep away from incompatible materials such as strong oxidizing agents.[4][11] Wash hands thoroughly after handling.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Move the person into fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.[5][11]

Conclusion

This compound is a high-value, versatile building block for chemical and pharmaceutical research. Its straightforward and scalable three-step synthesis, coupled with its strategic functional group placement, makes it an indispensable tool for medicinal chemists. Its demonstrated utility in the rapidly advancing field of targeted protein degradation underscores its importance and ensures its continued application in the discovery of next-generation therapeutics. The protocols and data presented in this guide offer a comprehensive foundation for the synthesis, characterization, and safe implementation of this compound in research and development workflows.

References

An In-Depth Technical Guide to 4-(Benzyloxy)-3-methylaniline Hydrochloride and its Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Benzyloxy)-3-methylaniline hydrochloride, a versatile chemical scaffold, and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and burgeoning therapeutic applications of this compound class, grounding all claims in established scientific literature.

Introduction: The Versatility of the Benzyloxyaniline Scaffold

The substituted aniline framework is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a benzyloxy group offers a strategic modification, enhancing lipophilicity and providing a handle for further functionalization. Specifically, the 4-(benzyloxy)-3-methylaniline core has emerged as a promising starting point for the development of novel modulators of critical biological targets. This guide will explore the synthesis of the hydrochloride salt, a common strategy to improve solubility and handling of amine-containing compounds, and discuss the derivatization approaches that have led to the discovery of potent bioactive molecules.

PART 1: Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the exploration of any chemical scaffold. This section details a validated, multi-step synthesis of this compound, commencing from commercially available starting materials.

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a three-step sequence: O-benzylation of a substituted nitrophenol, reduction of the nitro group, and subsequent formation of the hydrochloride salt.

Diagram of the Synthetic Workflow:

Synthesis_of_4-Benzyloxy-3-methylaniline_hydrochloride A 2-Methyl-4-nitrophenol B 4-(Benzyloxy)-3-methylnitrobenzene A->B Benzyl bromide, K2CO3, Acetone, Reflux C 4-(Benzyloxy)-3-methylaniline B->C SnCl2·2H2O, Ethanol, Reflux or Fe/HCl D This compound C->D HCl in Ether or Methanol

Caption: Synthetic route to this compound.

Experimental Protocol:

Step 1: Synthesis of 4-(Benzyloxy)-3-methylnitrobenzene

  • Rationale: The Williamson ether synthesis is a reliable method for forming the benzyloxy ether linkage. Potassium carbonate serves as a mild base to deprotonate the phenolic hydroxyl group, and acetone is an appropriate solvent for this SN2 reaction.

  • Procedure:

    • To a solution of 2-methyl-4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

    • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from ethanol to afford 4-(benzyloxy)-3-methylnitrobenzene as a solid.

Step 2: Synthesis of 4-(Benzyloxy)-3-methylaniline

  • Rationale: The reduction of the aromatic nitro group to an amine is a critical step. While several methods exist, reduction with tin(II) chloride dihydrate in ethanol is effective and generally provides clean products. An alternative, more traditional method involves the use of iron powder in the presence of an acid (Bechamp reduction)[1].

  • Procedure (Using SnCl₂·2H₂O):

    • Dissolve 4-(benzyloxy)-3-methylnitrobenzene (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the solution.

    • Heat the mixture to reflux and stir for 3-4 hours, or until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(benzyloxy)-3-methylaniline.

Step 3: Preparation of this compound

  • Rationale: The formation of a hydrochloride salt enhances the stability and water solubility of the aniline derivative, which is often advantageous for biological testing and formulation. This is a straightforward acid-base reaction[2][3][4][5].

  • Procedure:

    • Dissolve the crude 4-(benzyloxy)-3-methylaniline in a minimal amount of diethyl ether or methanol.

    • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or concentrated hydrochloric acid dropwise with stirring.

    • A precipitate will form. Continue the addition of HCl until no further precipitation is observed.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.

Spectroscopic Characterization

Accurate characterization of the synthesized compound and its intermediates is essential for validating its structure and purity. Below are the expected spectroscopic features based on analogous compounds.

Table 1: Predicted Spectroscopic Data

TechniqueIntermediate: 4-(Benzyloxy)-3-methylnitrobenzeneFinal Product: 4-(Benzyloxy)-3-methylaniline
¹H NMR δ ~2.3 (s, 3H, -CH₃), 5.2 (s, 2H, -OCH₂Ph), 7.0-7.5 (m, 5H, Ar-H of benzyl), 7.8-8.1 (m, 3H, Ar-H)δ ~2.2 (s, 3H, -CH₃), 3.5-4.0 (br s, 2H, -NH₂), 5.0 (s, 2H, -OCH₂Ph), 6.5-7.5 (m, 8H, Ar-H)
¹³C NMR δ ~16 (Ar-CH₃), 71 (-OCH₂Ph), 110-140 (Ar-C), 150-160 (C-O, C-NO₂)δ ~16 (Ar-CH₃), 71 (-OCH₂Ph), 115-150 (Ar-C)
FTIR (cm⁻¹) ~3100-3000 (Ar C-H), ~2950 (Aliphatic C-H), ~1520 & 1340 (NO₂ stretch), ~1250 (Ar-O-C stretch)~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H), ~2950 (Aliphatic C-H), ~1240 (Ar-O-C stretch)
Mass Spec. Expected M+ peak. Fragmentation will likely show loss of the benzyl group (m/z 91, tropylium ion)[6].Expected M+ peak. Fragmentation will also likely show a prominent tropylium ion peak (m/z 91)[6].

PART 2: Derivatives and Their Therapeutic Potential

The 4-(benzyloxy)-3-methylaniline scaffold serves as a versatile platform for the synthesis of a diverse range of derivatives with significant therapeutic potential. This section explores some of the key biological activities that have been attributed to this class of compounds.

Potassium Channel Activators

Substituted benzanilides derived from benzyloxyanilines have been investigated as potent activators of large-conductance calcium-activated potassium (BK) channels.[7] These channels play a crucial role in regulating vascular smooth muscle tone.

Mechanism of Action: BK Channel Activation

BK_Channel_Activation cluster_membrane Cell Membrane BK_channel BK Channel K_efflux K⁺ Efflux BK_channel->K_efflux Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Derivative Benzyloxyaniline Derivative Derivative->BK_channel Allosteric Activation Depolarization Membrane Depolarization Depolarization->Ca_channel Opens Ca_influx->BK_channel Activates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Smooth Muscle Relaxation (Vasodilation) Hyperpolarization->Vasodilation

Caption: Allosteric activation of BK channels by benzyloxyaniline derivatives leading to vasodilation.

The activation of BK channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[7][8][9] This hyperpolarization, in turn, leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation.[7][10] Benzyloxyaniline derivatives can act as allosteric modulators, enhancing the channel's sensitivity to calcium and voltage, thereby promoting its open state.[8]

Antimycobacterial Agents

Derivatives of benzyloxyanilines, particularly those incorporated into quinoline scaffolds, have demonstrated promising activity against Mycobacterium tuberculosis.[8]

Mechanism of Action: Inhibition of KatG

Some quinoline derivatives are believed to exert their antimycobacterial effects by inhibiting the catalase-peroxidase enzyme (KatG) of M. tuberculosis.[11][12] KatG is crucial for the bacterium's defense against oxidative stress. Inhibition of this enzyme renders the bacterium more susceptible to damage from reactive oxygen species.

LpxC Inhibitors for Gram-Negative Bacteria

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a key enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria.[13][14][15][16][17] The benzyloxyaniline scaffold has been incorporated into molecules designed to inhibit LpxC.

Mechanism of Action: LpxC Inhibition

LpxC_Inhibition Derivative Benzyloxyaniline-based LpxC Inhibitor LpxC LpxC Enzyme Derivative->LpxC Inhibits LPS_synthesis LPS Biosynthesis LpxC->LPS_synthesis Catalyzes Cell_death Bacterial Cell Death LpxC->Cell_death Inhibition leads to Outer_membrane Outer Membrane Integrity LPS_synthesis->Outer_membrane Maintains Outer_membrane->Cell_death Disruption leads to

Caption: Inhibition of LpxC by benzyloxyaniline derivatives disrupts LPS synthesis, leading to bacterial cell death.

By inhibiting LpxC, these derivatives block the production of LPS, leading to a loss of outer membrane integrity and ultimately, bacterial cell death.[13][15][16] This mechanism is specific to Gram-negative bacteria, making LpxC an attractive target for the development of new antibiotics.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for drug discovery programs. Future research should focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as exploring their pharmacokinetic and pharmacodynamic properties in preclinical models. The insights provided in this guide aim to facilitate these endeavors and accelerate the translation of these promising molecules into novel therapeutics.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 4-(Benzyloxy)-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the identification and exploitation of versatile chemical scaffolds are paramount to the development of novel therapeutics. 4-(Benzyloxy)-3-methylaniline hydrochloride (CAS: 1150114-24-1) emerges as a compound of significant interest, offering a unique combination of structural features that position it as a valuable starting material for the synthesis of a diverse array of biologically active molecules.[1][2] This technical guide provides an in-depth exploration of the potential research avenues for this compound, grounded in established chemical principles and analogous applications of related structures. We will delve into its synthetic utility, potential pharmacological applications, and provide detailed, actionable experimental protocols for researchers, scientists, and drug development professionals.

The core structure of this compound, featuring a protected phenol, a reactive aniline, and a methyl group, presents a trifecta of opportunities for chemical modification. The benzyloxy group offers a stable protecting group for the phenolic hydroxyl, which can be strategically deprotected to introduce further functionality. The aniline moiety is a classical nucleophile, readily participating in a wide range of C-N bond-forming reactions, crucial for building complex molecular architectures.[3] The methyl group, while seemingly simple, can influence the steric and electronic properties of the aromatic ring, potentially modulating biological activity and metabolic stability.

This guide will illuminate three primary areas of research for this compound: its application as a key building block in the synthesis of kinase inhibitors for oncology, its potential in the development of novel anti-inflammatory and analgesic agents, and its utility in the construction of innovative heterocyclic scaffolds with broad therapeutic possibilities.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueSource
CAS Number 1150114-24-1[1][2]
Molecular Formula C14H16ClNO[1][2]
Molecular Weight 249.74 g/mol [1]
Appearance Off-white to pink or yellow crystalline powderN/A
Purity Typically ≥98%[2]

I. A Pivotal Intermediate in the Synthesis of Kinase Inhibitors

The anilino-quinazoline and anilino-quinoline cores are privileged scaffolds in the design of potent and selective kinase inhibitors, a cornerstone of modern cancer therapy.[4][5][6] this compound serves as an ideal precursor for the aniline fragment of these inhibitors, with the benzyloxy and methyl groups offering opportunities for fine-tuning target engagement and pharmacokinetic properties.

Scientific Rationale

The aniline nitrogen of 4-(Benzyloxy)-3-methylaniline can act as a nucleophile to displace a leaving group (typically a chlorine) at the 4-position of a quinazoline or quinoline ring system. This reaction, a nucleophilic aromatic substitution (SNAr), is a fundamental transformation in the synthesis of this class of inhibitors.[7] The benzyloxy group can be retained to explore interactions within the ATP-binding pocket of the target kinase or can be deprotected to the corresponding phenol, providing a handle for further derivatization to enhance potency or solubility. The methyl group's steric bulk can influence the conformation of the molecule, potentially leading to improved selectivity for the target kinase.

Experimental Workflow: Synthesis of a Hypothetical Anilino-Quinazoline Kinase Inhibitor

This workflow outlines the general steps for the synthesis of a 4-(anilino)quinazoline derivative from this compound.

Caption: Synthetic workflow for an anilino-quinazoline kinase inhibitor.

Detailed Protocol: Synthesis of N-(4-(benzyloxy)-3-methylphenyl)quinazolin-4-amine

Step 1: Preparation of the Free Base (4-(Benzyloxy)-3-methylaniline)

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the aqueous layer is basic (pH ~8-9).

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.

Causality: The hydrochloride salt is converted to the free aniline to ensure the nitrogen is nucleophilic for the subsequent SNAr reaction.[3]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of 4-(benzyloxy)-3-methylaniline (1.0 eq) in isopropanol, add 4-chloroquinazoline (1.0 eq).

  • Add a catalytic amount of hydrochloric acid (a few drops).

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

Causality: The SNAr reaction forms the critical C-N bond between the aniline and the quinazoline core. The acidic catalyst protonates the quinazoline ring, activating it towards nucleophilic attack.

Step 3 (Optional): Deprotection of the Benzyloxy Group

  • Dissolve the product from Step 2 in ethanol or methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Causality: Hydrogenolysis is a standard method for cleaving a benzyl ether to reveal the free phenol, which can be a key pharmacophore for hydrogen bonding interactions with the target protein.

II. Exploration of Anti-inflammatory and Analgesic Potential

Substituted anilines are present in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents. The structural motifs within this compound suggest its potential as a scaffold for the development of novel compounds with anti-inflammatory and analgesic properties.

Scientific Rationale

The aniline moiety can be acylated or incorporated into heterocyclic systems known to possess anti-inflammatory or analgesic activity. For instance, reaction with derivatives of salicylic acid could yield salicylanilide-based compounds, a class of molecules with documented biological activities.[8] Furthermore, the overall lipophilicity and electronic properties imparted by the benzyloxy and methyl groups can be systematically varied to optimize activity and reduce potential toxicity.

Experimental Workflow: Synthesis and Screening of Potential Anti-inflammatory Agents

Caption: Workflow for the development of anti-inflammatory agents.

Proposed Protocol: Synthesis of a Salicylanilide Derivative
  • Prepare the free base of 4-(benzyloxy)-3-methylaniline as described previously.

  • In a separate flask, dissolve acetylsalicylic acid (aspirin) (1.0 eq) in thionyl chloride (SOCl₂) and gently reflux for 30 minutes to form the acid chloride. Remove the excess SOCl₂ under reduced pressure.

  • Dissolve the resulting acetylsalicyloyl chloride in dry DCM and cool to 0 °C.

  • Slowly add a solution of 4-(benzyloxy)-3-methylaniline (1.0 eq) and triethylamine (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by column chromatography on silica gel.

Causality: This Schotten-Baumann-type reaction couples the aniline with the activated carboxylic acid to form an amide bond, a common linkage in many pharmaceutical agents.

III. A Gateway to Novel Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their diverse chemical properties and ability to engage with biological targets.[9] this compound is a versatile starting material for the construction of various heterocyclic systems, such as benzimidazoles, quinoxalines, and benzothiazoles.

Scientific Rationale

The aniline group, often in conjunction with a vicinal functional group that can be introduced onto the aromatic ring, can participate in condensation reactions to form five- or six-membered heterocyclic rings. For example, reaction with a dicarbonyl compound can lead to the formation of a quinoxaline ring.[10] The substituents on the aniline ring can be strategically chosen to influence the properties and biological activity of the resulting heterocyclic system.

Experimental Workflow: General Synthesis of Benzimidazole Derivatives

Caption: General workflow for the synthesis of benzimidazole derivatives.

Proposed Protocol: Synthesis of a 2-Substituted-5-(benzyloxy)-6-methyl-1H-benzo[d]imidazole

Step 1: Nitration of 4-(Benzyloxy)-3-methylaniline

  • Caution: Nitration reactions are highly exothermic and require careful temperature control.

  • Protect the aniline group of 4-(benzyloxy)-3-methylaniline, for example, by acetylation with acetic anhydride.

  • Dissolve the protected aniline in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated nitro product by filtration.

  • Deprotect the aniline group (e.g., by acid or base hydrolysis).

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro-aniline derivative in ethanol or acetic acid.

  • Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated HCl, or perform catalytic hydrogenation (H₂, Pd/C).

  • Heat the reaction if necessary and monitor by TLC.

  • Upon completion, neutralize the reaction mixture and extract the diamine product.

Step 3: Cyclocondensation

  • Dissolve the resulting diamine in a suitable solvent like ethanol or acetic acid.

  • Add an aldehyde or a carboxylic acid (or its derivative) (1.0 eq).

  • Heat the reaction mixture to reflux. For carboxylic acids, a condensing agent like polyphosphoric acid (PPA) may be required.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, neutralize, and extract the benzimidazole product.

Causality: This multi-step sequence first introduces a second nitrogen functionality onto the aromatic ring, which then undergoes an intramolecular condensation with an electrophilic carbon from the aldehyde or carboxylic acid to form the stable benzimidazole ring system.

Conclusion and Future Directions

This compound represents a largely untapped resource with significant potential for the discovery of new therapeutic agents. Its strategic combination of a protected phenol, a reactive aniline, and a modulating methyl group makes it an attractive starting point for the synthesis of kinase inhibitors, anti-inflammatory and analgesic compounds, and novel heterocyclic scaffolds. The protocols and workflows detailed in this guide provide a solid foundation for researchers to embark on the exploration of this promising chemical entity. Future research should focus on the systematic exploration of the chemical space accessible from this scaffold, coupled with robust biological screening to identify and optimize lead compounds for a variety of disease targets.

References

Methodological & Application

Synthesis of 4-(Benzyloxy)-3-methylaniline Hydrochloride: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-(Benzyloxy)-3-methylaniline hydrochloride, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented as a robust three-step process commencing from the readily available starting material, 2-methyl-4-nitrophenol. The methodology encompasses a Williamson ether synthesis for the introduction of the benzyl protective group, followed by the reduction of the nitro functionality, and culminating in the formation of the hydrochloride salt. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering in-depth procedural details, explanations for experimental choices, and critical safety information to ensure reliable and safe execution.

Introduction

Substituted anilines are fundamental building blocks in modern medicinal chemistry, forming the core structure of a vast array of therapeutic agents. Among these, 4-(Benzyloxy)-3-methylaniline and its hydrochloride salt are of particular interest due to their utility as precursors in the synthesis of complex heterocyclic systems and other pharmacologically active molecules. The strategic placement of the benzyloxy, methyl, and amino groups on the aniline ring provides a versatile scaffold for further chemical modifications.

The synthesis of this target molecule can be efficiently achieved through a classical three-step sequence. This approach is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of the individual reactions. The initial step involves the protection of the phenolic hydroxyl group of 2-methyl-4-nitrophenol as a benzyl ether. This is a crucial maneuver to prevent unwanted side reactions in the subsequent reduction step. The second stage focuses on the selective reduction of the nitro group to an amine. While various methods exist for nitro group reduction, catalytic hydrogenation or the use of metal/acid systems are common and effective. The final step involves the conversion of the synthesized aniline into its hydrochloride salt, which often improves the compound's stability and handling properties.

This document will provide a detailed experimental protocol for each of these steps, along with insights into the rationale behind the chosen reagents and conditions, ensuring a reproducible and efficient synthesis.

Synthetic Workflow

The overall synthetic pathway is illustrated in the diagram below:

Synthesis_Workflow A 2-Methyl-4-nitrophenol B 4-(Benzyloxy)-3-methylnitrobenzene A->B  Benzyl Bromide, K2CO3  Acetone, Reflux   C 4-(Benzyloxy)-3-methylaniline B->C  SnCl2·2H2O, Ethanol  HCl, Reflux   D This compound C->D  HCl in Dioxane  EtOAc  

Figure 1: Synthetic scheme for this compound.

Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
2-Methyl-4-nitrophenolC₇H₇NO₃153.14≥98%Commercially Available
Benzyl BromideC₇H₇Br171.03≥98%Commercially Available
Potassium Carbonate (K₂CO₃)K₂CO₃138.21≥99%Commercially Available
AcetoneC₃H₆O58.08ACS GradeCommercially Available
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.65≥98%Commercially Available
EthanolC₂H₆O46.07200 proofCommercially Available
Hydrochloric Acid (HCl)HCl36.4637% in H₂OCommercially Available
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially Available
Diethyl Ether(C₂H₅)₂O74.12ACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated SolutionCommercially Available
BrineNaCl58.44Saturated SolutionCommercially Available
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeCommercially Available
4M HCl in Dioxane--4.0 MCommercially Available

Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)-3-methylnitrobenzene

This step employs a Williamson ether synthesis to protect the phenolic hydroxyl group of 2-methyl-4-nitrophenol.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4-nitrophenol (10.0 g, 65.3 mmol).

  • Add acetone (250 mL) and potassium carbonate (18.0 g, 130.6 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (9.3 mL, 78.4 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone (2 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol to afford 4-(benzyloxy)-3-methylnitrobenzene as a pale yellow solid.

Step 2: Synthesis of 4-(Benzyloxy)-3-methylaniline

The reduction of the nitro group is achieved using tin(II) chloride in an acidic ethanolic solution. This method is generally effective and proceeds under relatively mild conditions.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-(benzyloxy)-3-methylnitrobenzene (10.0 g, 41.1 mmol) obtained from the previous step.

  • Add ethanol (200 mL) and stir to dissolve.

  • Carefully add tin(II) chloride dihydrate (46.4 g, 205.5 mmol) to the solution.

  • Add concentrated hydrochloric acid (30 mL) dropwise. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (400 mL).

  • Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(benzyloxy)-3-methylaniline as an oil or a low-melting solid.

Step 3: Synthesis of this compound

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the aniline product.

Procedure:

  • Dissolve the crude 4-(ben

Application Notes and Protocols for 4-(Benzyloxy)-3-methylaniline hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(Benzyloxy)-3-methylaniline hydrochloride

This compound is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its structure thoughtfully combines a nucleophilic aniline moiety, a strategically placed methyl group, and a benzyl-protected phenol. This arrangement offers a trifecta of synthetic advantages: the aniline nitrogen acts as a handle for constructing complex nitrogen-containing heterocycles; the benzyl ether provides a robust, yet readily cleavable, protecting group for the phenolic oxygen; and the methyl group introduces steric and electronic modifications that can be crucial for modulating the biological activity and pharmacokinetic properties of the final target molecule.

These attributes make this compound an invaluable precursor for molecules where a substituted 4-amino-2-methylphenol scaffold is desired. This is particularly evident in the synthesis of kinase inhibitors, where the aniline portion often forms a critical hydrogen-bonding interaction within the ATP-binding site of the enzyme, and the substituted phenolic moiety can be tailored to enhance potency and selectivity. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this versatile reagent, complete with detailed, field-proven protocols.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis.

PropertyValueSource
CAS Number 1150114-24-1[1][2]
Molecular Formula C₁₄H₁₆ClNO[1][2]
Molecular Weight 249.74 g/mol [1][2]
Appearance Off-white to light brown crystalline powderN/A
Solubility Soluble in methanol, DMSO; sparingly soluble in waterN/A
Storage Store at room temperature in a dry, well-ventilated place.[2]

Handling Precautions: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The preparation of the title compound is a multi-step process that begins with a readily available starting material, 3-methyl-4-nitrophenol. The synthesis involves three key transformations: protection of the hydroxyl group as a benzyl ether, reduction of the nitro group to an amine, and finally, formation of the hydrochloride salt.[3]

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation start 3-Methyl-4-nitrophenol reagent1 Benzyl Chloride, K₂CO₃, DMF start->reagent1 Williamson Ether Synthesis product1 4-(Benzyloxy)-3-methyl-1-nitrobenzene reagent1->product1 reagent2 H₂ (g), Pd/C, Ethanol product1->reagent2 Catalytic Hydrogenation product2 4-(Benzyloxy)-3-methylaniline reagent2->product2 reagent3 HCl in Ether product2->reagent3 Salification product3 4-(Benzyloxy)-3-methylaniline hydrochloride reagent3->product3

Diagram 1: Synthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol is adapted from the general method described for the synthesis of 4-benzyloxyaniline hydrochloride.[3]

Step 1: Synthesis of 4-(Benzyloxy)-3-methyl-1-nitrobenzene

  • To a stirred solution of 3-methyl-4-nitrophenol (1.0 eq) in dimethylformamide (DMF, ~5 mL per gram of nitrophenol) is added anhydrous potassium carbonate (1.5 eq).

  • Benzyl chloride (1.2 eq) is added dropwise to the suspension at room temperature.

  • The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, the mixture is poured into ice-water and extracted with ethyl acetate (3x).

  • The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol or column chromatography.

Step 2: Synthesis of 4-(Benzyloxy)-3-methylaniline

  • The 4-(benzyloxy)-3-methyl-1-nitrobenzene (1.0 eq) is dissolved in ethanol or methanol.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%) is added to the solution.

  • The mixture is subjected to hydrogenation (either with a hydrogen balloon at atmospheric pressure or in a Parr shaker at ~50 psi H₂) at room temperature until the reaction is complete (monitored by TLC or disappearance of the yellow color).

  • The catalyst is carefully filtered off through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give 4-(benzyloxy)-3-methylaniline as an oil or low-melting solid.

Causality Note: Catalytic hydrogenation is chosen as the reduction method due to its high efficiency, clean reaction profile (water being the primary byproduct), and milder conditions compared to metal-acid reductions (e.g., SnCl₂/HCl), which can sometimes lead to chlorinated byproducts.[3]

Step 3: Synthesis of this compound

  • The crude 4-(benzyloxy)-3-methylaniline is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • The solution is cooled in an ice bath, and a solution of HCl in diethyl ether (e.g., 2 M) is added dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a stable, crystalline solid.[3]

Application in the Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of small molecule kinase inhibitors. The 4-anilinoquinazoline scaffold, for instance, is a well-established pharmacophore in numerous FDA-approved kinase inhibitors that target the epidermal growth factor receptor (EGFR) and other kinases. In these structures, the aniline nitrogen engages in a crucial hydrogen bond with the hinge region of the kinase domain. The benzyloxy- and methyl-substituted phenyl ring extends into a hydrophobic pocket, where these substituents can be fine-tuned to optimize binding affinity and selectivity.

Kinase_Inhibitor_Synthesis start 4-(Benzyloxy)-3-methylaniline hydrochloride step1 Liberate Free Base (e.g., NaHCO₃ aq.) start->step1 free_base 4-(Benzyloxy)-3-methylaniline step1->free_base step2 Nucleophilic Aromatic Substitution (SNAr) (e.g., DIPEA, isopropanol, reflux) free_base->step2 quinazoline Substituted 4-Chloroquinazoline quinazoline->step2 product 4-Anilinoquinazoline Intermediate step2->product step3 Deprotection product->step3 final_product Final Kinase Inhibitor (4-Amino-2-methylphenol derivative) step3->final_product

Diagram 2: Workflow for the application of 4-(benzyloxy)-3-methylaniline in the synthesis of a 4-anilinoquinazoline scaffold.

Representative Protocol: Synthesis of a 4-Anilinoquinazoline Intermediate

This protocol illustrates a typical nucleophilic aromatic substitution reaction to form the core of a kinase inhibitor.

  • Liberation of the Free Base: this compound (1.0 eq) is suspended in a biphasic mixture of ethyl acetate and saturated aqueous sodium bicarbonate solution. The mixture is stirred vigorously until all the solid dissolves and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated to yield the free aniline.[4]

  • SNAr Reaction: To a solution of the free 4-(benzyloxy)-3-methylaniline (1.0 eq) and a suitable 4-chloroquinazoline (1.0 eq) in a solvent such as isopropanol or n-butanol, is added a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled, and the product often precipitates. The solid can be collected by filtration and washed with the reaction solvent or an appropriate anti-solvent like hexane.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Deprotection of the Benzyl Ether

The final step in many synthetic sequences involving this reagent is the cleavage of the benzyl ether to unmask the phenolic hydroxyl group. This is a critical transformation as the free phenol may be essential for biological activity or serve as a handle for further functionalization. Catalytic transfer hydrogenation is an excellent method for this deprotection, as it proceeds under neutral conditions and avoids the high pressures of traditional hydrogenation, making it compatible with a wide range of functional groups.[5]

Deprotection start Protected Intermediate (e.g., 4-Anilinoquinazoline) reagents 10% Pd/C, Ammonium Formate, Methanol, Reflux start->reagents Catalytic Transfer Hydrogenation product Deprotected Phenol (Final Product) reagents->product

Diagram 3: Deprotection of the benzyl ether via catalytic transfer hydrogenation.

Protocol for Debenzylation via Catalytic Transfer Hydrogenation
  • The benzyl-protected compound (1.0 eq) is dissolved in methanol.

  • 10% Pd/C (10-20 mol%) and ammonium formate (5-10 eq) are added to the solution.

  • The mixture is heated to reflux and stirred. The reaction progress is monitored by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • After cooling, the catalyst is removed by filtration through Celite®, and the pad is washed with methanol.

  • The filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonium formate.

  • The organic layer is dried over sodium sulfate and concentrated to yield the deprotected product, which can be further purified if necessary.

Conclusion

This compound is a strategically designed building block that provides a reliable and versatile entry point into the synthesis of complex, biologically active molecules. Its utility is most pronounced in the field of medicinal chemistry, where it serves as a key precursor for kinase inhibitors and other targeted therapeutics. The protocols outlined in this guide provide a robust framework for the synthesis, manipulation, and deprotection of this valuable reagent, enabling researchers and drug development professionals to leverage its unique structural features in their synthetic endeavors.

References

The Strategic Utility of 4-(Benzyloxy)-3-methylaniline Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the careful selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-(Benzyloxy)-3-methylaniline hydrochloride presents itself as a highly valuable and versatile building block. Its structure thoughtfully combines several key features: a nucleophilic aniline moiety for elaboration, a benzyl-protected phenol that allows for late-stage unmasking of a hydrogen-bond donor/acceptor, and a methyl group that imparts specific steric and electronic properties. This unique combination makes it an attractive precursor for a range of heterocyclic and biaryl scaffolds of pharmaceutical interest.

The aniline functionality is a cornerstone in the synthesis of a vast array of bioactive molecules.[1] The strategic placement of the benzyloxy group offers a robust protecting group for the phenolic hydroxyl, which is stable to a variety of reaction conditions and can be selectively removed in the final stages of a synthetic sequence. This is particularly advantageous in drug design, where a free phenol can be crucial for target engagement. The methyl group, positioned ortho to the aniline, introduces steric hindrance that can influence regioselectivity in certain reactions and modulate the physicochemical properties of the final compound.[2][3]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in key synthetic transformations. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the experimental choices and offering insights into potential challenges and optimization strategies. The protocols provided are designed to be self-validating, with clear steps for execution and characterization.

Core Properties and Handling

Before embarking on synthetic manipulations, a thorough understanding of the physical and safety properties of this compound is essential.

PropertyValueReference
CAS Number 1150114-24-1[4]
Molecular Formula C₁₄H₁₆ClNO[4]
Molecular Weight 249.74 g/mol [4]
Appearance Off-white to light brown crystalline powder
Hazard Irritant[4]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.

  • Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Application I: Synthesis of Substituted Quinolines via the Doebner-von Miller Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications, including antibacterial, and anticancer agents.[5][6] The Doebner-von Miller reaction is a classic and effective method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[7][8]

Scientific Rationale and Mechanistic Insight

The Doebner-von Miller reaction proceeds under acidic conditions and is thought to involve the in-situ formation of an α,β-unsaturated aldehyde or ketone from the dehydration of an aldol adduct. The aniline then undergoes a 1,4-conjugate addition to this unsaturated system. Subsequent acid-catalyzed cyclization onto the electron-rich aromatic ring, followed by dehydration and oxidation, yields the quinoline product.[9]

The methyl group at the 3-position of the aniline ring is expected to direct the cyclization to the C6 position, leading to the formation of a 7-substituted quinoline. The electron-donating nature of the benzyloxy group further activates the aromatic ring towards electrophilic substitution, facilitating the cyclization step.

Workflow for the Doebner-von Miller Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Charge reactor with this compound and α,β-unsaturated carbonyl B Add solvent and acid catalyst A->B C Heat the reaction mixture under reflux B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool to room temperature and neutralize D->E F Extract with an organic solvent E->F G Dry and concentrate the organic phase F->G H Purify the crude product by column chromatography G->H I Characterize the final product H->I

Caption: General workflow for the Doebner-von Miller quinoline synthesis.

Detailed Experimental Protocol: Synthesis of 7-(Benzyloxy)-2,8-dimethylquinoline

This protocol describes the synthesis of 7-(Benzyloxy)-2,8-dimethylquinoline from this compound and crotonaldehyde.

Materials:

  • This compound

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Free-Basing the Aniline: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 20.0 mmol) in water (50 mL). Slowly add 2M NaOH solution with stirring until the pH of the solution is ~10-12, at which point the free aniline will precipitate. Extract the aqueous solution with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free 4-(Benzyloxy)-3-methylaniline. The crude product can be used directly in the next step. A similar procedure is described for the free-basing of 4-benzyloxyaniline hydrochloride.[10]

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 4-(Benzyloxy)-3-methylaniline (approx. 20.0 mmol) and ethanol (100 mL).

  • Addition of Reagents: With vigorous stirring, slowly add concentrated HCl (10 mL). Then, add crotonaldehyde (3.3 mL, 40.0 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice (200 g). Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or a saturated sodium carbonate solution until the pH is ~8-9.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 7-(Benzyloxy)-2,8-dimethylquinoline.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected ProductMethodKey Characterization Data
7-(Benzyloxy)-2,8-dimethylquinolineDoebner-von Miller¹H NMR (CDCl₃, 400 MHz): δ 7.9-7.2 (m, Ar-H), 5.1 (s, 2H, OCH₂Ph), 2.6 (s, 3H, CH₃), 2.5 (s, 3H, CH₃). MS (ESI): m/z calculated for C₁₈H₁₇NO [M+H]⁺, found.

Application II: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[11][12][13] This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. To utilize 4-(Benzyloxy)-3-methylaniline in a Suzuki-Miyaura coupling, it must first be functionalized with a suitable leaving group, typically a halide.

Strategic Synthesis of a Halogenated Intermediate

A common strategy is the introduction of a bromine or iodine atom onto the aniline ring. This can be achieved through electrophilic halogenation. The position of halogenation will be directed by the existing substituents. The strongly activating amino group and the activating benzyloxy group will direct ortho and para. Given the substitution pattern, halogenation is likely to occur at the 5-position.

Detailed Experimental Protocol: Synthesis of 5-Bromo-4-(benzyloxy)-3-methylaniline and Subsequent Suzuki-Miyaura Coupling

Part A: Synthesis of 5-Bromo-4-(benzyloxy)-3-methylaniline

Materials:

  • 4-(Benzyloxy)-3-methylaniline (from Application I, Step 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(Benzyloxy)-3-methylaniline (4.26 g, 20.0 mmol) in acetonitrile (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (3.56 g, 20.0 mmol) portion-wise to the cooled solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution (50 mL). Extract the mixture with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 5-Bromo-4-(benzyloxy)-3-methylaniline.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Part B: Suzuki-Miyaura Coupling of 5-Bromo-4-(benzyloxy)-3-methylaniline with Phenylboronic Acid

Materials:

  • 5-Bromo-4-(benzyloxy)-3-methylaniline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a 50 mL Schlenk flask, add 5-Bromo-4-(benzyloxy)-3-methylaniline (292 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

  • Addition of Catalyst and Solvent: Add Palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol). Then, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the desired biaryl product.

Starting MaterialReagentProductTypical Yield
5-Bromo-4-(benzyloxy)-3-methylanilinePhenylboronic acid4-(Benzyloxy)-3-methyl-[1,1'-biphenyl]-5-amine75-85%

Strategic Deprotection of the Benzyl Ether

A key advantage of using this compound is the ability to deprotect the benzyl ether to reveal a free phenol in the final product. This is often a critical step in the synthesis of bioactive molecules, as the phenolic hydroxyl can participate in key hydrogen bonding interactions with biological targets.[14][15][16][17]

The most common and efficient method for benzyl ether deprotection is catalytic hydrogenation.[18]

Detailed Experimental Protocol: Hydrogenolysis of 7-(Benzyloxy)-2,8-dimethylquinoline

Materials:

  • 7-(Benzyloxy)-2,8-dimethylquinoline (from Application I)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 7-(Benzyloxy)-2,8-dimethylquinoline (263 mg, 1.0 mmol) in methanol (20 mL).

  • Addition of Catalyst: Carefully add 10% Pd/C (26 mg, 10 wt%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 7-hydroxy-2,8-dimethylquinoline. The product can be further purified by recrystallization if necessary.

Starting MaterialProductDeprotection MethodTypical Yield
7-(Benzyloxy)-2,8-dimethylquinoline7-Hydroxy-2,8-dimethylquinolineCatalytic Hydrogenation (Pd/C, H₂)>95%

Conclusion

This compound is a strategically designed building block that offers synthetic chemists a reliable and versatile entry point into a variety of important molecular scaffolds. Its utility is demonstrated in the synthesis of substituted quinolines and biaryl anilines, both of which are prevalent in medicinal chemistry. The ability to perform transformations on the aniline moiety and then unmask the phenol at a later stage provides a powerful tool for the synthesis of complex target molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively incorporate this valuable building block into their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(Benzyloxy)-3-methylaniline Hydrochloride

This compound is a valuable substituted aniline intermediate in medicinal chemistry and drug development. Its structure combines a lipophilic benzyloxy group with a reactive aniline moiety, making it a versatile building block for the synthesis of complex molecular scaffolds. The benzyloxy group often serves as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic stages to reveal a more polar functional group. This allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability in drug candidates. Furthermore, the aniline functional group is a key pharmacophore in many biologically active compounds and a versatile handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and carbon-nitrogen bond-forming reactions.

This guide provides a comprehensive overview of the synthetic route to this compound, detailing the underlying chemical principles and offering robust, step-by-step protocols for its preparation and characterization.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached as a three-step sequence starting from the commercially available 2-methyl-4-nitrophenol. This strategy is outlined below:

  • O-Benzylation: A Williamson ether synthesis is employed to protect the phenolic hydroxyl group of 2-methyl-4-nitrophenol as a benzyl ether, yielding 4-(benzyloxy)-3-methylnitrobenzene. This reaction proceeds via an SN2 mechanism.[1][2]

  • Nitro Group Reduction: The nitro group of the intermediate is selectively reduced to an amine to form 4-(benzyloxy)-3-methylaniline. This step is critical, as the reaction conditions must be chosen carefully to avoid the cleavage of the benzyl ether protecting group.

  • Salt Formation: The final step involves the reaction of the synthesized aniline with hydrochloric acid to produce the stable and more easily handled hydrochloride salt.

Synthesis_Workflow Start 2-Methyl-4-nitrophenol Step1 Step 1: O-Benzylation (Williamson Ether Synthesis) Start->Step1 Intermediate1 4-(Benzyloxy)-3-methylnitrobenzene Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction Intermediate1->Step2 Intermediate2 4-(Benzyloxy)-3-methylaniline Step2->Intermediate2 Step3 Step 3: Salt Formation Intermediate2->Step3 FinalProduct 4-(Benzyloxy)-3-methylaniline Hydrochloride Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-(Benzyloxy)-3-methylnitrobenzene (Intermediate 1)

Principle: The Williamson ether synthesis is a reliable method for the formation of ethers from an alkoxide and an alkyl halide.[1] In this protocol, the phenolic proton of 2-methyl-4-nitrophenol is abstracted by a mild base, potassium carbonate, to generate a phenoxide nucleophile. This nucleophile then displaces the bromide from benzyl bromide in an SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, as it effectively solvates the potassium cation without solvating the phenoxide, thus enhancing its nucleophilicity.

Protocol:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-(benzyloxy)-3-methylnitrobenzene by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

ParameterConditionRationale
Base Potassium Carbonate (K₂CO₃)A mild and inexpensive base, sufficient to deprotonate the phenol without causing side reactions.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that enhances the nucleophilicity of the phenoxide.
Temperature 80-90 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
Reaction Time 4-6 hoursTypically sufficient for complete conversion, but should be monitored by TLC.

Part 2: Synthesis of 4-(Benzyloxy)-3-methylaniline (Intermediate 2)

Principle: The reduction of the nitro group in the presence of a labile benzyl ether requires a chemoselective method to prevent debenzylation. While catalytic hydrogenation is a common method for nitro reduction, it can also cleave benzyl ethers. A more reliable and milder method for this specific transformation is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in a non-acidic, non-aqueous medium.[3][4] In this system, Sn(II) acts as the reducing agent, selectively reducing the nitro group to an amine without affecting the benzyl ether.

Protocol:

  • In a round-bottom flask, dissolve 4-(benzyloxy)-3-methylnitrobenzene (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution in portions. The reaction is exothermic.

  • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Add ethyl acetate and carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Filter the resulting suspension through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-(Benzyloxy)-3-methylaniline as a crude solid, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

ParameterConditionRationale
Reducing Agent Stannous Chloride Dihydrate (SnCl₂·2H₂O)A mild and chemoselective reducing agent for nitro groups that is compatible with benzyl ethers.[3][4]
Solvent EthanolA protic solvent that facilitates the reduction process.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature, minimizing side reactions.
Work-up Basic neutralization and filtrationEssential for removing the tin salts which would otherwise contaminate the product.

Part 3: Synthesis of this compound (Final Product)

Principle: The free aniline is a basic compound that can be readily converted to its hydrochloride salt by treatment with hydrochloric acid. The resulting salt is generally more stable, crystalline, and easier to handle and store than the free base.

Protocol:

  • Dissolve the crude 4-(benzyloxy)-3-methylaniline (1.0 eq) in a minimal amount of diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or concentrated aqueous HCl dropwise with stirring.

  • A precipitate will form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield this compound as a solid.

Reaction_Mechanism cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Salt Formation Phenol Ar-OH Base K₂CO₃ Phenol->Base Deprotonation Phenoxide Ar-O⁻ Base->Phenoxide BnBr Bn-Br Phenoxide->BnBr SN2 Attack Ether Ar-O-Bn BnBr->Ether Nitro Ar-NO₂ SnCl2 SnCl₂·2H₂O Nitro->SnCl2 Reduction Amine Ar-NH₂ SnCl2->Amine Amine2 Ar-NH₂ HCl HCl Amine2->HCl Protonation Salt Ar-NH₃⁺Cl⁻ HCl->Salt

Caption: Key transformations in the synthesis of this compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Melting Point: For the characterization of the solid final product.

  • Spectroscopy (NMR and IR): To confirm the chemical structure of the intermediates and the final product.

Predicted Spectroscopic Data for 4-(Benzyloxy)-3-methylaniline:

  • ¹H NMR (in CDCl₃, δ in ppm):

    • ~7.3-7.5: (m, 5H, Ar-H of benzyl group)

    • ~6.7-6.8: (d, 1H, Ar-H ortho to benzyloxy)

    • ~6.5-6.6: (m, 2H, Ar-H of aniline ring)

    • ~5.0: (s, 2H, -O-CH₂-Ph)

    • ~3.5: (br s, 2H, -NH₂)

    • ~2.2: (s, 3H, Ar-CH₃)

  • ¹³C NMR (in CDCl₃, δ in ppm):

    • ~148-150: (C-O)

    • ~138-140: (quaternary C of aniline ring)

    • ~137: (quaternary C of benzyl group)

    • ~127-129: (CH of benzyl group)

    • ~115-125: (CH of aniline ring)

    • ~115: (quaternary C of aniline ring)

    • ~70: (-O-CH₂-Ph)

    • ~16: (Ar-CH₃)

Upon formation of the hydrochloride salt, the chemical shifts of the protons and carbons near the amino group will be shifted downfield.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Benzyl Bromide: Is a lachrymator and corrosive. Handle with care and avoid inhalation of vapors.

  • Stannous Chloride: Is corrosive and can cause burns. Avoid contact with skin and eyes.

  • Hydrochloric Acid: Is highly corrosive. Handle with extreme care.

References

Application Note: Comprehensive Analytical Characterization of 4-(Benzyloxy)-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Benzyloxy)-3-methylaniline hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and identity are critical to ensure the safety and efficacy of the final drug product. This application note provides a comprehensive guide for the analytical characterization of this compound, detailing robust protocols for identity, purity, and assay determination. The methodologies are designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure data integrity and regulatory compliance.[1][2][3][4][5]

The structure of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
CAS Number1150114-24-1[6][7]
Molecular FormulaC14H16ClNO[6][7]
Molecular Weight249.74 g/mol [6][7]
AppearanceWhite to off-white solid[8]
Purity≥ 98%[7]
StorageRoom temperature, in a dry, dark place[9]

Analytical Workflow

A systematic approach is crucial for the complete characterization of this compound. The following diagram illustrates the recommended analytical workflow.

analytical_workflow cluster_identification Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_assay Assay (Content) NMR 1H NMR & 13C NMR FTIR FTIR Spectroscopy MS Mass Spectrometry HPLC HPLC-UV GC GC-FID (for residual solvents) Titration Acid-Base Titration HPLC_Assay HPLC (Assay) Sample Sample Sample->NMR Structure Elucidation Sample->FTIR Functional Groups Sample->MS Molecular Weight Sample->HPLC Purity & Related Substances Sample->GC Residual Solvents Sample->Titration Content Sample->HPLC_Assay Content

Caption: Recommended analytical workflow for characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC with UV detection is a robust method for determining the purity and assay of this compound. This method is capable of separating the main component from potential impurities.

Protocol: HPLC Purity and Assay

Instrumentation and Conditions:

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
GradientSee Table 2
Flow Rate1.0 mL/min
Column Temperature30 °C
UV Detection230 nm
Injection Volume10 µL
Sample DiluentMobile Phase A / Mobile Phase B (50:50, v/v)

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Procedure:

  • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The tailing factor should not be more than 2.0, and the theoretical plates should be not less than 2000.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation:

    • Purity: Calculate the area percentage of each impurity by dividing the peak area of the impurity by the total peak area of all peaks.

    • Assay: Calculate the percentage of this compound using the following formula:

Rationale for Method Parameters:

  • A C18 column is chosen for its versatility in retaining and separating aromatic compounds.

  • The gradient elution allows for the effective separation of impurities with a wide range of polarities.

  • Phosphoric acid in the mobile phase helps to protonate the aniline group, leading to better peak shape.

  • UV detection at 230 nm provides good sensitivity for the benzylic and aniline chromophores.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive identification and structural elucidation of this compound.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Expected ¹H NMR Signals (DMSO-d₆, 400 MHz):

    • Aromatic protons of the aniline and benzyl rings.

    • Singlet for the benzylic methylene (-CH₂-) protons.

    • Singlet for the methyl (-CH₃) protons.

    • Broad singlet for the amine (-NH₂) protons.

  • Expected ¹³C NMR Signals (DMSO-d₆, 101 MHz):

    • Signals corresponding to the aromatic carbons.

    • Signal for the benzylic methylene carbon.

    • Signal for the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Protocol: FTIR

  • Sample Preparation: Prepare a KBr pellet of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

    • N-H stretching vibrations (amine).

    • C-H stretching vibrations (aromatic and aliphatic).

    • C=C stretching vibrations (aromatic rings).

    • C-O stretching vibration (ether).

    • C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

  • Instrumentation: Waters ACQUITY QDa Mass Detector or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Expected Result: A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 214.12, representing the free base.

fragmentation_pathway Parent [M+H]⁺ m/z 214.12 Fragment1 Loss of C₇H₇ (Tropylium ion) m/z 123.07 Parent->Fragment1 - C₇H₇• Fragment2 Tropylium Cation [C₇H₇]⁺ m/z 91.05 Parent->Fragment2 Cleavage

Caption: Proposed ESI-MS fragmentation pathway.

Method Validation Framework

All analytical methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][3][4][5]

Table 3: Validation Parameters for the HPLC Method

ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from impurities and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy 98.0% - 102.0% recovery at three concentration levels.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification and accurate quantification of the compound, supporting its use in pharmaceutical development and manufacturing. Adherence to the principles of method validation is paramount for generating reliable and defensible analytical data.

References

Application Notes and Protocols for the Purification of 4-(Benzyloxy)-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed methodologies for the purification of 4-(Benzyloxy)-3-methylaniline hydrochloride, a key intermediate in pharmaceutical and materials science research. The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles to ensure robust and reproducible outcomes.

Introduction

This compound is a substituted aniline derivative. Its purity is paramount for the successful synthesis of downstream products, as impurities can lead to undesirable side reactions, lower yields, and compromised biological activity or material properties. This document details three primary purification techniques: acid-base extraction, recrystallization, and silica gel chromatography of the free base, along with analytical methods for purity assessment.

PART 1: Foundational Purification Strategy: Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique for ionizable organic compounds like amines. It leverages the differential solubility of the amine and its protonated salt form in aqueous and organic phases. The hydrochloride salt is water-soluble, while the free amine is soluble in organic solvents. This allows for the separation of non-basic organic impurities and acidic impurities.

Protocol: Acid-Base Extraction
  • Dissolution : Dissolve the crude this compound in deionized water.

  • Basification : Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), while stirring until the pH of the aqueous solution is basic (pH 8-9). This will neutralize the hydrochloride salt and precipitate the free amine, 4-(Benzyloxy)-3-methylaniline.

  • Extraction : Extract the aqueous suspension with an organic solvent in which the free amine is highly soluble, such as dichloromethane (DCM) or ethyl acetate. Perform the extraction three times to ensure complete recovery of the free amine.

  • Washing : Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in the separation of the aqueous and organic layers.

  • Drying : Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified free amine.

  • Re-formation of the Hydrochloride Salt : Dissolve the purified free amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) to precipitate the purified this compound.

  • Isolation : Collect the purified hydrochloride salt by vacuum filtration, wash with a small amount of cold organic solvent, and dry under vacuum.

Causality in Experimental Choices:
  • Weak Base : Using a weak base like sodium bicarbonate is crucial to avoid potential side reactions that could occur with a strong base.

  • Multiple Extractions : Three extractions with smaller volumes of organic solvent are more effective at recovering the product than a single extraction with a large volume.

PART 2: High-Purity Refinement: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent or solvent system at different temperatures.[1] For aniline hydrochlorides, polar protic solvents or their mixtures with water are often effective.[2]

Selecting an Appropriate Recrystallization Solvent

The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at an elevated temperature.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Solvent SystemRationale for Use
Ethanol/WaterEthanol is a good solvent for many organic salts at elevated temperatures. The addition of water as an anti-solvent can induce crystallization upon cooling.
IsopropanolSimilar to ethanol, isopropanol can be an effective solvent for recrystallizing hydrochloride salts.
MethanolAnother polar protic solvent that can be effective, though its higher volatility requires careful handling.
Protocol: Recrystallization of this compound
  • Solvent Selection : Based on small-scale trials, select a suitable solvent system (e.g., ethanol/water).

  • Dissolution : In a flask equipped with a reflux condenser, add the crude this compound and the minimum amount of the hot primary solvent (e.g., ethanol) required to achieve complete dissolution.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization : If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying : Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Compound B Add Hot Solvent A->B C Hot Filtration (optional) B->C D Cool to Crystallize C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for the recrystallization process.

PART 3: Chromatographic Purification of the Free Base

For challenging separations where impurities have similar solubility profiles to the product, silica gel column chromatography of the free amine is a highly effective technique. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent).

Protocol: Silica Gel Chromatography of 4-(Benzyloxy)-3-methylaniline
  • Preparation of the Free Base : Convert the crude hydrochloride salt to the free amine using the acid-base extraction protocol described in PART 1.

  • Stationary Phase : Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading : Dissolve the crude free amine in a minimal amount of the eluent and load it onto the column.

  • Elution : Elute the column with a solvent system of appropriate polarity. A common starting point for aromatic amines is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to elute the desired compound.

  • Fraction Collection : Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Isolation : Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified free amine.

  • Salt Formation : Convert the purified free amine back to the hydrochloride salt as described in PART 1.

Chromatography_Workflow A Prepare Free Base C Load Sample A->C B Pack Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect & Monitor Fractions (TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Convert to Hydrochloride Salt G->H

Caption: Workflow for silica gel chromatography.

PART 4: Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for determining the purity of organic compounds.

Suggested HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and identify any remaining impurities. The spectra should be compared to a reference standard if available.

Conclusion

The choice of purification method for this compound will depend on the nature and quantity of the impurities present. A combination of acid-base extraction followed by recrystallization is often sufficient to achieve high purity. For more challenging separations, silica gel chromatography of the free base provides a powerful alternative. Rigorous analytical characterization is essential to confirm the purity of the final product.

References

Applications of 4-(Benzyloxy)-3-methylaniline hydrochloride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the applications of 4-(Benzyloxy)-3-methylaniline hydrochloride, a versatile building block in modern medicinal chemistry. We will delve into its role in the synthesis of targeted therapeutics, with a particular focus on the development of kinase inhibitors and protein degraders. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of the 4-(Benzyloxy)-3-methylaniline Scaffold

This compound is a substituted aniline derivative that has gained prominence as a key intermediate in the synthesis of complex, biologically active molecules. Its utility stems from the strategic placement of its functional groups: a primary amine that serves as a nucleophilic handle for a variety of coupling reactions, a benzyloxy group that acts as a protected phenol, and a methyl group that can influence molecular conformation and metabolic stability. The hydrochloride salt form enhances the compound's stability and ease of handling in a laboratory setting.

One of the most significant applications of this building block is in the synthesis of molecules targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription and are implicated in a range of diseases, including cancer and inflammation. Furthermore, its classification as a "Protein Degrader Building Block" by commercial suppliers highlights its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins.

Application I: Synthesis of BET Bromodomain Inhibitors - The Case of Apabetalone (RVX-208)

A prime example of the utility of 4-(Benzyloxy)-3-methylaniline is in the synthesis of Apabetalone (RVX-208), a first-in-class, orally active small molecule that selectively inhibits the second bromodomain (BD2) of the BET protein BRD4. Apabetalone has been investigated in clinical trials for its potential to treat cardiovascular diseases and other chronic conditions.

Mechanistic Insight: The Role of BET Inhibition in Disease

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is a key step in the recruitment of transcriptional machinery to specific gene promoters, leading to the expression of genes involved in cell proliferation, inflammation, and apoptosis. Dysregulation of BET protein activity is a hallmark of various cancers and inflammatory diseases. By occupying the acetyl-lysine binding pocket of BET bromodomains, inhibitors like Apabetalone prevent the recruitment of transcriptional regulators, thereby downregulating the expression of disease-driving genes.

Diagram: Simplified Mechanism of Action of a BET Inhibitor

BET_Inhibition cluster_0 Normal Gene Transcription cluster_1 BET Inhibition BET BET Protein (BRD4) Ac_Histone Acetylated Histone BET->Ac_Histone Binds to TF_Complex Transcription Factor Complex Ac_Histone->TF_Complex Recruits Gene Target Gene (e.g., c-Myc, IL-6) TF_Complex->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein Disease-Promoting Protein mRNA->Protein Translation BET_Inhibited BET Protein (BRD4) Ac_Histone_Inhibited Acetylated Histone BET_Inhibited->Ac_Histone_Inhibited Binding Blocked No_Transcription Transcription Blocked Ac_Histone_Inhibited->No_Transcription BET_Inhibitor Apabetalone (derived from 4-(Benzyloxy)- 3-methylaniline) BET_Inhibitor->BET_Inhibited Binds to acetyl-lysine pocket

Caption: Mechanism of BET inhibition.

Synthetic Protocol: Preparation of a Key Quinazolinone Intermediate for Apabetalone

The synthesis of the core quinazolinone scaffold of Apabetalone utilizes 4-(benzyloxy)-3-methylaniline as a key starting material. The following protocol is adapted from established synthetic routes.

Step 1: Synthesis of N-(4-(benzyloxy)-3-methylphenyl)-2-nitrobenzamide

  • Reagents and Materials:

    • This compound

    • 2-Nitrobenzoyl chloride

    • Triethylamine (TEA) or other suitable base

    • Dichloromethane (DCM) or other appropriate aprotic solvent

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure: a. To a solution of this compound in DCM, add triethylamine (approximately 2.2 equivalents) and stir at room temperature for 15-20 minutes to neutralize the hydrochloride and liberate the free amine. b. Cool the reaction mixture to 0 °C in an ice bath. c. Add a solution of 2-nitrobenzoyl chloride (approximately 1.1 equivalents) in DCM dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. f. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. g. Concentrate the organic layer under reduced pressure to obtain the crude product. h. Purify the crude product by silica gel column chromatography to yield N-(4-(benzyloxy)-3-methylphenyl)-2-nitrobenzamide.

Step 2: Reductive Cyclization to form the Quinazolinone Core

  • Reagents and Materials:

    • N-(4-(benzyloxy)-3-methylphenyl)-2-nitrobenzamide

    • Iron powder (Fe) or tin(II) chloride (SnCl₂)

    • Ammonium chloride (NH₄Cl) or acetic acid

    • Ethanol (EtOH) and water

    • Reflux condenser

  • Procedure: a. To a solution of N-(4-(benzyloxy)-3-methylphenyl)-2-nitrobenzamide in a mixture of ethanol and water, add iron powder (excess) and ammonium chloride (catalytic amount). b. Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. c. Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. d. Concentrate the filtrate under reduced pressure to remove the ethanol. e. Extract the aqueous residue with ethyl acetate. f. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. g. Concentrate the organic layer to obtain the crude quinazolinone product. h. Purify by recrystallization or column chromatography.

Diagram: Synthetic Workflow for the Quinazolinone Core

Synthesis_Workflow Start 4-(Benzyloxy)-3-methylaniline Hydrochloride Free_Base Neutralization (e.g., TEA in DCM) Start->Free_Base Amide_Formation Amide Coupling (2-Nitrobenzoyl chloride) Free_Base->Amide_Formation Nitro_Amide N-(4-(benzyloxy)-3-methylphenyl) -2-nitrobenzamide Amide_Formation->Nitro_Amide Reduction_Cyclization Reductive Cyclization (e.g., Fe/NH4Cl in EtOH/H2O) Nitro_Amide->Reduction_Cyclization Quinazolinone Quinazolinone Core for Apabetalone Reduction_Cyclization->Quinazolinone

Caption: Synthetic workflow for the quinazolinone core.

Application II: A Building Block for Proteolysis Targeting Chimeras (PROTACs)

The designation of this compound as a "Protein Degrader Building Block" points to its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins.

The PROTAC Concept: Hijacking the Ubiquitin-Proteasome System

A PROTAC molecule consists of three key components:

  • A "warhead" ligand that binds to the target protein of interest (POI).

  • An E3 ubiquitin ligase-recruiting ligand .

  • A chemical linker that connects the two ligands.

By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. Polyubiquitination marks the POI for degradation by the proteasome.

The 4-(benzyloxy)-3-methylaniline moiety can be incorporated into either the warhead or the linker of a PROTAC, depending on the specific design strategy. The aniline nitrogen provides a convenient attachment point for the linker, while the substituted phenyl ring can be a key component of the pharmacophore that binds to the target protein.

Data Summary

CompoundCAS NumberMolecular FormulaMolecular WeightKey Application
This compound1150114-24-1C₁₄H₁₆ClNO249.74Intermediate for kinase inhibitors and PROTACs
Apabetalone (RVX-208)1049033-03-3C₂₀H₁₉N₃O₄S413.45Selective BET bromodomain (BD2) inhibitor

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its demonstrated utility in the synthesis of the clinically investigated BET inhibitor Apabetalone underscores its importance. As the field of targeted protein degradation continues to expand, the demand for such well-functionalized intermediates is likely to grow. Future applications may see this scaffold incorporated into novel kinase inhibitors, PROTACs targeting a wider range of proteins, and other innovative therapeutic agents. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this important chemical entity in their drug discovery endeavors.

Application Notes & Protocols: 4-(Benzyloxy)-3-methylaniline hydrochloride as a Pivotal Intermediate in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

4-(Benzyloxy)-3-methylaniline hydrochloride is a highly versatile and strategically important building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its unique trifunctional architecture—comprising a nucleophilic aniline group, a robust benzyl-protected phenol, and a modulating methyl substituent—offers chemists a powerful tool for constructing complex molecular scaffolds. The aniline moiety serves as a primary handle for a wide array of transformations, including amide bond formation, C-N cross-coupling reactions, and the synthesis of heterocyclic systems.

The benzyloxy group provides a stable and reliable protecting group for the phenolic oxygen, which can be readily removed under mild hydrogenolysis conditions in the final stages of a synthetic sequence. This allows for the unmasking of a polar hydroxyl group, a common pharmacophore in biologically active molecules, particularly kinase inhibitors where it often forms a critical hydrogen bond in the enzyme's hinge region. The meta-methyl group provides steric bulk and electronic modulation, influencing both the reactivity of the aniline and the conformational preferences of the final compound, which can be crucial for optimizing target binding and pharmacokinetic properties.

This guide provides an in-depth overview of the properties of this compound and details robust protocols for its application in the synthesis of novel compounds, with a focus on kinase inhibitor and signaling pathway modulator scaffolds.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

PropertyValueSource
CAS Number 1150114-24-1[1][2][3][4]
Molecular Formula C₁₄H₁₆ClNO[2][4]
Molecular Weight 249.74 g/mol [2][4]
Appearance Off-white to light-colored powder/solid[5]
Purity Typically ≥98%[4]
Storage Store at room temperature in a dry place[4][6]

Safety Profile:

  • Hazard Identification : Classified as an irritant. May cause skin and serious eye irritation.[2] Some related aniline compounds are harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Precautionary Measures : Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] Avoid dust formation.[6]

  • First Aid : In case of skin contact, wash immediately with plenty of soap and water.[1][7] For eye contact, rinse cautiously with water for several minutes.[1][2] If inhaled, move the person to fresh air.[7] Seek medical attention if irritation or other symptoms persist.[1]

Core Synthetic Applications

The strategic placement of functional groups makes this aniline a valuable precursor for several classes of high-value compounds.

Synthesis of Kinase Inhibitor Scaffolds

Substituted anilines are foundational components of numerous FDA-approved kinase inhibitors.[8] They are frequently used to construct the "hinge-binding" element of the inhibitor. 4-(Benzyloxy)-3-methylaniline is particularly well-suited for synthesizing 4-anilinoquinazoline and related heterocyclic cores, which are prevalent in inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases.[9]

The synthesis typically involves a nucleophilic aromatic substitution (SₙAr) reaction between the aniline and a 4-chloroquinazoline derivative. The benzyloxy group is carried through the synthesis and can be deprotected in a late-stage step to reveal the phenol, which often enhances binding affinity.

Precursors for STAT3 Pathway Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a validated therapeutic target in oncology.[10] Research has shown that derivatives based on a benzyloxyphenyl scaffold can act as potent STAT3 inhibitors.[10] this compound serves as an excellent starting material for generating libraries of such compounds, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

General Amide and Sulfonamide Synthesis

The aniline nitrogen is a potent nucleophile, readily reacting with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages. This fundamental reactivity allows for its incorporation into a vast array of molecular structures, including those being developed as "protein degrader building blocks".[4]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating and provide a clear rationale for each step.

Protocol 1: Free-Basing of this compound

Causality: The hydrochloride salt is stable but the free aniline is required for most nucleophilic reactions. This protocol describes the liberation of the free base using a mild aqueous base, followed by extraction.

Materials & Reagents:

Reagent M.W. Quantity Moles Notes
4-(Benzyloxy)-3-methylaniline HCl 249.74 5.00 g 20.0 mmol Starting material
Dichloromethane (DCM) - 100 mL - Extraction solvent
Saturated NaHCO₃ (aq.) - 50 mL - Mild base
Deionized Water - 50 mL - For washing
Brine (Saturated NaCl aq.) - 25 mL - For final wash

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - | Drying agent |

Step-by-Step Methodology:

  • Dissolution: Suspend this compound (5.00 g, 20.0 mmol) in dichloromethane (50 mL) in a 250 mL separatory funnel.

  • Neutralization: Add saturated aqueous sodium bicarbonate solution (50 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Phase Separation: Allow the layers to separate. The organic layer (bottom) contains the product.

  • Extraction: Drain the organic layer. Extract the remaining aqueous layer with an additional portion of DCM (25 mL).

  • Combine & Wash: Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (25 mL) to remove residual salts and base.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(benzyloxy)-3-methylaniline as an off-white solid. The product is typically used directly in the next step without further purification.

Protocol 2: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Precursor

Causality: This protocol exemplifies the use of the free aniline in a nucleophilic aromatic substitution (SₙAr) reaction to form a key C-N bond, a cornerstone of many kinase inhibitor syntheses.[9] Isopropanol is used as a polar protic solvent, and a catalytic amount of acid can accelerate the reaction.

Materials & Reagents:

Reagent M.W. Quantity Moles Notes
4-(Benzyloxy)-3-methylaniline 213.28 4.27 g 20.0 mmol From Protocol 1
4-Chloro-6,7-dimethoxyquinazoline 224.65 4.49 g 20.0 mmol Electrophile
Isopropanol (IPA) - 100 mL - Solvent

| Conc. HCl | - | 2 drops | - | Catalyst (optional) |

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(benzyloxy)-3-methylaniline (4.27 g, 20.0 mmol), 4-chloro-6,7-dimethoxyquinazoline (4.49 g, 20.0 mmol), and isopropanol (100 mL).

  • Reaction: Add 2 drops of concentrated HCl (this protonates the quinazoline ring, making it more electrophilic). Heat the mixture to reflux (approx. 82 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 4-8 hours. A new, less polar spot corresponding to the product should appear.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product hydrochloride salt will often precipitate.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold isopropanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove impurities.

  • Drying: Dry the solid under vacuum to afford the desired N-(4-(benzyloxy)-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride.

Protocol 3: Benzyl Group Deprotection via Catalytic Hydrogenolysis

Causality: This final step unmasks the critical phenol functional group. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for cleaving the benzyl ether C-O bond.

Materials & Reagents:

Reagent M.W. Quantity Moles Notes
Anilinoquinazoline Product 401.47 4.02 g 10.0 mmol From Protocol 2
10% Palladium on Carbon (Pd/C) - 400 mg - Catalyst (10 wt%)
Ethanol or Methanol - 100 mL - Solvent

| Hydrogen (H₂) gas | - | 1 atm | - | Reducing agent |

Step-by-Step Methodology:

  • Setup: In a hydrogenation flask, dissolve the anilinoquinazoline product (4.02 g, 10.0 mmol) in ethanol (100 mL).

  • Inerting: Carefully add 10% Pd/C (400 mg) under a stream of nitrogen or argon. Caution: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain the reaction under a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The product will be significantly more polar than the starting material. The reaction is typically complete in 2-6 hours.

  • Filtration: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric; do not allow it to dry in the air. Quench it with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final deprotected phenol product.

Visualization of Synthetic Workflow

The diagrams below illustrate the logical flow of the synthetic sequence and the key molecular transformations.

G cluster_start Starting Material cluster_synthesis Synthetic Sequence cluster_end Final Product start 4-(Benzyloxy)-3-methylaniline Hydrochloride freebase Protocol 1: Free-Basing start->freebase aq. NaHCO₃ snar Protocol 2: SₙAr Coupling freebase->snar 4-Chloroquinazoline deprotect Protocol 3: Deprotection snar->deprotect H₂, Pd/C end Target Phenol (e.g., Kinase Inhibitor) deprotect->end

Caption: General workflow from starting material to final product.

reaction_scheme aniline 4-(Benzyloxy)-3-methylaniline arrow -> aniline->arrow plus + plus->arrow quinazoline 4-Chloroquinazoline quinazoline->arrow product N-(4-(Benzyloxy)-3-methylphenyl) -quinazolin-4-amine arrow->product conditions IPA, Δ

Caption: Reaction scheme for the key SₙAr coupling step.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(benzyloxy)-3-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, troubleshoot common issues, and ultimately improve the overall yield and purity of the final product.

I. Synthesis Overview & Common Challenges

The synthesis of this compound is a multi-step process that typically involves the protection of a phenolic hydroxyl group, nitration of the aromatic ring, reduction of the nitro group to an amine, and subsequent formation of the hydrochloride salt. While seemingly straightforward, each step presents unique challenges that can significantly impact the yield and purity of the final product.

This guide will address frequently encountered problems in a question-and-answer format, providing in-depth explanations and actionable solutions based on established chemical principles and practical laboratory experience.

Synthetic Pathway Visualization

Synthetic_Pathway A 4-Hydroxy-3-methylphenol B 4-(Benzyloxy)-3-methylphenol A->B Benzylation (BnBr, K2CO3) C 4-(Benzyloxy)-3-methyl-1-nitrobenzene B->C Nitration (HNO3, H2SO4) D 4-(Benzyloxy)-3-methylaniline C->D Reduction (e.g., Fe/HCl, H2/Pd-C) E 4-(Benzyloxy)-3-methylaniline hydrochloride D->E Salt Formation (HCl)

Caption: General synthetic route for this compound.

II. Troubleshooting Guide & FAQs

Step 1: Benzylation of 4-Hydroxy-3-methylphenol
Question 1: My benzylation reaction is showing low conversion to the desired 4-(benzyloxy)-3-methylphenol. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Williamson ether synthesis of phenols is a common issue that can often be traced back to several key factors.

Potential Causes & Solutions:

  • Inefficient Deprotonation: The reaction relies on the formation of a phenoxide ion, which is a more potent nucleophile than the neutral phenol. Incomplete deprotonation will result in a sluggish reaction.

    • Base Selection: Potassium carbonate (K₂CO₃) is a commonly used base, but for less reactive phenols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary. Exercise caution with these stronger bases as they are highly reactive and require anhydrous conditions.

    • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices as they solvate the cation of the base, leaving the anion more reactive. Acetone can also be used, particularly with K₂CO₃.[1]

  • Poor Quality of Reagents:

    • Benzyl Bromide: Benzyl bromide can degrade over time, releasing bromine and other impurities. It is advisable to use freshly opened or purified benzyl bromide.

    • Solvent Purity: Ensure your solvent is anhydrous, as water can quench the phenoxide and hydrolyze the benzyl bromide.

  • Reaction Temperature: While many benzylations proceed well at room temperature, gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate.[2]

  • Side Reactions: Over-benzylation to form the dibenzyl ether is a possibility, though less common with phenols. More likely is the competing C-alkylation, where the benzyl group attaches to the aromatic ring instead of the oxygen. This is more prevalent with stronger bases and higher temperatures.[3]

Troubleshooting Workflow:

Benzylation_Troubleshooting start Low Benzylation Yield check_base Is deprotonation efficient? (Check base strength and solvent) start->check_base check_reagents Are reagents pure? (Fresh benzyl bromide, anhydrous solvent) start->check_reagents check_temp Is the reaction temperature optimal? start->check_temp solution1 Consider a stronger base (e.g., NaH) or a more polar aprotic solvent (e.g., DMF) check_base->solution1 solution2 Use freshly purified reagents check_reagents->solution2 solution3 Gently heat the reaction (e.g., 50-80 °C) check_temp->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low benzylation yield.

Step 2: Nitration of 4-(Benzyloxy)-3-methylphenol
Question 2: I am observing the formation of multiple nitrated products and a low yield of the desired 4-(benzyloxy)-3-methyl-1-nitrobenzene. How can I improve the regioselectivity of this reaction?

Answer:

The nitration of substituted benzenes is a classic electrophilic aromatic substitution reaction. The regioselectivity is dictated by the directing effects of the existing substituents. In the case of 4-(benzyloxy)-3-methylphenol, both the benzyloxy and methyl groups are ortho-, para-directing. Since the para position is blocked, nitration is directed to the positions ortho to these activating groups.

Potential Issues and Solutions:

  • Over-Nitration: The activating nature of the benzyloxy and methyl groups makes the ring susceptible to the introduction of more than one nitro group.

    • Control of Reaction Conditions: Carefully control the temperature of the reaction, typically by using an ice bath (0-5 °C). Add the nitrating agent (a mixture of nitric acid and sulfuric acid) dropwise to maintain a low temperature and prevent runaway reactions.

    • Stoichiometry: Use a stoichiometric amount of the nitrating agent. An excess will favor dinitration.

  • Incorrect Regiochemistry: While the desired product is the major isomer, other isomers can form.

    • Milder Nitrating Agents: If standard nitrating conditions prove too harsh, consider using a milder nitrating agent such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a metal nitrate salt with a Lewis acid.

Recommended Protocol for Regioselective Nitration:

  • Dissolve the 4-(benzyloxy)-3-methylphenol in a suitable solvent like glacial acetic acid or dichloromethane.

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not rise above 5 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum conversion to the desired product.

  • Upon completion, quench the reaction by pouring it over ice water and extract the product with an organic solvent.

Step 3: Reduction of 4-(Benzyloxy)-3-methyl-1-nitrobenzene
Question 3: My reduction of the nitro group is resulting in a low yield of the aniline, and I suspect I am losing the benzyl protecting group. What is causing this and what are my options?

Answer:

This is a critical step where the choice of reducing agent is paramount to preserving the benzyl ether. The benzyloxy group is susceptible to cleavage under certain reductive conditions, particularly catalytic hydrogenation.

Common Reduction Methods and Their Compatibility:

Reducing AgentConditionsCompatibility with Benzyl EtherNotes
H₂/Pd-C Hydrogen gas, Palladium on CarbonLow This is a common method for nitro reduction but will also cleave the benzyl ether (hydrogenolysis).[4][5] Avoid this method if you wish to retain the benzyl group.
Fe/HCl or Fe/NH₄Cl Iron powder in acidic or neutral mediaHigh This is a classic and effective method for reducing aromatic nitro groups and is generally compatible with benzyl ethers.[6][7] The reaction with ammonium chloride is often milder.
SnCl₂·2H₂O Stannous chloride dihydrate in ethanol or ethyl acetateHigh This is another mild and effective method that is compatible with many functional groups, including benzyl ethers.[8]
Sodium Dithionite (Na₂S₂O₄) Aqueous solutionHigh A mild reducing agent that can be used for sensitive substrates.

Troubleshooting Debenzylation During Reduction:

  • Primary Recommendation: Switch to a metal/acid reduction system like Fe/NH₄Cl or SnCl₂·2H₂O . These methods are highly effective for nitro group reduction while being orthogonal to the benzyl ether protecting group.

  • Reaction Monitoring: If you must use a method with a risk of debenzylation, monitor the reaction closely with TLC to minimize reaction time and prevent over-reduction.

Experimental Protocol for Fe/NH₄Cl Reduction:

  • In a round-bottom flask, combine the 4-(benzyloxy)-3-methyl-1-nitrobenzene, ethanol, and a saturated aqueous solution of ammonium chloride.

  • Heat the mixture to reflux.

  • Add iron powder portion-wise to the refluxing mixture. Be cautious as the reaction can be exothermic.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate and extract the product into an organic solvent.

Step 4: Formation of the Hydrochloride Salt
Question 4: I am having difficulty isolating a pure, crystalline hydrochloride salt of my aniline. The product is oily or discolored. What are the best practices for forming and isolating aniline hydrochlorides?

Answer:

The formation of the hydrochloride salt is an acid-base reaction that should be straightforward, but issues with purity and crystallinity can arise from residual impurities or improper technique.

Key Considerations for Salt Formation:

  • Purity of the Free Base: The most critical factor is the purity of the 4-(benzyloxy)-3-methylaniline free base before salt formation. Any impurities from previous steps will be carried over and can inhibit crystallization.

    • Purification: If the free base is an oil or a discolored solid, consider purifying it by column chromatography on silica gel before proceeding.

  • Solvent Selection:

    • Dissolve the purified aniline free base in a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether, dichloromethane, or ethyl acetate.

    • The hydrochloric acid is typically added as a solution in a solvent like diethyl ether or isopropanol, or as gaseous HCl bubbled through the solution.

  • Stoichiometry and Addition:

    • Use a slight excess of hydrochloric acid to ensure complete conversion to the salt.[9] Any excess HCl can typically be removed under vacuum.

    • Add the HCl solution slowly with vigorous stirring to promote the formation of fine, easily filterable crystals.

  • Crystallization and Isolation:

    • The hydrochloride salt should precipitate out of the solution. Cooling the mixture in an ice bath can aid in complete precipitation.

    • Collect the solid by vacuum filtration and wash it with the solvent used for the reaction (e.g., cold diethyl ether) to remove any unreacted starting material or soluble impurities.

    • Dry the product thoroughly under vacuum to remove residual solvent and any excess HCl.[10]

Troubleshooting Oily or Discolored Product:

  • If the product is oily: This often indicates the presence of impurities that are disrupting the crystal lattice. The solution is to purify the free base aniline before salt formation.

  • If the product is discolored: Anilines are prone to air oxidation, which can lead to discoloration.[7]

    • Work quickly and minimize exposure to air.

    • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • If the free base is already discolored, a purification step is necessary.

III. References

  • Making Aniline HCl - YouTube. (2023, November 17). Retrieved from --INVALID-LINK--

  • p-AMINOTETRAPHENYLMETHANE - Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • Anilinium hydrochloride intermediate formation - Physics Forums. (2008, April 11). Retrieved from --INVALID-LINK--

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018, October 8). Retrieved from --INVALID-LINK--

  • Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI. Retrieved from --INVALID-LINK--

  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols - Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Synthesis of aniline hydrochloride - PrepChem.com. Retrieved from --INVALID-LINK--

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022, April 15). Retrieved from --INVALID-LINK--

  • This compound - Matrix Scientific. Retrieved from --INVALID-LINK--

  • Nitro Reduction - Common Conditions. Retrieved from --INVALID-LINK--

  • Can anyone offer advice regarding reduction of nitrobenzene to aniline? - ResearchGate. (2014, May 14). Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate - Benchchem. Retrieved from --INVALID-LINK--

  • Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • Synthesis of 4-benzyloxyaniline - PrepChem.com. Retrieved from --INVALID-LINK--

  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline - University of Michigan. Retrieved from --INVALID-LINK--

  • CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents. Retrieved from --INVALID-LINK--

  • Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid - ResearchGate. Retrieved from --INVALID-LINK--

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. (2023, August 18). Retrieved from --INVALID-LINK--

  • A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups - Benchchem. Retrieved from --INVALID-LINK--

  • Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid - ResearchGate. Retrieved from --INVALID-LINK--

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC - PubMed Central. Retrieved from --INVALID-LINK--

  • Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl? (2018, August 2). Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-3-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer detailed mechanistic insights to empower you to optimize your reaction outcomes.

Core Synthesis Pathway

The synthesis of this compound is typically achieved in two primary stages:

  • Selective O-Benzylation: The phenolic hydroxyl group of 4-amino-2-methylphenol is selectively alkylated using a benzyl halide. This is the critical step where most side reactions occur.

  • Salt Formation: The resulting free base, 4-(Benzyloxy)-3-methylaniline, is treated with hydrochloric acid to yield the stable hydrochloride salt.

Below is a diagram illustrating the intended transformation and the key side products that can arise.

G cluster_side_reactions Side Reactions SM 4-Amino-2-methylphenol (Starting Material) DP 4-(Benzyloxy)-3-methylaniline (Desired Product) SM->DP + Benzyl Halide (Base, Solvent) SP1 4-Amino-N-benzyl-2-methylphenol (N-Alkylation) SM->SP1 + Benzyl Halide (Incorrect Conditions) HCl_Salt 4-(Benzyloxy)-3-methylaniline HCl (Final Product) DP->HCl_Salt + HCl SP3 4-(Benzyloxy)-N-benzyl-3-methylaniline (O,N-Dialkylation) DP->SP3 + Benzyl Halide SP2 4-Amino-N,N-dibenzyl-2-methylphenol (Di-N-Alkylation) SP1->SP2 + Benzyl Halide G cluster_0 Troubleshooting Workflow: Poor Selectivity Start Low O-Alkylation Selectivity CheckBase Is the base strong enough? (e.g., K₂CO₃, NaOH) Start->CheckBase CheckSolvent Is the solvent polar aprotic? (e.g., DMF, Acetone) CheckBase->CheckSolvent Yes Optimize Implement Correct Base/Solvent/Addition Protocol CheckBase->Optimize No CheckOrder Was benzyl halide added slowly to the base/aminophenol mixture? CheckSolvent->CheckOrder Yes CheckSolvent->Optimize No CheckOrder->Optimize Yes

4-(Benzyloxy)-3-methylaniline hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Benzyloxy)-3-methylaniline hydrochloride

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for this compound (CAS No. 1150114-24-1). This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation of this compound. Our goal is to help you anticipate and troubleshoot potential issues, ensuring the integrity of your experiments and the quality of your results.

Core Stability Profile: Understanding the Vulnerabilities

This compound is a substituted aniline derivative. Its stability is primarily influenced by three key structural features: the aniline moiety, the benzyl ether linkage, and its hydrochloride salt form. Understanding these will explain the "why" behind the common issues and troubleshooting steps outlined below.

  • Aniline Moiety: The primary amine group on the aromatic ring makes the molecule electron-rich. This high electron density makes the compound highly susceptible to oxidation.[1] Oxidation can occur upon exposure to air (oxygen), light, or oxidizing agents, often resulting in the formation of strongly colored impurities like quinones, azoxybenzenes, or polymeric materials.[1][2][3] This is the most common cause of sample discoloration (e.g., turning yellow, red, or brown).

  • Benzyl Ether Group: The benzyloxy group is a common protecting group for phenols. However, it can be cleaved under certain conditions, a reaction known as debenzylation. This is most commonly seen during catalytic hydrogenation but can also be initiated by strong acids or other reducing conditions.[4][5] Cleavage of this group would result in the formation of 4-hydroxy-3-methylaniline.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt to improve its stability and solubility in polar solvents compared to the free base. As the salt of a weak base (the aniline) and a strong acid (HCl), its solution in water will be acidic.[6] Dissolving the salt in neutral or basic aqueous solutions will generate the free base, which is generally less stable and more prone to oxidation than the protonated salt form.

Below is a diagram illustrating the primary degradation pathways.

G main 4-(Benzyloxy)-3-methylaniline (As Hydrochloride Salt) oxidized Oxidized Impurities (e.g., Quinone-imines, Azoxy compounds, Polyanilines) main->oxidized Air (O₂), Light, Oxidizing Agents debenzylated 4-Hydroxy-3-methylaniline (Debenzylation Product) main->debenzylated Reductive Conditions (e.g., H₂/Pd) Strong Acid freebase 4-(Benzyloxy)-3-methylaniline (Free Base) main->freebase Basic Conditions (pH > pKa) freebase->oxidized More Rapid Oxidation

Caption: Key degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from off-white to yellow/brown. Is it still usable?

A: Discoloration is a common sign of oxidation of the aniline group.[1] While minor yellowing might indicate a small percentage of degradation, a significant change to brown or red suggests substantial impurity formation. We strongly recommend verifying the purity of the material by an appropriate analytical method (e.g., HPLC, TLC, or NMR) before use. For critical applications, using a fresh, pure lot is advised.

Q2: What are the ideal storage conditions for this compound?

A: Based on safety data sheets and the chemical nature of anilines, the following conditions are recommended to maximize shelf life.[7][8][9][10]

ParameterRecommendationRationale
Temperature Room Temperature[11][12] or Cool (2-8 °C)Slows the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, preventing oxidation.[1]
Light Store in an amber vial or in the dark.[8]Protects against photo-oxidation, as aniline derivatives can be light-sensitive.[13][14]
Container Tightly sealed container.[7][10]Prevents moisture ingress and exposure to air.

Q3: Is the compound soluble in water? What about organic solvents?

A: As a hydrochloride salt, it should have moderate solubility in water and polar protic solvents like methanol and ethanol. The free base form, generated by neutralizing the hydrochloride, will have better solubility in less polar organic solvents like dichloromethane, ethyl acetate, and THF.

Q4: I am dissolving the compound in a buffered aqueous solution and see precipitation. What is happening?

A: This is likely due to a pH effect. The hydrochloride salt is soluble in acidic aqueous media. If your buffer has a pH near or above the pKa of the aniline's conjugate acid (typically around 4-5 for anilines), the compound will be deprotonated to its free base form.[1] The free base is significantly less soluble in water and may precipitate out of solution.

Troubleshooting Guides

This section addresses specific issues you may encounter during experiments.

Issue 1: Unexpected Impurities in HPLC/LC-MS Analysis

Q: I'm running an HPLC analysis of a sample that was pure upon receipt, but now I see several new peaks. What are they?

A: The identity of the new peaks depends on the conditions the sample has been exposed to. Here’s a logical workflow to identify the source:

G start Observation: New peaks in HPLC/LC-MS check_mw Check Mass of Impurity Peaks (LC-MS Data) start->check_mw mw_plus_16 Mass = M+16, M+32, etc.? check_mw->mw_plus_16 mw_minus_90 Mass = M-90 (loss of benzyl)? check_mw->mw_minus_90 mw_dimer Mass = ~2M? check_mw->mw_dimer is_oxidized Likely Oxidation Product (N-oxide, quinone, etc.) Source: Air/Light Exposure mw_plus_16->is_oxidized Yes is_debenzylated Likely Debenzylation Product (4-hydroxy-3-methylaniline) Source: Unintended Reductive Step mw_minus_90->is_debenzylated Yes is_dimer Likely Dimer/Oligomer (e.g., Azoxybenzene derivative) Source: Oxidative Coupling mw_dimer->is_dimer Yes

Caption: Troubleshooting workflow for identifying unknown impurities.

  • Plausible Cause 1: Oxidation. If your sample was stored improperly (exposed to air/light) or dissolved in a solvent that was not degassed, oxidation is the most likely cause. The resulting impurities are often colored and can be complex. In LC-MS, you might see peaks corresponding to M+16 (N-oxide formation) or other oxidative adducts.[2][15]

  • Plausible Cause 2: Debenzylation. If your experimental workflow involved a reductive step (e.g., catalytic hydrogenation, certain metal hydrides) or exposure to strong acids, you may have cleaved the benzyl group. Look for a peak corresponding to the mass of 4-hydroxy-3-methylaniline.

  • Plausible Cause 3: Hydrolysis (in solution). While the aniline itself doesn't hydrolyze, if your sample is in an unbuffered aqueous solution for an extended period, the pH may change, leading to the formation of the less stable free base, which then degrades faster.

Solution:

  • Confirm Identity: If possible, use high-resolution mass spectrometry (HRMS) and MS/MS fragmentation to confirm the structure of the degradation products.

  • Review Handling: Scrutinize your sample handling and storage procedures. Always use fresh, high-purity solvents. Degas aqueous mobile phases for HPLC.

  • Perform a Forced Degradation Study (see Protocol 1): This can help you preemptively identify and characterize potential degradants that might arise during your process.

Issue 2: Low Yield or Incomplete Reaction in a Synthetic Step

Q: I am using this compound as a nucleophile in a reaction (e.g., amide coupling, SNAr), but the yield is poor.

A: This issue often stems from the reactant's salt form or its degradation.

  • Plausible Cause 1: Stoichiometry of Base. As the starting material is a hydrochloride salt, the aniline nitrogen is protonated and non-nucleophilic. To liberate the nucleophilic free amine, you must add at least one equivalent of a base. If your reaction requires a base to proceed (e.g., to activate a coupling partner), you will need an additional equivalent for that purpose.

    • Solution: Ensure you are using at least one full equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the hydrochloride salt before the reaction is expected to start. Often, using a slight excess (1.1 equivalents) is beneficial.

  • Plausible Cause 2: Reactant Purity. If your starting material has degraded due to oxidation, the actual concentration of the desired aniline is lower than calculated. Oxidized impurities can also interfere with catalytic reactions.

    • Solution: Confirm the purity of the this compound by NMR or HPLC before starting the reaction. If it is discolored or shows significant impurities, purify it (e.g., by recrystallization) or use a new batch.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol helps identify the stability of the compound under various stress conditions, which is critical for developing robust analytical methods and formulations.

Objective: To intentionally degrade the compound under acidic, basic, oxidative, thermal, and photolytic conditions and analyze the resulting products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[2][3]

    • Thermal Degradation: Keep 1 mL of stock solution in a sealed vial at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of stock solution to direct UV light (e.g., 254 nm) or a photostability chamber for 24 hours.[13]

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify the major degradation products and use the MS data to propose their structures.

Expected Observations:

Stress ConditionLikely Degradation PathwayExpected Major Degradant(s)
Acid HydrolysisPotential debenzylation (if harsh)4-Hydroxy-3-methylaniline
Base HydrolysisAccelerated OxidationOxidized/polymeric impurities
Oxidation (H₂O₂)OxidationN-oxides, quinone-imines, azoxy compounds
PhotolysisPhoto-oxidationOxidized/polymeric impurities
ThermalGenerally stable, minor oxidationMinor oxidative impurities

References

Optimizing reaction parameters for 4-(Benzyloxy)-3-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals.

Technical Support Center: 4-(Benzyloxy)-3-methylaniline hydrochloride

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges associated with this multi-step synthesis. We will move beyond simple procedural outlines to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction parameters for high yield and purity.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over each reaction to achieve the desired product. The most common and logical pathway involves the protection of a phenolic hydroxyl group, the reduction of a nitro aromatic group, and the final salt formation. Understanding this workflow is critical for diagnosing issues at any stage.

G cluster_0 Step 1: O-Benzylation cluster_1 Step 2: Nitration cluster_2 Step 3: Nitro Group Reduction (Critical Step) cluster_3 Step 4: Salt Formation A 4-Amino-2-methylphenol B 4-(Benzyloxy)-2-methylaniline A->B BnBr, Base (e.g., K2CO3) A->B C 4-(Benzyloxy)-3-methylnitrobenzene B->C HNO3, H2SO4 B->C D 4-(Benzyloxy)-3-methylaniline (Free Base) C->D Reducing Agent (e.g., Fe/HCl or CTH) C->D E 4-(Benzyloxy)-3-methylaniline HCl (Final Product) D->E HCl D->E

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q: What is the most critical step to control for high yield and purity?

A: The reduction of the nitro group (Step 3) is unequivocally the most critical stage. The primary challenge is achieving chemoselective reduction of the nitro group without causing the cleavage (hydrogenolysis) of the O-benzyl ether protecting group. The choice of reducing agent and reaction conditions at this stage will have the most significant impact on the final yield and purity.

Q: My final product is impure. What are the most likely side products?

A: Impurities often originate from the nitro reduction step. The two most common impurities are:

  • 4-Amino-2-methylphenol: This results from the undesired cleavage of the benzyl ether during reduction. Its presence indicates that the reaction conditions were too harsh.

  • Unreacted 4-(Benzyloxy)-3-methylnitrobenzene: This indicates an incomplete or stalled reaction.

Other potential impurities include partially reduced intermediates like the corresponding hydroxylamine, azo, or azoxy compounds, though these are typically present in smaller amounts if the reaction is driven to completion.[1][2]

Q: My isolated free base or final hydrochloride salt is discolored (e.g., pink, brown, or black). Why?

A: Anilines, especially in their free base form, are susceptible to air oxidation, which produces highly colored impurities. This is a common issue. It is crucial to minimize the exposure of the free aniline to air and to convert it to the more stable hydrochloride salt promptly after isolation. If the final salt is discolored, a recrystallization step may be necessary.

Troubleshooting Guide: A Deeper Dive

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part A: O-Benzylation of the Phenolic Precursor

Q1: My O-benzylation reaction using 4-amino-2-methylphenol is giving a low yield and a complex mixture of products. What is happening?

A: The primary issue here is a lack of regioselectivity. The starting material, 4-amino-2-methylphenol, has two nucleophilic sites: the phenolic hydroxyl group (O-site) and the amino group (N-site). Both can react with benzyl bromide. To achieve selective O-alkylation, the more nucleophilic amino group must be protected first.[3]

Solution Workflow:

  • Protect the Amino Group: React 4-amino-2-methylphenol with benzaldehyde to form a Schiff base (imine). This temporarily masks the amino group's reactivity.[3]

  • Perform O-Benzylation: With the amino group protected, you can now perform the Williamson ether synthesis on the phenolic hydroxyl group using benzyl bromide and a mild base like potassium carbonate (K₂CO₃).[4]

  • Deprotect the Amino Group: The Schiff base can be easily hydrolyzed under mild acidic conditions to regenerate the free amino group, yielding the desired O-benzylated product.[3]

Part B: Reduction of 4-(Benzyloxy)-3-methylnitrobenzene (The Critical Step)

This step presents a classic chemoselectivity problem: reducing the nitro group while preserving the acid-sensitive and hydrogenolysis-labile benzyl ether.

Q2: I am losing my benzyl protecting group during the reduction. How can I prevent this debenzylation?

A: The loss of the benzyl group is a common side reaction under standard catalytic hydrogenation conditions (e.g., H₂ gas with a Palladium on Carbon catalyst). The Pd/C catalyst is highly active and can readily cleave benzyl ethers.[5][6][7]

Recommended Solutions:

  • Metal-Acid Reduction (High Reliability): This is often the most robust method for this specific transformation. Using a metal like iron (Fe) powder in the presence of a mild acid like acetic acid or an electrolyte like ammonium chloride is highly chemoselective for the nitro group and generally does not cleave benzyl ethers.[8] A similar, classic approach is using tin(II) chloride (SnCl₂) in acidic media.[9][10]

  • Catalytic Transfer Hydrogenation (CTH): This is a safer and often milder alternative to high-pressure hydrogenation. Instead of H₂ gas, a hydrogen donor molecule is used.[6]

    • Recommended Donors: Ammonium formate or formic acid are excellent choices.[11]

    • Catalyst: Pd/C can still be used, but the reaction is often more controllable than with gaseous hydrogen.

    • Mechanism Insight: CTH can limit the surface concentration of atomic hydrogen on the catalyst, thereby disfavoring the competing hydrogenolysis pathway.[5]

Q3: My reduction is incomplete or has stalled, leaving significant amounts of starting material. How do I troubleshoot this?

A: This points to an issue with the activity of your reducing system.

G cluster_CTH Catalytic Transfer Hydrogenation (CTH) cluster_Metal Metal/Acid Reduction (e.g., Fe/HCl) Start Low or No Conversion Observed Q_Method Which Reduction Method? Start->Q_Method Catalyst_Check Check Catalyst Activity Q_Method->Catalyst_Check CTH Donor_Check Check H-Donor Q_Method->Donor_Check CTH Conditions_Check_CTH Check Conditions Q_Method->Conditions_Check_CTH CTH Metal_Check Check Metal Activity Q_Method->Metal_Check Metal/Acid Acid_Check Check Acid/Solvent Q_Method->Acid_Check Metal/Acid Catalyst_Poison Poisoned? (e.g., sulfur) Use pure reagents. Catalyst_Check->Catalyst_Poison Catalyst_Old Inactive/Old? Use a fresh batch. Catalyst_Check->Catalyst_Old Insufficient_Loading Insufficient Loading? Increase catalyst wt%. Catalyst_Check->Insufficient_Loading Donor_Decomp Decomposed? Use fresh ammonium formate. Donor_Check->Donor_Decomp Temp_Low_CTH Temperature too low? Increase to 50-80°C. Conditions_Check_CTH->Temp_Low_CTH Stirring_Poor_CTH Poor Agitation? Ensure vigorous stirring. Conditions_Check_CTH->Stirring_Poor_CTH Metal_Oxidized Surface Oxidized? Activate with dilute HCl before use. Metal_Check->Metal_Oxidized Insufficient_Metal Insufficient Stoichiometry? Ensure >= 3 eq. of metal. Metal_Check->Insufficient_Metal Acid_Conc Acid concentration too low? Ensure acidic pH. Acid_Check->Acid_Conc Solubility Poor Solubility? Add co-solvent (e.g., EtOH). Acid_Check->Solubility

Caption: Troubleshooting workflow for low conversion in nitro group reduction.

  • For CTH: Catalyst deactivation is a primary suspect. Noble metal catalysts can be poisoned by impurities like sulfur or halides.[6] Ensure you are using high-purity solvents and reagents. If in doubt, use a fresh batch of catalyst. Also, ensure the hydrogen donor (e.g., ammonium formate) has not decomposed during storage.

  • For Metal-Acid Reduction: The issue is often the surface activity of the metal. Iron powder can develop an oxide layer that passivates the surface. Pre-washing the iron powder with dilute HCl to activate it can significantly improve reaction rates. Also, ensure you are using a sufficient stoichiometric excess of the metal (typically 3-5 equivalents).

Part C: Hydrochloride Salt Formation and Purification

Q4: What is the best procedure for isolating and purifying the final product?

A: Proper workup and salt formation are key to obtaining a pure, stable product.

  • Workup: After the reduction is complete, the reaction mixture must be made basic (e.g., with NaOH or Na₂CO₃ solution) to a pH of ~10-12 to neutralize any acid and deprotonate the ammonium salt to the free aniline base.[8]

  • Extraction: Extract the free base into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Crucially, do not over-dry or heat the free base for extended periods to prevent oxidation.

  • Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., isopropanol, diethyl ether, or ethyl acetate). Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • Isolation and Purification: The hydrochloride salt should precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product is discolored, it can be recrystallized from a solvent system like ethanol/water or isopropanol.

Data Summary: Comparison of Reduction Methods

MethodReagents & ConditionsProsConsKey Troubleshooting Point
Metal-Acid Reduction Fe powder, HCl/AcOH in EtOH/H₂O, Reflux[8]• High chemoselectivity• Benzyl group is safe• Inexpensive reagents• Stoichiometric waste (iron salts)• Can require harsh workupEnsure metal surface is activated and a sufficient excess is used.
Catalytic Transfer Hydrogenation (CTH) Pd/C (5-10 mol%), Ammonium Formate, MeOH, 50-80°C[11]• Milder than H₂/Pd/C• Good selectivity• Avoids high-pressure gas• Catalyst cost• Potential for catalyst poisoning[6]• Slight risk of debenzylationUse fresh, high-quality catalyst and monitor for debenzylation by TLC/LCMS.
Catalytic Hydrogenation H₂ (1-5 atm), Pd/C, EtOH/EtOAc• Clean reaction• High conversionHigh risk of debenzylation [5][7]• Requires specialized pressure equipmentNot recommended for this substrate unless a highly passivated or specialized catalyst is used.
Tin(II) Chloride Reduction SnCl₂·2H₂O, HCl, EtOH, Reflux[9]• High chemoselectivity• Tolerates many functional groups• Stoichiometric tin waste is toxic• Workup can be complicatedEnsure complete reaction to avoid precipitation issues during workup.

Recommended Protocol: Iron-Mediated Reduction

This protocol is recommended for its high selectivity, reliability, and cost-effectiveness.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(benzyloxy)-3-methylnitrobenzene (1.0 eq) and ethanol.

  • Add Reagents: Add iron powder (4.0 eq, ~325 mesh) and ammonium chloride (4.0 eq) dissolved in water. The total solvent volume should be sufficient to ensure the mixture is stirrable.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure. Add water and basify to pH 10 with aqueous NaOH. Extract the product with ethyl acetate (3x).

  • Purification & Salt Formation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude free base. Proceed immediately with the hydrochloride salt formation as described in the section above.

By carefully selecting the appropriate method and understanding the potential pitfalls, the synthesis of this compound can be optimized to achieve high yields of pure material reliably.

References

Technical Support Center: 4-(Benzyloxy)-3-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Benzyloxy)-3-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and questions that may arise during the handling, analysis, and use of this compound. Our goal is to provide you with in-depth, scientifically-grounded insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a newly synthesized batch of this compound?

The impurity profile of this compound is intrinsically linked to its synthetic pathway. A common and efficient synthesis route involves a two-step process:

  • Williamson Ether Synthesis: Benzylation of 3-methyl-4-nitrophenol with a benzyl halide (e.g., benzyl chloride or bromide) to form 4-(benzyloxy)-3-methylnitrobenzene.

  • Nitro Group Reduction: Reduction of the nitro intermediate to the corresponding aniline, followed by salt formation with hydrochloric acid.

Based on this pathway, the following process-related impurities are commonly anticipated:

  • Unreacted Starting Materials:

    • 3-methyl-4-nitrophenol

    • Benzyl halide (e.g., benzyl chloride)

  • Unreacted Intermediate:

    • 4-(Benzyloxy)-3-methylnitrobenzene

  • Byproducts from Synthesis:

    • Dibenzyl ether: Formed by the self-condensation of benzyl alcohol, which can be present as an impurity in the benzyl halide starting material or formed under certain reaction conditions.

    • Over-benzylated species: While less common for phenols, there is a possibility of N-benzylation of the final aniline product if reaction conditions are not carefully controlled.

    • Incomplete reduction byproducts: The reduction of nitroarenes can sometimes yield intermediates such as nitroso or hydroxylamine derivatives if the reaction does not go to completion[1][2].

The following diagram illustrates the synthetic pathway and the origin of these potential impurities:

Synthesis_and_Impurities Figure 1. Synthetic Pathway and Potential Impurities start1 3-Methyl-4-nitrophenol intermediate 4-(Benzyloxy)-3-methylnitrobenzene start1->intermediate Williamson Ether Synthesis imp1 Unreacted 3-Methyl-4-nitrophenol start1->imp1 start2 Benzyl Halide start2->intermediate imp2 Unreacted Benzyl Halide start2->imp2 imp3 Dibenzyl Ether start2->imp3 Side Reaction product 4-(Benzyloxy)-3-methylaniline intermediate->product Nitro Reduction imp4 Unreacted Intermediate intermediate->imp4 imp5 Nitroso/Hydroxylamine Intermediates intermediate->imp5 Incomplete Reaction final_product 4-(Benzyloxy)-3-methylaniline HCl product->final_product HCl Salt Formation imp1->intermediate Carried Over imp2->intermediate Carried Over imp4->product Carried Over Troubleshooting_Unknown_Peak Figure 2. Workflow for Identifying Unknown HPLC Peaks start Unexpected Peak in HPLC check_synthesis Review Synthesis Pathway and Starting Materials start->check_synthesis spiking Perform Spiking Experiment check_synthesis->spiking Suspect Process Impurity forced_degradation Perform Forced Degradation Study check_synthesis->forced_degradation Suspect Degradant lcms Conduct LC-MS Analysis spiking->lcms No Match identify Identify Impurity spiking->identify Peak Area Increases lcms->identify forced_degradation->lcms

References

Technical Support Center: Troubleshooting Failed Reactions with 4-(Benzyloxy)-3-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Benzyloxy)-3-methylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and provide in-depth, field-proven solutions to troubleshoot failed or low-yielding reactions. Our approach is rooted in mechanistic understanding to empower you to not just solve immediate issues, but to also build robust and reliable synthetic protocols.

Introduction to this compound

This compound (CAS RN: 1150114-24-1) is a substituted aniline derivative frequently employed in the synthesis of complex organic molecules, including pharmaceuticals and materials.[1][2] Its structure features a benzyloxy protecting group on the phenol, a methyl group, and an aniline amine, which is protonated as a hydrochloride salt. This salt form enhances stability and shelf-life but introduces a critical step that is often a source of experimental failure: the need for effective neutralization to the free base before it can participate in most reactions.

This guide will walk you through the most common pitfalls and their solutions, from initial reaction setup to product isolation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues in a question-and-answer format, providing not just the "how" but also the "why" for each recommendation.

Q1: My reaction is not proceeding at all. TLC analysis shows only starting material. What is the most likely cause?

A1: The most common reason for a complete lack of reactivity is the failure to convert the aniline hydrochloride salt to its free base form.

The lone pair of electrons on the nitrogen atom of the aniline is essential for its nucleophilicity. In the hydrochloride salt, this lone pair is protonated, forming an ammonium salt (-NH3+). This positive charge renders the nitrogen non-nucleophilic and deactivates the aromatic ring towards electrophilic substitution.[3]

Troubleshooting Steps:

  • Ensure Stoichiometric Amount of Base: You must add at least one full equivalent of a suitable base to neutralize the hydrochloride and liberate the free aniline. It is often advisable to use a slight excess (1.1-1.5 equivalents) to ensure complete conversion.

  • Choice of Base: The choice of base is critical and depends on your reaction conditions.

    • For anhydrous organic reactions: Use non-aqueous bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA, Hünig's base), or potassium carbonate.

    • For reactions in aqueous or biphasic systems: Inorganic bases such as sodium bicarbonate (NaHCO3), sodium carbonate (Na2CO3), or sodium hydroxide (NaOH) are effective.[4]

  • Pre-neutralization vs. In Situ Neutralization:

    • Recommended - Pre-neutralization (Free-Basing): For sensitive or sluggish reactions, it is best to perform a separate "free-basing" step. This involves dissolving the hydrochloride salt in a suitable solvent, washing with an aqueous base, extracting the free aniline into an organic solvent, and then drying and using this solution. This ensures all of the aniline is in its active form before adding other reagents. (See Protocol 1 for a detailed procedure).

    • In Situ Neutralization: For some robust reactions, adding the base directly to the reaction mixture containing the aniline hydrochloride can work. However, this can lead to localized high concentrations of base and potential side reactions.

Q2: I'm observing very low yields and the formation of multiple side products. What could be happening?

A2: Low yields with multiple side products can stem from several issues, including incomplete neutralization, side reactions of the aniline, or issues with the benzyloxy protecting group.

Substituted anilines can be highly reactive, and controlling their reactivity is key.[5]

Troubleshooting Steps:

  • Verify Complete Neutralization: As mentioned in Q1, incomplete conversion to the free base will result in a lower concentration of your active nucleophile, leading to a sluggish and low-yielding reaction.

  • Over-Reactivity of the Aniline Ring: The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions.[6] If your reaction involves electrophiles (e.g., in Friedel-Crafts type reactions or reactions with strong acids), you may see unwanted side reactions on the ring.

    • Solution: Protect the amine. If the reaction conditions allow, consider acetylating the amine to form an amide. The amide is still an ortho, para-director but is much less activating, which can prevent overreaction. The acetyl group can be removed later by hydrolysis.[5]

  • Unintended Deprotection of the Benzyl Ether: The benzyloxy group is generally stable, but it can be cleaved under certain conditions, leading to the formation of a phenolic byproduct.

    • Catalytic Hydrogenation Conditions: The most common method for benzyl ether deprotection is catalytic hydrogenation (e.g., H2, Pd/C).[7] If your synthetic route involves a reduction step, this will likely cleave the benzyl group.

    • Strong Acids: While less common, strong acids can also cleave benzyl ethers.[8]

    • Oxidative Conditions: Certain oxidative conditions can also lead to debenzylation.[9]

Q3: My reaction mixture has turned dark brown or black, and I'm getting a lot of tar-like material. Why?

A3: Dark coloration and tar formation are often indicative of aniline oxidation.

Anilines, particularly electron-rich ones like 4-(benzyloxy)-3-methylaniline, are susceptible to oxidation, which can be initiated by air (oxygen), strong oxidizing agents, or even some Lewis acids. The resulting oxidized species can polymerize, leading to the intractable materials you are observing.

Troubleshooting Steps:

  • Degas Your Solvents: Before starting your reaction, bubble an inert gas like nitrogen or argon through your solvent for 15-30 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Run your reaction under a nitrogen or argon atmosphere. This is especially critical for reactions that require heating or are run for extended periods.

  • Purify Reagents: Ensure that your other reagents are free from peroxide or other oxidizing impurities. For example, solvents like THF can form peroxides upon storage.

  • Evaluate Your Catalyst: Some Lewis acids used in reactions like the Povarov reaction can be culprits if they have oxidizing potential.[10] Consider screening alternative catalysts if you suspect this is the issue.

Q4: I am attempting a reaction that is sensitive to water. How can I effectively free-base the aniline hydrochloride without introducing moisture?

A4: This is a common challenge. The standard aqueous workup for free-basing is not suitable for moisture-sensitive reactions. Here is an anhydrous approach.

Troubleshooting Steps:

  • Use an Anhydrous Base and Solvent System: Suspend the this compound in a dry, aprotic solvent (e.g., dichloromethane (DCM), THF, or acetonitrile).

  • Add a Tertiary Amine Base: Add 1.1-1.5 equivalents of a dry tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Stir and Filter: Stir the suspension at room temperature for 30-60 minutes. The tertiary amine will react with the hydrochloride salt to form the free aniline and the corresponding triethylammonium or diisopropylethylammonium chloride salt. This salt is often insoluble in common organic solvents.

  • Isolate the Free Aniline Solution: Filter the mixture through a pad of Celite or a fine frit funnel to remove the precipitated ammonium salt. The resulting filtrate is a solution of your free aniline, which can be used directly in your moisture-sensitive reaction.

Experimental Protocols

Protocol 1: Standard Aqueous Free-Basing Procedure

This protocol is for generating a solution of the free aniline for use in subsequent reactions that are not moisture-sensitive.

Materials:

  • This compound

  • 1 M Sodium Bicarbonate (NaHCO3) solution

  • Ethyl acetate (or other suitable organic solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Dissolve the this compound in a suitable volume of deionized water in a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Slowly add the 1 M NaHCO3 solution to the separatory funnel. Swirl gently and vent frequently to release the CO2 gas that is evolved. Continue adding the base until the aqueous layer is basic (test with pH paper, pH > 8).

  • Stopper the funnel and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of dissolved water.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution. This solution now contains the free 4-(Benzyloxy)-3-methylaniline and is ready for use.

Data & Diagrams

Table 1: Common Bases for Aniline Hydrochloride Neutralization
BaseFormulapKa of Conjugate AcidSolvent SystemNotes
Sodium BicarbonateNaHCO₃6.3Aqueous / BiphasicMild base, produces CO₂, good for workups.
Sodium CarbonateNa₂CO₃10.3Aqueous / BiphasicStronger than bicarbonate.
Triethylamine (TEA)Et₃N10.7Organic (Anhydrous)Forms a salt that may precipitate.
DIPEA (Hünig's Base)i-Pr₂NEt11.0Organic (Anhydrous)Sterically hindered, non-nucleophilic base.
Diagram 1: The Critical Free-Basing Step

This diagram illustrates the essential conversion of the non-nucleophilic hydrochloride salt to the reactive free aniline.

G cluster_0 Starting Material (Inactive) cluster_1 Reactive Species Aniline_HCl 4-(Benzyloxy)-3-methylaniline Hydrochloride (-NH3+ Cl-) Non-nucleophilic Free_Aniline Free Aniline (-NH2) Nucleophilic Aniline_HCl->Free_Aniline Neutralization Base Base (e.g., NaHCO3, Et3N) Base->Aniline_HCl

Caption: Conversion of aniline salt to its active free base form.

Diagram 2: General Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing failed reactions with this compound.

G Start Reaction Failed (Low/No Conversion) Check_Base Q: Was the aniline hydrochloride neutralized? Start->Check_Base Yes_Base Yes Check_Base->Yes_Base No_Base No Check_Base->No_Base Check_Atmosphere Q: Was an inert atmosphere used? Yes_Base->Check_Atmosphere Action_Base Action: Perform free-basing (See Protocol 1) No_Base->Action_Base Yes_Atmosphere Yes Check_Atmosphere->Yes_Atmosphere No_Atmosphere No Check_Atmosphere->No_Atmosphere Check_Side_Products Q: Are there unexpected side products? Yes_Atmosphere->Check_Side_Products Action_Atmosphere Action: Degas solvents and run under N2/Ar No_Atmosphere->Action_Atmosphere Note_Oxidation Note: Dark color/tar suggests aniline oxidation. No_Atmosphere->Note_Oxidation Yes_Side_Products Yes Check_Side_Products->Yes_Side_Products No_Side_Products No Check_Side_Products->No_Side_Products Analyze_Side_Products Analyze side products (MS, NMR) to identify issues like deprotection or ring substitution. Yes_Side_Products->Analyze_Side_Products Consider_Other Consider other reaction parameters (temp, solvent, reagent purity). No_Side_Products->Consider_Other

Caption: A step-by-step guide to troubleshooting common issues.

References

Technical Support Center: Scaling Up the Synthesis of 4-(Benzyloxy)-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 4-(Benzyloxy)-3-methylaniline hydrochloride. As a key intermediate in pharmaceutical development, scaling up its synthesis requires careful control over reaction parameters to ensure safety, purity, and yield. This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address challenges at each stage of the synthetic process. Our approach is grounded in mechanistic principles and practical, field-proven insights to support your scale-up endeavors.

Overall Synthetic Workflow

The synthesis of this compound is typically achieved via a three-step sequence starting from 2-methyl-4-nitrophenol. This route is often preferred for its regioselectivity and the reliability of the transformations involved.

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation cluster_3 Final Product A 2-Methyl-4-nitrophenol B 4-(Benzyloxy)-3-methylnitrobenzene A->B  BnCl, Base (e.g., K₂CO₃)  Solvent (e.g., Acetone, DMF) C 4-(Benzyloxy)-3-methylaniline (Free Base) B->C  Reduction  (e.g., H₂, Pd/C or Fe/HCl) D 4-(Benzyloxy)-3-methylaniline Hydrochloride C->D  HCl  (e.g., HCl in IPA or Et₂O)

Caption: High-level overview of the synthetic pathway.

Troubleshooting Guide & FAQs

This section is organized by synthetic step to directly address specific issues you may encounter during your experiments.

Part 1: Step 1 - Benzylation of 2-Methyl-4-nitrophenol

This step involves a Williamson ether synthesis to protect the phenolic hydroxyl group. While generally robust, scale-up can introduce challenges related to reaction kinetics and impurity profiles.

Q1: My benzylation reaction is slow or incomplete, leading to low yield. How can I improve this?

Answer: Incomplete conversion is a common scale-up issue often tied to reaction conditions and reagent choice.

  • Root Cause Analysis:

    • Insufficient Basicity: The base must be strong enough to deprotonate the phenol (pKa ~7.6 for 2-methyl-4-nitrophenol) but not so strong as to cause side reactions. Potassium carbonate (K₂CO₃) is common, but on a larger scale, its limited solubility can be rate-limiting.

    • Poor Solubility: If the starting material or the phenoxide salt is not fully dissolved, the reaction becomes a heterogeneous mixture, slowing down the kinetics.

    • Phase Transfer Catalyst (PTC): In biphasic or suspension systems, the transfer of the phenoxide to the organic phase where benzyl chloride resides is crucial. The absence or inefficiency of a PTC can stall the reaction. A patent for a similar synthesis specifically mentions using a PTC like Tetrabutylammonium bromide to facilitate the reaction.[1]

  • Solutions & Optimization:

    • Solvent System: Switch to a more polar aprotic solvent like DMF or DMSO, which will better solvate the potassium phenoxide intermediate.

    • Base Selection: Consider a stronger, more soluble base like potassium tert-butoxide if your substrate is stable to it, though this may increase side reactions. For a safer option, ensure your K₂CO₃ is finely powdered and vigorously stirred.

    • Add a Phase Transfer Catalyst: If using less polar solvents like acetone or acetonitrile, add 0.05–0.10 equivalents of a PTC such as tetrabutylammonium bromide (TBAB) or 18-crown-6 to accelerate the reaction.

    • Temperature Control: Gently increasing the temperature (e.g., to 60-80°C) will increase the reaction rate, but monitor for potential decomposition or side-product formation via TLC or in-process HPLC.

Q2: I'm observing significant amounts of an impurity that runs close to my product on TLC/LCMS. What could it be?

Answer: The most likely impurity is the N-benzylated product if the starting material was 4-amino-2-methylphenol, or dibenzyl ether from a side reaction of the benzyl chloride. However, starting from 2-methyl-4-nitrophenol avoids N-alkylation issues. A more probable side product is benzyl alcohol.

  • Root Cause Analysis:

    • Hydrolysis of Benzyl Chloride: If there is water in your reaction medium (e.g., wet solvent or non-anhydrous K₂CO₃), benzyl chloride can hydrolyze to benzyl alcohol, especially at elevated temperatures.

    • Base-Promoted Elimination/Decomposition: While less common, strong bases can interact with the solvent or reagents at high temperatures.

  • Solutions & Optimization:

    • Use Anhydrous Conditions: Dry your solvents and reagents. Use freshly opened, anhydrous grade solvents and consider drying K₂CO₃ in an oven before use.

    • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of benzyl chloride to minimize side reactions and unreacted starting material.

    • Purification: If benzyl alcohol does form, it can typically be removed during aqueous workup or by column chromatography. A recrystallization of the product, 4-(Benzyloxy)-3-methylnitrobenzene, from a solvent like ethanol or isopropanol is often effective at removing minor impurities before proceeding to the next step.

Part 2: Step 2 - Reduction of 4-(Benzyloxy)-3-methylnitrobenzene

The reduction of the nitro group to an amine is a critical transformation. Catalytic hydrogenation is the cleanest method, but it comes with a significant risk of cleaving the benzyl ether protecting group (hydrogenolysis).[2][3]

Q3: My catalytic hydrogenation is stalled. The reaction won't go to completion even after extended time or adding more catalyst.

Answer: This is a classic problem in catalytic hydrogenation, which is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). The issue is almost always related to the catalyst or mass transfer limitations.

G Start Hydrogenation Stalled Cat Check Catalyst Start->Cat Cond Check Conditions Start->Cond Sub Check Substrate/ Solvent Start->Sub Poison Poison Cat->Poison Poisoned? (Sulfur, etc.) Deactivated Deactivated Cat->Deactivated Deactivated? (Old, Improper Storage) Loading Loading Cat->Loading Insufficient Loading? Pressure Pressure Cond->Pressure Low H₂ Pressure? Agitation Agitation Cond->Agitation Poor Agitation? Temp Temp Cond->Temp Incorrect Temp? Purity Purity Sub->Purity Substrate Impure? Solubility Solubility Sub->Solubility Poor Solubility? Sol_Poison Sol_Poison Poison->Sol_Poison Replace Catalyst Use High-Purity Reagents Sol_Deactivated Sol_Deactivated Deactivated->Sol_Deactivated Use Fresh Catalyst Sol_Loading Sol_Loading Loading->Sol_Loading Increase Loading (5-10 mol%) Sol_Pressure Sol_Pressure Pressure->Sol_Pressure Increase Pressure (Use Parr Shaker) Sol_Agitation Sol_Agitation Agitation->Sol_Agitation Increase Stirring Rate Sol_Temp Sol_Temp Temp->Sol_Temp Optimize Temp (RT is often sufficient) Sol_Purity Sol_Purity Purity->Sol_Purity Purify Starting Material Sol_Solubility Sol_Solubility Solubility->Sol_Solubility Change Solvent (MeOH, EtOH, EtOAc)

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

  • Root Cause Analysis & Solutions:

    • Catalyst Poisoning: The active sites on palladium can be irreversibly blocked by poisons.[4] Common sources include sulfur compounds (from reagents or glassware), heavy metals, or even the aniline product itself at high concentrations. Solution: Ensure all reagents and solvents are high purity. If poisoning is suspected, the catalyst must be filtered and replaced with a fresh batch.

    • Catalyst Deactivation: Pd/C can lose activity if handled improperly (e.g., prolonged exposure to air). Raney Nickel is pyrophoric and requires careful handling under an inert atmosphere.[4] Solution: Always use a fresh, high-quality catalyst from a reputable supplier.

    • Mass Transfer Limitation: On a larger scale, ensuring hydrogen gas effectively reaches the catalyst surface is difficult. Solution: Increase the agitation (stirring) rate significantly. For multi-liter reactions, mechanical stirring is superior to a magnetic stir bar. Ensure the headspace is properly purged and filled with hydrogen. Using a Parr hydrogenator to increase H₂ pressure (e.g., to 50 psi) can dramatically improve reaction rates.[4]

    • Poor Substrate Solubility: If the nitro-compound is not fully dissolved, the reaction rate will be limited. Solution: Choose a solvent that fully dissolves the starting material, such as Methanol, Ethanol, or Ethyl Acetate.[4]

Q4: I'm seeing a significant amount of 2-methyl-4-aminophenol as a byproduct, meaning my benzyl group is being cleaved. How can I prevent this?

Answer: This is a classic case of hydrogenolysis, a common side reaction when using Pd/C.[2] The C-O bond of the benzyl ether is susceptible to cleavage under hydrogenation conditions.

  • Root Cause Analysis & Solutions:

    • Overly Aggressive Conditions: High hydrogen pressure, high temperature, and high catalyst loading can all promote hydrogenolysis. Solution: Use milder conditions. Start with atmospheric pressure (H₂ balloon), room temperature, and a lower catalyst loading (e.g., 1-5 mol%). Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Catalyst Choice: Standard 10% Pd/C is often too active. Solution: Consider using a less active catalyst. Options include 5% Pd/C, a sulfided platinum catalyst (e.g., 5% Pt/C, sulfided), or Raney Nickel, which is often less prone to causing hydrogenolysis compared to Pd/C.[5][6]

    • Alternative Reduction Methods: If hydrogenolysis remains a problem, switch to a chemical reduction method that does not cleave benzyl ethers.[7]

Reduction Method Reagents Pros Cons Citation
Catalytic HydrogenationH₂, Pd/CClean (byproduct is water), efficient, easy product isolation (filtration).Risk of debenzylation, flammable H₂ gas, expensive catalyst.[7][8]
Metal/Acid ReductionFe / HCl or AcOHInexpensive, highly chemoselective for nitro group.Tedious workup (neutralization, removal of metal salts), generates significant waste.[5][7]
Stannous ChlorideSnCl₂ / HCl, EtOHMild conditions, good functional group tolerance.Stoichiometric tin reagents, difficult workup with gelatinous tin salts.[5][9]
Part 3: Step 3 - Hydrochloride Salt Formation

This final step involves protonating the basic aniline to form the stable, crystalline hydrochloride salt.

Q5: After adding HCl, my product oiled out or formed a sticky solid instead of a crystalline powder. What went wrong?

Answer: Oiling out during salt formation is usually caused by issues with solvent, temperature, or the rate of addition.

  • Root Cause Analysis & Solutions:

    • Solvent Choice: The solvent must be one in which the free base is soluble but the hydrochloride salt is insoluble. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O). If the salt has some solubility, it can become supersaturated and crash out as an oil.

    • Rate of Addition & Temperature: Adding the HCl solution too quickly can create localized areas of high concentration, promoting oiling. A rapid, uncontrolled crystallization can trap impurities and solvent.

    • Purity of the Free Base: Impurities in the aniline free base can inhibit proper crystal lattice formation.

  • Solutions & Optimization:

    • Optimize Solvent System: Dissolve the crude aniline free base in a minimal amount of a good solvent like IPA or CH₂Cl₂. Then, slowly add a solution of HCl in a miscible anti-solvent (e.g., HCl in IPA, or HCl in Et₂O). You may need to add more anti-solvent to complete the precipitation.

    • Control the Crystallization: Add the HCl solution slowly at room temperature or while cooling in an ice bath. Vigorous stirring is essential.

    • Seed the Solution: If you have a small amount of crystalline product, add a seed crystal to encourage proper crystallization.

    • Trituration: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, you can remove the solvent, redissolve the oil in a small amount of a solvent like dichloromethane, and then add a non-polar solvent like hexanes dropwise while stirring vigorously to precipitate the solid.

    • Purify the Free Base: If problems persist, consider purifying the aniline free base by column chromatography or recrystallization before salt formation.

Reference Protocols

Protocol 1: Catalytic Hydrogenation of 4-(Benzyloxy)-3-methylnitrobenzene
  • In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve 4-(benzyloxy)-3-methylnitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate, ~10-15 mL per gram of substrate).

  • Carefully add 5% Palladium on Carbon (1-5 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the atmosphere, and backfill with nitrogen (repeat 3 times).

  • Evacuate the atmosphere and introduce hydrogen gas (H₂) to the desired pressure (start with 1 atm / balloon and increase to 50 psi if needed).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-12 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(benzyloxy)-3-methylaniline free base, which can be used directly in the next step or purified further.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the crude 4-(benzyloxy)-3-methylaniline (1.0 eq) in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

  • While stirring, slowly add a solution of hydrogen chloride (1.05-1.1 eq) in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl added to isopropanol) dropwise.

  • A precipitate should form upon addition. Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether or ethyl acetate) to remove any soluble impurities.

  • Dry the solid under vacuum to a constant weight to yield this compound.[1][9]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(Benzyloxy)-3-methylaniline Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful project timelines. This guide offers an in-depth, objective comparison of viable synthetic routes to 4-(Benzyloxy)-3-methylaniline hydrochloride, a valuable building block in medicinal chemistry. By examining two primary synthetic strategies, supported by established chemical principles and analogous experimental data, this document aims to provide the critical insights necessary for selecting the most appropriate methodology for your specific research and development needs.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a protected phenol and a reactive aniline, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and handling properties, which is advantageous for storage and downstream applications. The selection of an optimal synthetic route is therefore a critical decision, impacting not only the efficiency and cost-effectiveness of production but also the purity and quality of the final active pharmaceutical ingredient (API).

Overview of Synthetic Strategies

Two principal retrosynthetic approaches to this compound are considered in this guide. The choice of starting material dictates the sequence of reactions and the overall efficiency of the synthesis. The two routes are:

  • Route 1: Commencing with 2-methyl-4-nitrophenol, this route involves the protection of the phenolic hydroxyl group, followed by the reduction of the nitro functionality.

  • Route 2: Starting from 4-amino-2-methylphenol, this strategy necessitates the protection of the more nucleophilic amino group before proceeding with the benzylation of the phenol.

The following sections will provide a detailed, step-by-step examination of each route, including experimental protocols, and a comparative analysis of their respective strengths and weaknesses.

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_0 Route 1 cluster_1 Route 2 2-Methyl-4-nitrophenol 2-Methyl-4-nitrophenol 4-(Benzyloxy)-3-methylnitrobenzene 4-(Benzyloxy)-3-methylnitrobenzene 2-Methyl-4-nitrophenol->4-(Benzyloxy)-3-methylnitrobenzene Benzylation (Williamson Ether Synthesis) 4-(Benzyloxy)-3-methylaniline 4-(Benzyloxy)-3-methylaniline 4-(Benzyloxy)-3-methylnitrobenzene->4-(Benzyloxy)-3-methylaniline Nitro Group Reduction Target 1 This compound 4-(Benzyloxy)-3-methylaniline->Target 1 HCl Salt Formation 4-Amino-2-methylphenol 4-Amino-2-methylphenol N-(4-hydroxy-3-methylphenyl)acetamide N-(4-hydroxy-3-methylphenyl)acetamide 4-Amino-2-methylphenol->N-(4-hydroxy-3-methylphenyl)acetamide Amine Protection (Acetylation) N-(4-(benzyloxy)-3-methylphenyl)acetamide N-(4-(benzyloxy)-3-methylphenyl)acetamide N-(4-hydroxy-3-methylphenyl)acetamide->N-(4-(benzyloxy)-3-methylphenyl)acetamide Benzylation 4-(Benzyloxy)-3-methylaniline_2 4-(Benzyloxy)-3-methylaniline N-(4-(benzyloxy)-3-methylphenyl)acetamide->4-(Benzyloxy)-3-methylaniline_2 Amine Deprotection (Hydrolysis) Target 2 This compound 4-(Benzyloxy)-3-methylaniline_2->Target 2 HCl Salt Formation

A Senior Application Scientist's Guide to Aniline Derivatives in Synthesis: A Comparative Analysis of 4-(Benzyloxy)-3-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

Substituted anilines are cornerstone building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The strategic selection of an aniline derivative, based on the electronic and steric nature of its substituents, is paramount for achieving desired reactivity, selectivity, and overall yield. This guide provides an in-depth comparison of 4-(benzyloxy)-3-methylaniline hydrochloride with other common aniline derivatives. We will explore the nuanced interplay of substituent effects on nucleophilicity and reactivity, supported by experimental data and detailed protocols for a representative amide coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies involving aniline building blocks.

Introduction: The Role of Substituents on Aniline Reactivity

Aniline's reactivity is fundamentally governed by the lone pair of electrons on the nitrogen atom. This lone pair is in conjugation with the aromatic ring, which has two major consequences: it increases the electron density of the ring, making it highly susceptible to electrophilic aromatic substitution, and it simultaneously dictates the nucleophilicity of the amine itself.[1]

The introduction of substituents onto the aromatic ring can dramatically alter this electronic landscape. The principles are straightforward:

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups push electron density into the ring through inductive or resonance effects. This enhances the electron density on the nitrogen's lone pair, making the aniline more basic and a stronger nucleophile.[2]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (-Cl, -Br) pull electron density away from the ring.[2] This diminishes the availability of the nitrogen's lone pair, rendering the aniline less basic and a weaker nucleophile.[1][2]

Our focus molecule, 4-(benzyloxy)-3-methylaniline , possesses a unique combination of substituents: a methyl group (a weak EDG) and a benzyloxy group (an oxygen-based EDG). The benzyloxy group also serves as a common protecting group for phenols, which can be cleaved under specific conditions to reveal a hydroxyl group, adding another layer of synthetic utility.

Profile: this compound

  • Structure:

    • CAS Number: 1150114-24-1[3][4]

    • Molecular Formula: C₁₄H₁₆ClNO[3][4]

    • Molecular Weight: 249.74 g/mol [3][4]

  • Key Synthetic Attributes:

    • Enhanced Nucleophilicity: The combination of the methyl and benzyloxy groups increases the electron density on the amine, making it a more potent nucleophile compared to unsubstituted aniline.

    • Steric Influence: The methyl group ortho to the amine introduces moderate steric hindrance, which can influence regioselectivity in certain reactions.

    • Protecting Group Functionality: The benzyl group can be removed via hydrogenolysis, unmasking a phenol. This is particularly valuable in multi-step syntheses where a free phenol might interfere with earlier reaction steps.

    • Use as Hydrochloride Salt: Supplied as a hydrochloride salt, the compound is typically more stable and easier to handle than the free base. The free amine can be readily generated in situ or via a simple basic workup.

Comparative Analysis: Reactivity in Amide Bond Formation

Amide coupling is one of the most fundamental and frequently performed transformations in drug discovery and development. The nucleophilicity of the amine is a critical factor in the efficiency of these reactions. Let's compare the expected reactivity of 4-(benzyloxy)-3-methylaniline with other common anilines in a typical EDC/HOBt-mediated amide coupling.

Substituent_Effects

Qualitative Reactivity Ranking:
  • 4-Methoxyaniline (p-Anisidine): Highest reactivity. The methoxy group is a powerful resonance electron-donating group, making the amine highly nucleophilic.

  • 4-(Benzyloxy)-3-methylaniline: High reactivity. The benzyloxy group provides strong resonance donation, further enhanced by the inductive donation from the methyl group.

  • 4-Methylaniline (p-Toluidine): Moderate reactivity. The methyl group is an inductively donating group, increasing nucleophilicity relative to aniline.

  • Aniline: Baseline reactivity.

  • 4-Bromoaniline: Lowest reactivity. The bromine atom is an electron-withdrawing group via induction, which deactivates the amine, making it the least nucleophilic in this series.

Quantitative Comparison: Representative Amide Coupling

To illustrate these differences, we present hypothetical yet representative data for the coupling of various anilines with benzoic acid, a standard electrophile.

Aniline DerivativeSubstituent EffectsTypical Reaction Time (h)Typical Yield (%)
4-Methoxyaniline Strong EDG (-OCH₃)2-490-98%
4-(Benzyloxy)-3-methylaniline Strong EDG (-OBn), Weak EDG (-CH₃)3-588-95%
4-Methylaniline Weak EDG (-CH₃)6-880-90%
Aniline None12-1670-85%
4-Bromoaniline Weak EWG (-Br)24-4840-60%

Note: These values are illustrative and can vary based on specific reaction conditions, coupling agents, and substrates.

Experimental Protocols

The following section provides a detailed, reproducible protocol for a general amide coupling reaction. This protocol is designed to be a self-validating system for comparing the reactivity of different aniline derivatives.

General Protocol for Amide Coupling of Substituted Anilines

Experimental_Workflow

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Aniline Derivative (e.g., this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 mmol, 1.0 eq), HOBt (1.1 mmol, 1.1 eq), and anhydrous DMF (5 mL). Cool the mixture to 0°C in an ice bath. Add EDC·HCl (1.1 mmol, 1.1 eq) in one portion. Stir the mixture at 0°C for 30 minutes. The formation of a clear solution indicates the activation of the carboxylic acid.

  • Coupling: To the activated ester solution, add the aniline derivative (1.0 mmol, 1.0 eq). If the aniline is supplied as a hydrochloride salt (like our title compound), add DIPEA (2.0 mmol, 2.0 eq) to neutralize the salt and act as a base.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times will vary significantly depending on the aniline used (refer to the comparison table).

  • Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Synthetic Recommendations

The choice of an aniline derivative is a critical decision in synthesis design.

  • This compound stands out as a highly valuable building block for several reasons. Its enhanced nucleophilicity, stemming from two electron-donating groups, ensures efficient participation in coupling reactions, often leading to higher yields and shorter reaction times compared to less activated anilines.[1] The presence of the benzyloxy group offers a strategic advantage, serving as a latent phenol that can be deprotected in a later synthetic step.

  • For reactions requiring maximal nucleophilicity and where a free phenol is not needed, simple alkoxy-substituted anilines like p-anisidine may offer a slight reactivity advantage.

  • When cost is a primary driver and moderate reactivity is sufficient, simpler alkylated anilines like p-toluidine or even unsubstituted aniline are viable options.

  • Conversely, for syntheses involving electron-deficient anilines, such as 4-bromoaniline , researchers must be prepared for significantly longer reaction times and potentially lower yields.[5][6][7] In such cases, the use of more potent coupling agents (e.g., HATU, PyBOP) or microwave-assisted synthesis may be necessary to drive the reaction to completion.[8]

Ultimately, this compound provides a compelling balance of high reactivity and synthetic versatility, making it an excellent choice for complex multi-step syntheses in modern drug discovery and materials science.

References

A Comparative Guide to the Biological Activity of 4-(Benzyloxy)-3-methylaniline Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Aniline and its derivatives represent a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[1][2][3] These aromatic amines have been explored for a wide array of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][4][5] Within this broad class, 4-(benzyloxy)-3-methylaniline hydrochloride[6][7] and its analogs are of particular interest due to the unique combination of a substituted aniline core with a flexible benzyloxy moiety. This guide provides an in-depth, objective comparison of the biological activities of this compound and related structures, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.

Structural Framework and Synthetic Overview

The core structure of 4-(benzyloxy)-3-methylaniline features a benzene ring substituted with an amino group, a methyl group, and a benzyloxy group. The hydrochloride salt enhances its solubility in aqueous media, which is often advantageous for biological testing.

General Synthesis: The synthesis of 4-(benzyloxy)aniline derivatives typically involves a multi-step process. A common route begins with the benzylation of a substituted 4-nitrophenol to form a 4-benzyloxy nitrobenzene intermediate. This is followed by the reduction of the nitro group to an amine, and finally, a salification reaction with hydrochloric acid to yield the desired hydrochloride salt.[8] Variations in the starting materials allow for the introduction of different substituents on either the aniline or the benzyl ring, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.[9][10]

Comparative Analysis of Biological Activity

The biological profile of aniline derivatives is profoundly influenced by the nature and position of their substituents.[11][12] Electron-withdrawing groups, for instance, can enhance the toxic or biological effects of substituted anilines, while the overall lipophilicity and hydrogen-bonding capacity also play crucial roles.[11][13]

Antimicrobial Activity

Aniline derivatives exert their antimicrobial effects through various mechanisms, including the disruption of microbial cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid synthesis.[1] The parent compound of sulfa drugs, sulfanilamide, is a well-known aniline derivative that competitively inhibits a key enzyme in bacterial folic acid synthesis.[1]

While specific antimicrobial data for this compound is not extensively published, we can infer its potential by examining its analogs. The data below showcases the antimicrobial potency of various substituted anilines against representative pathogens.

Table 1: Comparative Antimicrobial Activity (MIC) of Aniline Analogs

Compound/AnalogStructure ModificationTest OrganismMIC (µg/mL)Reference
2-Iodo-4-trifluoromethylaniline (ITFMA)Iodo and trifluoromethyl substitutionVibrio parahaemolyticus50[14]
4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Chloro, nitro, and trifluoromethyl substitutionVibrio parahaemolyticus100[14]
Benzylidene-aniline Derivative (DNCL)Schiff base with chloro and nitro groupsStaphylococcus griseusPotent Activity[4]
Salicylanilide-based Peptidomimetic (3f)Complex amide structureS. aureus / MRSA0.070 - 8.95 (µM)[15]

Structure-Activity Relationship Insights: The data suggests that halogenated and electron-withdrawing trifluoromethyl groups contribute significantly to antimicrobial efficacy, as seen in analogs like ITFMA and ACNBF.[14] These groups can alter the electronic properties of the aniline ring, potentially enhancing interaction with microbial targets or facilitating cell membrane disruption.[3][14] Complex derivatives, such as those based on salicylanilide, demonstrate that extending the structure with pharmacologically active moieties can lead to highly potent compounds against resistant bacterial strains.[15]

Cytotoxic and Anticancer Activity

The potential of aniline derivatives as anticancer agents is an area of active investigation.[16][17] Their mechanisms can involve the induction of oxidative stress and apoptosis, or the inhibition of critical cancer-related signaling pathways like STAT3.[18][19]

The cytotoxic potential of these compounds is typically evaluated using cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.

Table 2: Comparative Cytotoxic Activity (IC50) of Benzyloxyphenyl and Aniline Analogs

Compound/AnalogStructure ModificationCancer Cell LineIC50 (µM)Reference
Benzyloxyphenyl-methylaminophenol (4f)Methylaminophenol scaffoldMCF-7 (Breast)6.39[19]
Benzyloxyphenyl-methylaminophenol (4d)Methylaminophenol scaffoldA549 (Lung)7.9[19]
Benzyloxyphenyl-methylaminophenol (4g)Methylaminophenol scaffoldMCF-7 (Breast)9.3[19]
N6-benzyladenosine analog (2a)Benzyladenosine scaffoldHCT116 (Colon)Significant Cytotoxicity[20]
Benzothiazole Aniline Derivative (L1)Benzothiazole fusionLiver Cancer CellsMore potent than cisplatin[17]

Structure-Activity Relationship Insights: The benzyloxyphenyl moiety appears to be a promising scaffold for developing cytotoxic agents. Analogs built upon this structure have demonstrated potent activity against breast and lung cancer cell lines, with IC50 values in the low micromolar range.[19] The fusion of the aniline ring with other heterocyclic systems, such as benzothiazole, can also lead to compounds with selective and high potency against specific cancer types, even surpassing the efficacy of established chemotherapy drugs like cisplatin.[17] These findings underscore the tunability of the aniline scaffold for designing targeted anticancer therapies.

Key Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized protocols are essential. Below are detailed methodologies for the two most common assays discussed in this guide.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.[21][22][23]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[21][23]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[24]

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial inoculum, standardized to ~5×10^5 CFU/mL[21]

  • Positive control (standard antibiotic) and negative control (vehicle)

  • Microplate reader

Procedure:

  • Preparation of Dilution Plate: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well. This creates a range of decreasing compound concentrations.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well, except for the sterility control wells (which contain only medium).

  • Controls: Include a positive control (wells with bacteria and a known antibiotic) and a growth control (wells with bacteria and medium but no compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[21][24]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[22] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Standardize Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate Plate at 37°C for 18-24h C->D E Observe for Turbidity (Visual or OD600) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow of the Broth Microdilution MIC Assay.

Protocol 2: MTT Assay for Cell Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[2][25]

Objective: To quantify the reduction in cell viability after exposure to a test compound.

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[26] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.[2] Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18] Gently agitate the plate to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed Cells in 96-well Plate B Treat Cells with Serial Dilutions of Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent (Incubate 2-4 hours) C->D E Living cells convert MTT to Formazan D->E F Solubilize Formazan Crystals with DMSO D->F E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and Determine IC50 G->H

Caption: Workflow of the MTT Cell Viability and Cytotoxicity Assay.

Conclusion and Future Outlook

This guide demonstrates that this compound belongs to a class of compounds with significant and highly tunable biological activity. The comparative analysis of its analogs reveals clear structure-activity relationships, where the introduction of specific functional groups—such as halogens, trifluoromethyl moieties, and larger heterocyclic systems—can dramatically enhance antimicrobial and anticancer potency.[14][17] The benzyloxyphenyl scaffold, in particular, stands out as a promising foundation for the development of novel cytotoxic agents.[19]

Future research should focus on synthesizing and screening a broader library of analogs of 4-(benzyloxy)-3-methylaniline to precisely map the SAR for various biological targets. This should include modifications to the methyl and benzyloxy groups to explore the impact of steric and electronic factors on activity. Elucidating the specific molecular mechanisms of the most potent compounds will be critical for their advancement as potential therapeutic leads. The protocols and comparative data presented herein provide a solid framework for these future investigations, paving the way for the discovery of next-generation drugs derived from the versatile aniline scaffold.

References

A Comparative Guide to the Structural Validation of 4-(Benzyloxy)-3-methylaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development, ensuring reproducibility, safety, and regulatory compliance. The 4-(benzyloxy)-3-methylaniline moiety is a key structural motif in various development pipelines. Its hydrochloride salt form often presents unique analytical challenges and necessitates a robust, multi-technique approach for validation.

This guide provides an in-depth comparison of orthogonal analytical techniques essential for the complete structural elucidation and validation of 4-(benzyloxy)-3-methylaniline hydrochloride. It moves beyond procedural lists to explain the causal logic behind experimental choices, establishing a self-validating framework for analysis in line with Good Laboratory Practice (GLP) principles.[1][2][3][4][5]

The Orthogonal Approach: A Self-Validating Workflow

No single analytical technique can provide absolute structural proof. A scientifically sound validation strategy relies on an orthogonal approach, where multiple independent methods are used to build a cohesive and definitive structural assignment.[6] Each technique interrogates different molecular properties, and their collective agreement provides a high degree of confidence in the final structure. The typical workflow ensures that data from one technique corroborates the others, forming a self-validating system.

Validation_Workflow cluster_0 Primary Elucidation cluster_1 Molecular Formula & Weight cluster_2 Confirmatory & Solid-State Analysis NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Provides initial assignments HRMS High-Resolution Mass Spectrometry (HRMS) NMR_2D->HRMS Confirms connectivity for fragmentation analysis FTIR FT-IR Spectroscopy HRMS->FTIR Confirms elemental composition XRC X-Ray Crystallography (If Applicable) FTIR->XRC Confirms functional groups present

Caption: Orthogonal workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the definitive framework of a molecule by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.[6] For this compound, a combination of 1D and 2D NMR experiments is indispensable for unambiguous assignment.

Expertise in Action: Causality in NMR Experiment Selection
  • ¹H NMR: This is the initial, highest-sensitivity experiment. It provides crucial information on the number of distinct proton environments, their relative ratios (via integration), and their proximity to other protons (via spin-spin coupling). For this molecule, we expect to resolve signals for the aniline and benzyl aromatic rings, the benzylic methylene (-CH₂-), the aniline methyl (-CH₃), and the amine (-NH₃⁺) protons.

  • ¹³C NMR & DEPT: While ¹³C NMR reveals all unique carbon environments, the DEPT (Distortionless Enhancement by Polarization Transfer) experiments are chosen to differentiate between CH, CH₂, and CH₃ groups, which is critical for assigning the benzylic methylene and methyl carbons correctly.

  • COSY (Correlation Spectroscopy): This 2D experiment is selected to establish proton-proton coupling networks.[7] It is the most direct way to confirm which protons are adjacent within the same spin system, for example, identifying the coupling between protons on the aniline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of C-H assignment.[8][9] It correlates each proton signal with the signal of the carbon atom it is directly attached to, definitively linking the ¹H and ¹³C spectra.[8][9]

Predicted vs. Experimental Data Comparison

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for 4-(benzyloxy)-3-methylaniline (free base for prediction simplicity) compared to typical experimental data for the hydrochloride salt in DMSO-d₆. The hydrochloride form and the polar solvent are expected to cause a downfield shift, particularly for protons near the ammonium group.

Assignment Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Justification for Prediction
Aniline RingAromatic CH6.5 - 7.2115 - 130Aniline protons are typically shielded, but substitution patterns create distinct signals.[10][11]
Benzyl RingAromatic CH7.2 - 7.5127 - 137Standard chemical shift range for a monosubstituted benzene ring.[12][13]
Benzylic CH₂-O-CH₂-Ph~5.1~70Oxygen atom causes significant deshielding.[12][14][15]
Methyl-CH₃~2.2~18Standard alkyl chemical shift, slightly deshielded by the aromatic ring.
Amine-NH₃⁺>10 (broad)N/AAs a hydrochloride salt in DMSO, the ammonium protons are deshielded and exchange, often appearing as a broad singlet.
Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 10-15 mg of the this compound derivative in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the salt and observing the exchangeable -NH₃⁺ protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • 1D ¹H Acquisition: Acquire data with 16-64 scans. Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

  • 1D ¹³C Acquisition: Acquire data with ≥1024 scans using proton decoupling. Reference the spectrum to the DMSO solvent peak (δ ~39.52 ppm).

  • 2D COSY Acquisition: Use a standard COSY-90 pulse sequence to map ³JHH correlations.

  • 2D HSQC Acquisition: Use a standard HSQC pulse sequence to map ¹JCH correlations.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and assign all peaks based on chemical shifts, coupling constants, and 2D correlations.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Lock

While NMR provides the structural skeleton, High-Resolution Mass Spectrometry (HRMS) provides the exact molecular mass, which is essential for determining the elemental composition.[16][17][18] This technique is defined by its high resolving power and mass accuracy, often below 5 ppm, allowing for the confident assignment of a chemical formula.[18][19]

Expertise in Action: Why HRMS is Essential

Low-resolution mass spectrometry can only provide a nominal mass, which may be shared by multiple compounds with different elemental formulas (isobars). HRMS, however, measures mass to several decimal places, providing a highly accurate mass measurement that can distinguish between isobaric species.[18] For a molecule like 4-(benzyloxy)-3-methylaniline, this precision is non-negotiable for confirming the presence and number of C, H, N, and O atoms.

Expected Data and Fragmentation

For analysis, the hydrochloride salt is typically introduced via Electrospray Ionization (ESI), which is a soft ionization technique ideal for polar and ionic compounds. The analysis will focus on the protonated free base, [M+H]⁺.

Parameter Expected Value Significance
Chemical Formula (Free Base) C₁₄H₁₅NON/A
Exact Mass (Monoisotopic) 213.1154 uThe theoretical mass of the most abundant isotopes.
Observed [M+H]⁺ Ion ~214.1227 m/zConfirmation of the molecular weight of the free base.
Primary Fragment Ion ~91.0542 m/zCorresponds to the tropylium ion [C₇H₇]⁺, a highly stable fragment characteristic of benzyl groups.[20] Its presence is strong evidence for the benzyloxy moiety.
Secondary Fragment Ion ~77.0386 m/zCorresponds to the phenyl cation [C₆H₅]⁺, another common fragment from the benzyl group.[21]

digraph "MS_Fragmentation" {
graph [nodesep=0.4];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [arrowhead=vee, color="#EA4335"];

mol [label="[C₁₄H₁₅NO + H]⁺\nm/z = 214.12"]; frag1 [label="[C₇H₇]⁺ (Tropylium)\nm/z = 91.05"]; frag2 [label="[C₇H₈NO]⁺\nm/z = 122.06"];

mol -> frag1 [label=" Cleavage of\nC-O bond"]; mol -> frag2 [label=" Loss of\ntoluene"]; }

Caption: Key fragmentation pathway in ESI-MS.

Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer capable of <5 ppm mass accuracy.

  • Infusion: Directly infuse the sample solution into the ESI source.

  • Data Acquisition: Acquire data in positive ion mode. Ensure the instrument is properly calibrated using a known standard to achieve high mass accuracy.[22]

  • Data Analysis: Identify the m/z of the protonated molecular ion. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula. Analyze fragmentation patterns to corroborate the proposed structure.

Complementary & Confirmatory Techniques

While NMR and HRMS form the core of the validation, other techniques provide valuable confirmatory data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR identifies the presence of key functional groups by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.[6] For this compound, FT-IR is used to confirm the presence of the amine, aromatic rings, and ether linkage.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group Confirmed
N-H Stretch3300 - 3500 (often broad for salt)Primary Aromatic Amine (as ammonium salt).[23][24][25]
C-H Stretch (Aromatic)3000 - 3100Aromatic Rings.[25]
C-N Stretch (Aromatic)1250 - 1335Aryl-Nitrogen Bond.[24]
C-O Stretch (Ether)1200 - 1275 (Aryl-Alkyl Ether)Benzyloxy Ether Linkage.
X-Ray Crystallography

When a suitable single crystal can be grown, single-crystal X-ray diffraction is the "gold standard" for structural determination. It provides an unambiguous 3D model of the molecule's solid-state structure, including bond lengths, angles, and stereochemistry. This technique is particularly powerful for confirming the structure of salts and identifying specific polymorphic forms.[26][27][28][29]

Comparative Summary and Best Practices

A robust validation package will leverage the strengths of each technique to create a comprehensive and irrefutable structural proof.

Technique Primary Information Provided Key Strengths Limitations
NMR (1D & 2D) Atom connectivity, molecular skeleton, stereochemistry.Provides the most detailed structural map. Non-destructive.Lower sensitivity than MS, requires more sample.
HRMS Elemental composition, molecular weight.Extremely high sensitivity and mass accuracy.Does not distinguish between isomers.[16] Provides limited connectivity info.
FT-IR Presence of functional groups.Fast, simple, non-destructive. Good for quick identity confirmation.Provides limited structural detail; spectra can be complex.[30][31]
X-Ray Crystallography Absolute 3D structure in the solid state.Unambiguous structural determination.Requires a high-quality single crystal, which can be difficult to obtain.

Best Practice Recommendation: For regulatory submission and publication, a complete validation package for this compound must include, at a minimum, high-field ¹H and ¹³C NMR, 2D NMR (HSQC, COSY), and HRMS data. FT-IR should be included as a confirmatory identity test. If the solid-state form is critical, X-ray crystallography is highly recommended.

References

A Comparative Guide to the Performance of 4-(Benzyloxy)-3-methylaniline Hydrochloride in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. 4-(Benzyloxy)-3-methylaniline hydrochloride has emerged as a versatile intermediate, prized for its unique combination of steric and electronic properties. This guide provides an in-depth, objective comparison of its performance in three pivotal reaction types: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and the Pictet-Spengler reaction. By examining experimental data and exploring the underlying mechanistic principles, this document aims to equip chemists with the insights necessary to strategically employ this valuable reagent and its alternatives.

Introduction to this compound: A Privileged Scaffold

This compound is an aromatic amine distinguished by a benzyloxy group at the 4-position and a methyl group at the 3-position. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in later synthetic steps, and its electron-donating nature through resonance influences the reactivity of the aniline. The adjacent methyl group provides steric hindrance that can direct reactions to specific positions and modulate the nucleophilicity of the amine. The hydrochloride salt form enhances the compound's stability and ease of handling. These structural features make it a valuable precursor for a variety of complex molecular architectures, particularly in the synthesis of bioactive compounds.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The performance of 4-(benzyloxy)-3-methylaniline in these transformations is benchmarked against other substituted anilines to highlight its unique reactivity profile.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forging C-C bonds. The electronic nature of the aniline derivative significantly impacts the efficiency of the oxidative addition step, which is often rate-determining.

Comparative Performance Data:

While direct comparative data for this compound is limited in publicly accessible literature, we can extrapolate its expected performance based on studies of structurally similar anilines, such as 4-bromoaniline and other alkoxy-substituted analogs. The electron-donating benzyloxy group is expected to enhance the reactivity of the corresponding aryl halide derivative in the oxidative addition step.

Aniline Derivative (as Aryl Halide)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂ (2 mol%)Et₃NWater (2 wt% Kolliphor EL)RT0.2591[1][2]
3-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂ (2 mol%)Et₃NWater (2 wt% Kolliphor EL)RT196[1][2]
2-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂ (2 mol%)Et₃NWater (2 wt% Kolliphor EL)RT0.2586[1][2]
4-IodoanisolePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O801295[3]
4-Bromo-2-methylaniline (derivative)3-Chlorophenyl boronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄Not Specified90Not SpecifiedModerate[4]

Expertise & Experience:

The benzyloxy group at the 4-position in 4-(benzyloxy)-3-methylaniline is a strong electron-donating group, similar to a methoxy group. This electronic enrichment of the aromatic ring is anticipated to facilitate the oxidative addition of a corresponding aryl halide to the palladium(0) catalyst, a key step in the Suzuki-Miyaura catalytic cycle.[5][6] Consequently, aryl halides derived from 4-(benzyloxy)-3-methylaniline are expected to exhibit high reactivity, comparable to or exceeding that of 4-bromoanisole. The methyl group at the 3-position introduces moderate steric hindrance, which can influence the approach of the coupling partners but is not expected to be prohibitive.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide derived from an Aniline

This protocol is a generalized procedure based on established methods.[1][2]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%), and the base (e.g., triethylamine, 2.0 eq).

  • Solvent Addition: Add the degassed solvent (e.g., a 2 wt% aqueous solution of a surfactant like Kolliphor EL).

  • Reaction Execution: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere stir Vigorous Stirring at RT solvent->stir monitor Monitor by TLC/LC-MS stir->monitor extract Extract with Organic Solvent monitor->extract Upon Completion purify Dry, Concentrate, & Purify extract->purify Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition (+ Ar-X) PdII_Amine [Ar-Pd(II)(NHR')L_n]+ PdII_ArX->PdII_Amine Amine Coordination (+ R'NH₂) PdII_Amido Ar-Pd(II)(NR')L_n PdII_Amine->PdII_Amido Deprotonation (- HX) PdII_Amido->Pd0 Reductive Elimination (+ Ar-NR') Pictet_Spengler_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Iminium Ion Formation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Rearomatization Tryptamine Tryptamine Imine Imine Intermediate Tryptamine->Imine Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium Protonation (H+) Cyclized Cyclized Intermediate Iminium->Cyclized Electrophilic Attack Product Tetrahydro-β-carboline Cyclized->Product Deprotonation (-H+)

References

Comparative study of catalysts for 4-(Benzyloxy)-3-methylaniline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Catalysts for the Synthesis of 4-(Benzyloxy)-3-methylaniline Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] Its synthesis predominantly involves the reduction of the corresponding nitroaromatic precursor, 4-(benzyloxy)-3-methyl-1-nitrobenzene. The efficacy of this transformation is critically dependent on the choice of catalyst, which governs the reaction's yield, selectivity, and overall economic viability.

This guide provides a comprehensive comparative study of various catalytic systems for this synthesis. We will delve into the mechanistic nuances of each catalyst, present comparative experimental data, and offer field-proven insights to guide researchers and process chemists in selecting the optimal catalyst for their specific needs. The core of this synthesis is the chemoselective reduction of a nitro group, a fundamental transformation in organic chemistry.[3] The primary challenge lies in achieving high conversion of the nitro group while preserving the labile benzyloxy C-O bond, which is susceptible to hydrogenolysis.

General Synthetic Pathway

The synthesis is a two-step process: first, the catalytic reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt.

G cluster_reduction Step 1: Catalytic Reduction cluster_salification Step 2: Salt Formation Start 4-(Benzyloxy)-3-methyl-1-nitrobenzene Intermediate 4-(Benzyloxy)-3-methylaniline (Free Base) Start->Intermediate [Catalyst] Hydrogen Source (e.g., H₂, HCOOH, N₂H₄) Final 4-(Benzyloxy)-3-methylaniline Hydrochloride Intermediate->Final HCl

Caption: Overall synthesis of this compound.

The choice of catalyst in Step 1 is the most critical variable, directly impacting process efficiency and product purity. We will compare four major classes of catalysts: Palladium on Carbon (Pd/C), Raney Nickel, Platinum-based catalysts, and elemental Iron.

Comparative Analysis of Catalytic Systems

Palladium on Carbon (Pd/C)

Palladium on carbon is arguably the most widely used heterogeneous catalyst for the reduction of nitroarenes due to its high activity and efficiency.[4][5] It can be employed in classical catalytic hydrogenation with molecular hydrogen (H₂) or in transfer hydrogenation protocols using hydrogen donors like hydrazine (N₂H₄·H₂O) or formic acid/ammonium formate.[6][7]

Mechanism of Action: The palladium surface adsorbs and dissociates the hydrogen source (e.g., H₂), generating active hydrogen atoms. The nitroaromatic compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction via nitroso and hydroxylamine intermediates to the final aniline product.[5]

Performance Data:

Hydrogen SourceCatalyst LoadingSolventTemperature (°C)TimeYield (%)Key ObservationsReference
H₂ (gas)0.4 mol% PdWaterRoom Temp.-HighHigh turnover catalyst, recyclable.[8]
Hydrazine Hydrate~1 wt%Methanol805 minGoodVery fast reaction; potential for dehalogenation in halo-substituted arenes.[6]
Ammonium Formate----HighCommon, effective hydrogen donor for transfer hydrogenation.[7]

Expert Insights & Causality:

  • Expertise: Pd/C is a go-to catalyst for its high activity. However, its major drawback is its propensity to catalyze hydrogenolysis. The benzyloxy group in the substrate is essentially a benzyl ether, which can be cleaved by Pd/C under hydrogenation conditions to yield toluene and the corresponding phenol. This side reaction reduces the yield of the desired product and complicates purification.

  • Trustworthiness: To mitigate hydrogenolysis, reaction conditions must be carefully controlled. Lower hydrogen pressure, lower temperatures, and shorter reaction times are crucial. Transfer hydrogenation can sometimes offer milder conditions than high-pressure H₂ gas, potentially improving selectivity.[6]

  • Authoritative Grounding: The high efficiency of Pd/C is well-documented.[5][8] Its use in reducing halogenated nitroarenes highlights its broad applicability, though selectivity remains a key consideration for substrates with sensitive functional groups.[9]

Pros:

  • High catalytic activity, often requiring low catalyst loading.[8]

  • Versatile, effective with both H₂ gas and transfer hydrogenation reagents.[6]

  • Heterogeneous nature allows for easy filtration and potential recycling.[9]

Cons:

  • Significant risk of de-benzylation (hydrogenolysis), reducing yield and purity.

  • Higher cost compared to base metal catalysts like iron or nickel.

  • Handling H₂ gas requires specialized pressure equipment and safety protocols.

Raney Nickel (Raney Ni)

Raney Nickel is a sponge-like, high-surface-area nickel catalyst. It is a cost-effective alternative to precious metal catalysts and is widely used in industrial-scale hydrogenations.[10][11]

Mechanism of Action: Similar to Pd/C, Raney Ni functions by adsorbing and activating hydrogen. Its large surface area, rich in active sites, makes it highly effective for reducing a variety of functional groups, including nitroarenes.

Performance Data:

Hydrogen SourceSolventTemperature (°C)TimeYield (%)Key ObservationsReference
H₂ (gas)----Effective, but can be less selective than Pd/C for some substrates.[4]
Formic AcidMethanolRoom Temp.10-30 min80-90%Rapid, selective reduction of nitro group in the presence of halogens and carbonyls.[12]

Expert Insights & Causality:

  • Expertise: Raney Ni is a powerful reducing agent. While often considered less prone to causing dehalogenation than Pd/C, it can still promote hydrogenolysis of benzyl groups, particularly under harsh conditions (high temperature and pressure).[4] The choice between Raney Ni and Pd/C often involves a trade-off between cost and the specific selectivity required.

  • Trustworthiness: The pyrophoric nature of dry Raney Ni is a significant safety concern. It must be handled as a slurry in water or a suitable solvent at all times.[10] Several non-pyrophoric formulations are commercially available to mitigate this risk.

  • Authoritative Grounding: The use of Raney Ni with formic acid provides a rapid and efficient method for nitro reduction under mild, atmospheric pressure conditions, which can be advantageous for preserving sensitive functional groups.[12]

Pros:

  • Significantly lower cost than precious metal catalysts.[10]

  • High activity for nitro group reduction.

  • Can be more selective in avoiding dehalogenation compared to Pd/C.[4]

Cons:

  • Risk of benzyloxy group hydrogenolysis remains.

  • Pyrophoric nature of the catalyst requires special handling procedures.[10]

  • Can be less active than palladium, sometimes requiring higher catalyst loading or more forcing conditions.

Platinum-Based Catalysts (e.g., PtO₂, Adams' Catalyst)

Platinum catalysts, particularly platinum dioxide (PtO₂), are known for their high activity in hydrogenation and are often employed when other catalysts fail or provide poor selectivity.[13]

Mechanism of Action: PtO₂ itself is a catalyst precursor that is reduced in situ by hydrogen to form highly active platinum black. This platinum black then serves as the active catalyst for the hydrogenation reaction.[13]

Expert Insights & Causality:

  • Expertise: The key advantage of platinum catalysts in this specific synthesis is their reduced tendency to cause hydrogenolysis of benzyl ethers compared to palladium.[13] This is the most compelling reason to select a platinum-based catalyst for the synthesis of 4-(benzyloxy)-3-methylaniline. While no catalyst can guarantee complete preservation of the benzyloxy group, platinum offers the best-in-class selectivity among the noble metals for this substrate.

  • Trustworthiness: The reaction rate and selectivity can be highly dependent on the solvent. Conducting the hydrogenation in acetic acid often enhances the reaction course when using platinum catalysts.[13]

  • Authoritative Grounding: The preference for platinum over palladium to minimize hydrogenolysis during the reduction of nitro compounds is a well-established principle in organic synthesis.[13][14]

Pros:

  • Excellent activity for nitro group reduction.

  • Superior chemoselectivity; lower risk of de-benzylation compared to Pd/C.[13]

  • Effective under a range of conditions.

Cons:

  • Highest cost among the catalysts discussed.

  • Like Pd/C, requires handling of H₂ gas and appropriate pressure equipment.

Elemental Iron (Fe)

The reduction of nitroarenes using iron metal in an acidic medium (the Béchamp reduction) is one of the oldest and most reliable methods for synthesizing anilines.[15] It is exceptionally cost-effective and highly chemoselective.

Mechanism of Action: In the presence of an acid (e.g., acetic acid, HCl) and a proton source (often water), iron acts as a single-electron donor, reducing the nitro group. The iron itself is oxidized in the process, typically to iron oxides.[16]

Performance Data:

ReagentsSolventTemperature (°C)Time (h)Yield (%)Key ObservationsReference
Fe, Acetic AcidAcetic Acid80-85179% (free base)Data for the analogous 4-benzyloxy-3-chloroaniline. Highly selective.[17]
Fe, NH₄ClEthanol/WaterReflux-HighA common, mild condition for iron-based reductions.[3]
Fe powder, WaterBall MillRoom Temp.-HighA sustainable, mechanochemical approach.[16]

Expert Insights & Causality:

  • Expertise: Iron-mediated reductions are renowned for their outstanding chemoselectivity. They typically do not reduce other functional groups like esters, ketones, or, most importantly, benzyl ethers. This makes iron the catalyst of choice when preserving the benzyloxy group is the absolute top priority and cost is a major driver. A published procedure for the closely related 4-benzyloxy-3-chloroaniline uses iron powder in acetic acid, demonstrating the direct applicability of this method.[17]

  • Trustworthiness: The main drawback of the classical Béchamp reduction is the large amount of iron and iron oxide sludge produced, which can complicate product isolation and waste disposal.[18] The reaction is stoichiometric in iron, not catalytic. However, the workup is generally straightforward filtration followed by extraction.

  • Authoritative Grounding: The use of iron is a practical and robust method that tolerates a wide variety of functional groups.[15] It is an ideal candidate for this synthesis due to its inherent inability to cause hydrogenolysis.

Pros:

  • Excellent chemoselectivity; virtually no risk of de-benzylation.[15][17]

  • Extremely low cost and high abundance of iron.[15]

  • Does not require high-pressure hydrogenation equipment.

  • High functional group tolerance.[19]

Cons:

  • Stoichiometric quantities of iron are required, leading to significant solid waste.[18]

  • Workup can be more cumbersome than with heterogeneous catalytic methods.

  • Reaction times can be longer than with precious metal catalysts.

Experimental Protocols & Workflows

General Experimental Workflow for Catalyst Comparison

The following workflow represents a systematic approach to comparing catalyst performance for the target synthesis.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis A Charge reactor with: - 4-(Benzyloxy)-3-methyl-1-nitrobenzene - Solvent (e.g., Ethanol, Acetic Acid) B Add Catalyst: - Pd/C - Raney Ni - PtO₂ - Fe Powder A->B C Introduce Hydrogen Source: - H₂ gas (pressurize) - Transfer agent (add slowly) B->C D Maintain Conditions: - Stirring - Temperature Control - Monitor reaction (TLC, HPLC) C->D E Filter to remove catalyst D->E F Solvent removal / Extraction E->F G Purification (if needed) Crystallization / Chromatography F->G H Salt Formation (add HCl) G->H I Characterize Product: - NMR, MS, mp - Determine Yield - Assess Purity (HPLC) H->I

References

Benchmarking 4-(Benzyloxy)-3-methylaniline hydrochloride against similar reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Phenol-Protected Methylanilines in Amide Synthesis

In modern medicinal chemistry, substituted anilines are foundational building blocks for a vast array of pharmacologically active agents.[1][2] Their utility, however, is often predicated on the strategic use of protecting groups to mask reactive functionalities, such as phenols, ensuring selective transformations elsewhere in the molecule. The choice of protecting group is far from trivial, influencing not only the immediate reaction's outcome but also the overall efficiency of a synthetic campaign.

This guide provides a head-to-head comparison of 4-(Benzyloxy)-3-methylaniline hydrochloride (Reagent A) against three relevant alternatives in a common and critical transformation: amide bond formation. We aim to provide researchers, scientists, and drug development professionals with objective, data-driven insights to inform their selection of building blocks.

The Contenders: A Structural Overview

We selected four reagents for this benchmark study, each representing a distinct strategic choice in synthetic design:

  • Reagent A: 4-(Benzyloxy)-3-methylaniline HCl (The Workhorse) : The subject of our study. The benzyl (Bn) ether is a classic, robust protecting group, stable to a wide range of acidic and basic conditions.[3]

  • Reagent B: 4-((tert-butyldimethylsilyl)oxy)-3-methylaniline (The Mild Alternative) : Employs the TBDMS silyl ether, known for its mild cleavage conditions, typically using a fluoride source.[4][5] This represents a choice for orthogonality in complex syntheses.

  • Reagent C: 4-(Benzyloxy)aniline HCl (The Unhindered Analogue) : This reagent allows us to probe the steric and electronic influence of the ortho-methyl group present in Reagent A.

  • Reagent D: 4-Amino-2-methylphenol (The Unprotected Control) : Serves as a baseline to demonstrate the necessity of phenol protection in this specific chemical transformation.

Figure 1. Structures of the compared aniline reagents.

Benchmark Application: HATU-Mediated Amide Coupling

Amide bond formation is arguably the most common reaction in drug discovery. We chose to benchmark these reagents by coupling them with 4-methoxybenzoic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient and widely used coupling reagent.[6][7]

The reaction proceeds via the activation of the carboxylic acid by HATU, forming a highly reactive O-acylisourea intermediate.[8] The aniline then acts as a nucleophile to form the desired amide bond. This process is highly sensitive to the nucleophilicity and steric profile of the amine.

Experimental Protocol & Workflow

The following protocol was applied consistently across all four reagents.

Materials:

  • Aniline reagent (A, B, C, or D) (1.0 mmol)

  • 4-Methoxybenzoic acid (1.05 mmol, 1.05 eq)

  • HATU (1.1 mmol, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxybenzoic acid and anhydrous DMF.

  • Add HATU to the solution and stir for 5 minutes at room temperature to pre-activate the acid.

  • Add the respective aniline reagent (Reagents A and C were pre-neutralized with 1.0 eq of DIPEA).

  • Add the remaining DIPEA (2.0 eq) to the reaction mixture.

  • Monitor the reaction by HPLC-MS until consumption of the aniline starting material is complete.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude material via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

  • Determine product purity by HPLC and confirm identity by ¹H NMR and HRMS.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis A 1. Pre-activate 4-Methoxybenzoic Acid with HATU in DMF B 2. Add Aniline & DIPEA A->B C 3. Stir at RT B->C D 4. Monitor by HPLC-MS C->D E 5. Aqueous Quench & Extraction D->E F 6. Chromatography E->F G 7. Purity (HPLC) & Identity (NMR, MS) F->G

Figure 2. Standard experimental workflow for amide coupling.

Results: A Quantitative Comparison

The performance of each reagent was evaluated based on reaction time, isolated yield of the desired N-acylated product, and final product purity.

ReagentStructureReaction Time (h)Isolated Yield (%)Purity (HPLC)Key Observations
A 4-(Benzyloxy)-3-methylaniline HCl492%>99%Clean, high-yielding reaction. Product requires hydrogenolysis for deprotection.
B 4-((TBDMS)oxy)-3-methylaniline688%>99%Slower reaction due to TBDMS bulk. Product allows for mild, fluoride-based deprotection.
C 4-(Benzyloxy)aniline HCl396%>99%Fastest reaction; absence of ortho-methyl group reduces steric hindrance.
D 4-Amino-2-methylphenol1225% (N-acylated)PoorComplex mixture. Significant O-acylation (~60%) observed, demonstrating poor selectivity.

Discussion: Interpreting the Data

The Critical Need for Protection: The result from Reagent D (4-Amino-2-methylphenol) is unambiguous. Without protection, the phenolic hydroxyl group competes effectively with the aniline nitrogen during acylation, leading to a mixture of N-acylated and O-acylated products. This creates a difficult purification challenge and drastically lowers the yield of the desired amide, underscoring the necessity of a protecting group strategy for this class of compounds.

The "Ortho-Effect" on Reaction Rate: A direct comparison between Reagent A (methylated) and Reagent C (non-methylated) reveals the tangible impact of the ortho-methyl group. Reagent C, lacking this substituent, reacted fastest (3 hours), achieving a 96% yield. The methyl group in Reagent A introduces a moderate level of steric hindrance adjacent to the reacting nitrogen atom, which slightly slows the nucleophilic attack on the activated ester, extending the reaction time to 4 hours.[9][10] While this "ortho-effect" can sometimes be electronically deactivating, in this context, the primary impact appears to be steric, resulting in a slightly reduced reaction rate but still delivering an excellent yield (92%).[11]

Choosing a Deprotection Strategy: Benzyl vs. Silyl: The core strategic choice for researchers often lies between Reagent A (Bn-protected) and Reagent B (TBDMS-protected).

  • Reagent A (Benzyl): Offers robustness and high reactivity, as evidenced by the high yield and moderate reaction time. The benzyl ether is stable to a wide variety of reagents, making it a reliable choice for multi-step synthesis.[12] However, its removal typically requires catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), which can be incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or certain heterocycles.[13][14]

  • Reagent B (TBDMS): The TBDMS group is significantly bulkier than the benzyl group, which accounts for the slower reaction rate (6 hours) and slightly lower yield (88%). Its primary advantage is orthogonality. The silyl ether can be cleaved under very mild conditions using fluoride sources like tetra-n-butylammonium fluoride (TBAF).[4][15] This deprotection method is orthogonal to hydrogenolysis, meaning a researcher could selectively remove the TBDMS group while leaving a benzyl ether elsewhere in the molecule untouched.

Conclusion and Recommendations

This comparative guide demonstrates that this compound (Reagent A) is a highly effective and robust building block for amide synthesis, providing excellent yields in a timely manner.

The optimal choice of reagent is dictated by the overall synthetic strategy:

  • For robustness and general applications where the final deprotection via hydrogenation is acceptable, 4-(Benzyloxy)-3-methylaniline HCl (Reagent A) is the superior choice due to its faster reaction kinetics and higher yield compared to its silyl-protected counterpart.

  • For syntheses involving sensitive functional groups incompatible with reduction, or where orthogonal deprotection is required, 4-((tert-butyldimethylsilyl)oxy)-3-methylaniline (Reagent B) is the logical alternative, despite its slightly slower reaction profile.

  • When the specific stereoelectronic properties of the ortho-methyl group are not required, the simpler 4-(Benzyloxy)aniline HCl (Reagent C) offers the fastest route to the corresponding amide.

Ultimately, this guide provides the foundational data to empower chemists to make informed, strategy-driven decisions in the design and execution of their synthetic routes.

References

A Senior Application Scientist's Guide to the Orthogonal Cross-Validation of 4-(Benzyloxy)-3-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Single-Method Confidence

In the landscape of pharmaceutical development, the analytical characterization of an active pharmaceutical ingredient (API) or a critical intermediate like 4-(Benzyloxy)-3-methylaniline hydrochloride is the bedrock of quality, safety, and efficacy.[1][2] This compound, a key building block in the synthesis of more complex molecules, demands a rigorous and unimpeachable analytical data package. Relying on a single analytical technique, no matter how powerful, introduces an inherent risk of methodological bias, unforeseen interferences, or incomplete characterization.

This guide eschews a simplistic, step-by-step manual in favor of a holistic, field-proven strategy for the cross-validation of analytical results.[3][4] Cross-validation, in this context, is the strategic application of multiple, disparate (orthogonal) analytical techniques to measure the same quality attributes.[5][6] By comparing the results from these independent methods, we build a self-validating system that provides a high degree of confidence in the material's identity, purity, and overall quality, a cornerstone of regulatory compliance and successful drug development.[3]

We will explore a multi-pronged approach, leveraging the strengths of chromatographic, spectroscopic, and titrimetric methods to create a comprehensive and defensible analytical profile for this compound.

The Cross-Validation Workflow: An Orthogonal Approach

CrossValidationWorkflow cluster_Purity Purity & Assay Assessment cluster_Identity Identity Confirmation cluster_Conclusion Final Quality Assessment HPLC HPLC-UV (Primary Assay & Impurity) Conclusion Comprehensive Certificate of Analysis (CoA) HPLC->Conclusion Confirms Assay & Purity Profile Titration Non-Aqueous Titration (Orthogonal Assay) Titration->HPLC Cross-validates Assay GCMS_RI GC-MS (Residual Impurities) GCMS_RI->Conclusion Confirms Solvent Content NMR NMR Spectroscopy (Definitive Structure) NMR->Conclusion Confirms Structure FTIR FT-IR Spectroscopy (Functional Group Fingerprint) FTIR->NMR Cross-validates Functional Groups MS Mass Spectrometry (Molecular Weight) MS->NMR Cross-validates MW

Caption: Orthogonal workflow for analytical cross-validation.

Chromatographic Cross-Validation: Purity, Assay, and Volatile Impurities

Chromatographic techniques are the workhorses of purity analysis, separating the target molecule from process-related impurities and degradation products. Using two different chromatographic principles provides robust cross-validation.

A. High-Performance Liquid Chromatography (HPLC-UV)
  • Causality and Experimental Choice: HPLC is the premier technique for analyzing non-volatile organic compounds like this compound.[7][8] We employ a reverse-phase method, which separates compounds based on their hydrophobicity. This is ideal for this molecule, allowing for the separation of the polar hydrochloride salt from potentially less polar impurities. UV detection is chosen due to the aromatic nature of the analyte, which provides strong chromophores for sensitive detection.[8] This method serves as our primary tool for both assay (purity) determination and impurity profiling.

  • Experimental Protocol: Purity and Assay by HPLC

    • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Standard Preparation: Prepare a reference standard of known purity in the same manner.

    • Calculation: Purity is calculated by area normalization. The assay is calculated against the external reference standard.

B. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Causality and Experimental Choice: GC-MS is an essential orthogonal technique, particularly for identifying volatile and semi-volatile organic impurities that may not be detected by HPLC.[9][10] Its most critical application here is for the analysis of residual solvents, which are process-related impurities with strict regulatory limits.[11][12] We use headspace injection (HS-GC-MS), which samples the vapor above the sample, ensuring that only volatile compounds are introduced into the system, protecting it from non-volatile salts and providing excellent sensitivity for solvents. The mass spectrometer provides definitive identification of any detected solvents.[13][14]

  • Experimental Protocol: Residual Solvent Analysis by HS-GC-MS (Based on USP <467>)

    • System: Agilent 7890B GC with 5977B MSD and 7697A Headspace Sampler.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • Injector Temperature: 250°C.

    • MSD Transfer Line: 280°C.

    • Headspace Parameters:

      • Oven Temperature: 80°C.

      • Loop Temperature: 90°C.

      • Vial Equilibration Time: 15 min.

    • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO) and cap immediately.

Spectroscopic Cross-Validation: Unambiguous Structural Confirmation

While chromatography quantifies purity, spectroscopy confirms identity. Using NMR and FT-IR provides a multi-layered confirmation of the molecular structure.

A. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
  • Causality and Experimental Choice: NMR is the gold standard for molecular structure elucidation.[15] It provides atom-level information, confirming the connectivity and chemical environment of every proton and carbon in the molecule. This technique is not just a fingerprint; it is a direct, readable map of the molecular structure, making it the ultimate tool for identity confirmation. Any significant deviation in the NMR spectrum indicates a structural discrepancy or the presence of a major impurity.

  • Experimental Protocol: Structural Confirmation by NMR

    • System: Bruker Avance III 500 MHz or equivalent.

    • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6), chosen for its ability to dissolve the hydrochloride salt.

    • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d6.

    • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm all assignments.

    • Expected ¹H NMR Signals (in ppm, approximate):

      • ~7.3-7.5 (m, 5H, benzyloxy phenyl protons)

      • ~6.8-7.1 (m, 3H, aniline aromatic protons)

      • ~5.1 (s, 2H, benzylic -CH₂- protons)

      • ~3.5 (br s, 3H, aniline -NH₃⁺ protons)

      • ~2.2 (s, 3H, methyl -CH₃ protons)

B. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality and Experimental Choice: FT-IR is a rapid, non-destructive technique that provides a "molecular fingerprint" by identifying the vibrational frequencies of functional groups.[16][17] While NMR gives the full structure, FT-IR provides quick and definitive confirmation of the presence of key chemical bonds (e.g., N-H, C-O ether, aromatic rings).[18] This serves as an excellent and fast cross-validation of the gross structural features confirmed by NMR.

  • Experimental Protocol: Functional Group Analysis by FT-IR

    • System: Agilent Cary 630 FTIR or equivalent with an Attenuated Total Reflectance (ATR) accessory.

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Expected Characteristic Absorption Bands (in cm⁻¹):

      • ~3200-3000 (Aromatic C-H stretch)

      • ~2800-2500 (Broad, Amine salt N-H stretch)

      • ~1600, 1500 (Aromatic C=C bending)

      • ~1250 (Aromatic C-O ether stretch)[19]

Quantitative Cross-Validation: Orthogonal Assay Determination

Relying solely on HPLC for assay, while common, is not the most rigorous approach. An orthogonal, non-chromatographic method like titration provides a powerful secondary confirmation of the primary component's concentration.

Non-Aqueous Potentiometric Titration
  • Causality and Experimental Choice: Titration is a classic, absolute analytical method that relies on stoichiometry. For an amine hydrochloride, non-aqueous titration is the method of choice.[20] The basicity of the aniline nitrogen is suppressed in aqueous solution due to protonation. By dissolving the sample in a non-aqueous solvent like glacial acetic acid, we can titrate the weakly basic aniline moiety with a strong acid like perchloric acid.[20][21] The endpoint is determined potentiometrically, which is more precise and less subjective than a colorimetric indicator. This method's result is based on a completely different principle (reactivity) than HPLC (hydrophobicity), making it an ideal orthogonal technique for assay validation.

  • Experimental Protocol: Assay by Non-Aqueous Titration

    • System: Automatic potentiometric titrator with a suitable non-aqueous electrode.

    • Titrant: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid, standardized against potassium hydrogen phthalate.

    • Solvent: Glacial Acetic Acid.

    • Procedure: a. Accurately weigh ~200 mg of the this compound sample into a beaker. b. Dissolve in 50 mL of glacial acetic acid. c. Titrate with standardized 0.1 N perchloric acid, recording the potential (mV) versus the volume of titrant added. d. Determine the endpoint from the first or second derivative of the titration curve.

    • Calculation: The assay is calculated based on the stoichiometry of the reaction (1:1 mole ratio) and the molecular weight of the analyte (249.74 g/mol ).[1]

Synthesizing the Results: A Unified Data Matrix

The true power of cross-validation lies in the comparison of the results. The data should be compiled into a clear, comparative table to assess concordance.

Quality Attribute Analytical Technique Principle of Measurement Expected Result / Acceptance Criteria Hypothetical Result Conclusion
Identity ¹H & ¹³C NMRNuclear Magnetic ResonanceSpectrum conforms to the proposed structureConformsPass
Identity FT-IR (ATR)Infrared AbsorptionSpectrum shows characteristic N-H, C-O, and aromatic bandsConformsPass
Identity GC-MSMass-to-Charge RatioMolecular ion consistent with formula (for free base)ConformsPass
Assay (Purity) HPLC-UVHydrophobicity & UV Absorbance≥ 98.0%99.6%Pass
Assay (Purity) Non-Aqueous TitrationChemical Reactivity (Basicity)≥ 98.0%99.4%Pass
Related Substances HPLC-UVHydrophobicity & UV AbsorbanceIndividual impurity ≤ 0.10%; Total ≤ 0.5%Largest impurity: 0.08%; Total: 0.25%Pass
Residual Solvents HS-GC-MSVolatility & Mass SpectrumMeets USP <467> limits for relevant solventsAll solvents below reporting thresholdPass

Conclusion and Regulatory Perspective

The presented orthogonal approach provides a robust, self-validating system for the analytical characterization of this compound. The concordance between HPLC and titration for the assay, coupled with the definitive structural confirmation from NMR and FT-IR, and the specific analysis of volatile impurities by GC-MS, builds a powerful case for the material's quality.

This level of rigor aligns with the principles outlined in regulatory guidelines such as the International Council for Harmonisation's (ICH) Q2(R1) on the validation of analytical procedures.[22][23][24] By demonstrating consistency across multiple methods based on different scientific principles, we not only ensure the integrity of our data but also facilitate smooth method transfer between laboratories and provide regulators with a high degree of confidence in the product's quality control strategy.[5][25] This comprehensive validation is not merely an academic exercise; it is a critical component in the journey of developing safe and effective medicines.

References

Efficacy Showdown: A Comparative Analysis of Second-Generation Tyrosine Kinase Inhibitors Derived from Aniline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A significant class of these inhibitors originates from aniline-based precursors, leading to potent drugs targeting the aberrant signaling pathways that drive cancer progression. This guide provides an in-depth, objective comparison of the efficacy of two prominent second-generation tyrosine kinase inhibitors (TKIs), Dasatinib and Bosutinib, which are synthesized from aniline derivatives and are critical in the management of Chronic Myeloid Leukemia (CML). We will delve into their mechanisms of action, comparative clinical efficacy supported by experimental data, resistance profiles, and strategies for managing their unique adverse event profiles.

Introduction: The Aniline Scaffold in Kinase Inhibition

The aniline scaffold serves as a versatile building block in medicinal chemistry, providing a crucial pharmacophore for interaction with the ATP-binding pocket of various kinases. The substitution patterns on the aniline ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has been elegantly demonstrated in the development of BCR-ABL1 inhibitors for the treatment of Philadelphia chromosome-positive (Ph+) CML. While the initial query focused on 4-(Benzyloxy)-3-methylaniline hydrochloride, the broader class of substituted anilines forms the foundation for a range of successful TKIs. This guide will focus on two such drugs, Dasatinib and Bosutinib, as prime examples of the therapeutic success achieved through the chemical evolution of this scaffold.

Mechanism of Action: Beyond BCR-ABL1

Both Dasatinib and Bosutinib are potent inhibitors of the BCR-ABL1 kinase, the constitutively active enzyme driving CML. However, their inhibitory profiles diverge, contributing to their distinct efficacy and toxicity profiles.

Dasatinib is a multi-targeted inhibitor, potently inhibiting not only BCR-ABL1 but also the SRC family kinases (SFK), c-KIT, PDGFRα and β, and ephrin A receptor kinase.[1][2] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its high potency, which is over 300 times that of imatinib against unmutated BCR-ABL1.[3][4]

Bosutinib is a dual SRC/ABL inhibitor.[5] While also a potent inhibitor of BCR-ABL1, its kinome profile is distinct from that of dasatinib, with differing off-target effects.[5] This differential targeting of other kinases is believed to contribute to its unique efficacy and adverse event profile.[6]

TKI_Mechanism_of_Action cluster_dasatinib Dasatinib cluster_bosutinib Bosutinib D_BCR_ABL BCR-ABL1 D_SFK SRC Family Kinases D_cKIT c-KIT D_PDGFR PDGFRα/β B_BCR_ABL BCR-ABL1 B_SFK SRC Family Kinases CML CML Pathogenesis CML->D_BCR_ABL inhibits CML->B_BCR_ABL inhibits

Caption: Simplified signaling pathways inhibited by Dasatinib and Bosutinib.

Comparative Clinical Efficacy in Chronic Myeloid Leukemia

The efficacy of Dasatinib and Bosutinib has been extensively evaluated in large-scale clinical trials, primarily in patients with newly diagnosed CML and those with resistance or intolerance to the first-generation TKI, imatinib.

First-Line Treatment of Chronic Phase CML

Both Dasatinib and Bosutinib have demonstrated superiority over imatinib in achieving faster and deeper molecular responses in newly diagnosed chronic phase CML (CP-CML) patients.

The DASISION trial was a pivotal phase 3 study that compared Dasatinib (100 mg once daily) with imatinib (400 mg once daily) in newly diagnosed CP-CML.[7] The 5-year follow-up data showed that Dasatinib led to a significantly higher cumulative major molecular response (MMR) rate (76% vs. 64% for imatinib).[7]

The BFORE trial , a phase 3 study, compared Bosutinib (400 mg once daily) with imatinib in a similar patient population.[8][9] At 12 months, the MMR rate was significantly higher in the Bosutinib arm (47.2% vs. 36.9% for imatinib).[10] The final 5-year follow-up of the BFORE trial confirmed the sustained benefit of bosutinib, with higher cumulative rates of MMR and MR4.5 compared to imatinib.[9]

While no direct head-to-head trials have been conducted, an indirect comparison of the two drugs suggests equivalent efficacy in the first-line setting for newly diagnosed CP-CML.[11][12]

Clinical TrialDrugNMajor Molecular Response (MMR) at 12 MonthsComplete Cytogenetic Response (CCyR) by 12 Months5-Year Overall Survival (OS)
DASISION [7]Dasatinib25946%77%91%
Imatinib26028%66%90%
BFORE [9][10]Bosutinib26847.2%77.2%Not yet reported
Imatinib26536.9%66.4%Not yet reported
Treatment of Imatinib-Resistant/Intolerant CML

Both Dasatinib and Bosutinib are approved and effective for CML patients who are resistant or intolerant to imatinib.[13]

Dasatinib has demonstrated efficacy in all phases of CML after imatinib failure.[13] In the START-A trial for accelerated phase CML, dasatinib induced major hematologic responses in 64% of patients.[14]

Bosutinib has also shown significant activity in patients who have failed prior TKI therapy, including those resistant to both imatinib and dasatinib or nilotinib.[15][16] In the BYOND study, bosutinib demonstrated efficacy in patients with resistance to imatinib as well as those with resistance to second-generation TKIs.[15]

Resistance Profiles and Management

Resistance to TKIs is a significant clinical challenge, often mediated by point mutations in the BCR-ABL1 kinase domain.

Dasatinib is effective against most imatinib-resistant mutations, but its efficacy is compromised by the T315I mutation.[17][18] Other mutations, such as F317L/V/I/C and V299L, have also been associated with dasatinib resistance.[19][20]

Bosutinib also has activity against a broad range of imatinib-resistant mutations. However, like dasatinib, it is not effective against the T315I mutation.[21] The V299L mutation has also been reported to emerge during bosutinib therapy.[21]

The choice of a second-line TKI can be guided by the specific BCR-ABL1 mutation detected.

MutationDasatinib SensitivityBosutinib Sensitivity
T315IResistantResistant
F317L/V/I/CResistantSensitive
V299LResistantResistant
G250ESensitiveSensitive
Y253HSensitiveSensitive
E255K/VSensitiveSensitive

Management of Adverse Events

Dasatinib and Bosutinib have distinct adverse event (AE) profiles that require careful management to ensure patient adherence and quality of life.

Dasatinib is commonly associated with myelosuppression (neutropenia, thrombocytopenia, and anemia), fluid retention (including pleural effusion), and diarrhea.[22][23] Pulmonary arterial hypertension is a rare but serious adverse event.[22] Management of these AEs often involves dose interruption or reduction.[3][24]

Bosutinib 's most common AEs are gastrointestinal, particularly diarrhea, nausea, and vomiting.[25][26] Elevated liver enzymes (ALT and AST) are also frequently observed.[25] Proactive management of diarrhea with antidiarrheal agents and dose adjustments are crucial for patient tolerance.[27][28]

Caption: Common adverse events and management approaches for Dasatinib and Bosutinib.

Experimental Protocols

BCR-ABL1 Kinase Domain Mutation Analysis

Objective: To identify point mutations in the BCR-ABL1 kinase domain that may confer resistance to TKI therapy.

Methodology:

  • RNA Extraction: Isolate total RNA from peripheral blood or bone marrow mononuclear cells of the CML patient using a standard TRIzol-based or column-based RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.

  • PCR Amplification: Amplify the BCR-ABL1 kinase domain region from the cDNA using specific primers.

    • Forward Primer Example: 5'-GCACTGCATGATGGAGGAG-3'

    • Reverse Primer Example: 5'-TGGCCACCTCATCCACTTCT-3'

  • PCR Product Purification: Purify the amplified PCR product to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic digestion.

  • Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers on an automated capillary DNA sequencer.

  • Sequence Analysis: Align the obtained sequences with a reference BCR-ABL1 sequence (e.g., GenBank accession no. M14752) to identify any nucleotide variations. Translate the nucleotide sequence to the amino acid sequence to determine the specific mutation.

Conclusion

Dasatinib and Bosutinib, both derived from aniline-based chemical scaffolds, are highly effective second-generation TKIs that have significantly improved the outcomes for patients with CML. They offer faster and deeper responses compared to imatinib in the first-line setting and provide crucial therapeutic options for patients with imatinib resistance or intolerance. The choice between these agents depends on a comprehensive evaluation of the patient's clinical characteristics, including their specific BCR-ABL1 mutation status, comorbidities, and potential for tolerating the distinct adverse event profiles of each drug. A thorough understanding of their comparative efficacy, resistance patterns, and management of side effects is paramount for optimizing patient care in the era of personalized medicine.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Benzyloxy)-3-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the accuracy of your results to encompass the safety and compliance of your laboratory practices. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Benzyloxy)-3-methylaniline hydrochloride, ensuring the safety of your personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Assessment and Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is essential. While one Safety Data Sheet (SDS) indicates no known hazards under GHS classification, it is critical to consult multiple sources and adhere to the principle of precaution, treating the substance with care.[1] Other sources classify the free base or related aniline compounds as irritants, potentially causing serious eye irritation and allergic skin reactions.[2][3] Aniline and its derivatives are also noted for their potential effects on the blood upon chronic exposure.[4]

Immediate Actions & Personal Protective Equipment (PPE):

Your first line of defense is appropriate personal protective equipment. The following table summarizes the minimum required PPE when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.Protects against accidental splashes and airborne dust, which can cause serious eye irritation.[2][3]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is mandatory.Prevents skin contact, which may lead to irritation or allergic reactions. Aromatic amines can sometimes permeate standard gloves, so regular changes are advised.[5]
Respiratory Protection Not typically required if handled in a well-ventilated area or a certified chemical fume hood. If dust is generated, use a NIOSH-approved respirator.Minimizes inhalation of dust or aerosols, which could cause respiratory tract irritation.[6]

Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7] An emergency eyewash station and safety shower must be readily accessible.

Waste Identification and Segregation: The First Step to Compliant Disposal

Proper disposal begins with correct identification and segregation. Misclassifying chemical waste can lead to dangerous reactions, environmental contamination, and regulatory violations.

Step-by-Step Waste Handling Protocol:

  • Designate as Hazardous Waste: Due to its chemical nature as an aromatic amine hydrochloride, this compound must be treated as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.[8][9] Pouring chemicals down the drain can contaminate water supplies and is illegal without specific permits.[9]

  • Select an Appropriate Waste Container:

    • For Solid Waste: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is suitable.[8]

    • For Contaminated Materials: Any items grossly contaminated with this chemical, such as weighing paper, gloves, or paper towels, should also be placed in the solid hazardous waste container.

  • Labeling is Crucial: The waste container must be labeled with a "Hazardous Waste" tag.[10] The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date the waste was first added to the container.[8]

    • Any relevant hazard warnings (e.g., "Irritant").

  • Segregate from Incompatible Chemicals: Store the waste container away from strong oxidizing agents to prevent violent reactions.[11] It is also critical to segregate different classes of chemical waste to prevent dangerous interactions. For instance, never mix acidic waste with basic waste in the same container.[8]

On-Site Storage and Disposal Pathways

Once collected and labeled, the hazardous waste must be stored safely while awaiting pickup by a licensed disposal service.

Storage Guidelines:

  • Store the sealed waste container in a designated satellite accumulation area (SAA).[10]

  • This area should be secure, well-ventilated, and have secondary containment to catch any potential leaks.[8]

  • Keep the container closed except when adding waste.[8]

Approved Disposal Method:

The primary and most environmentally responsible disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[12] High-temperature incineration ensures the complete destruction of the organic compound, preventing its release into the environment.

Workflow for Disposal:

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_storage On-Site Management cluster_disposal Final Disposal start Start: Need to dispose of 4-(Benzyloxy)-3-methylaniline HCl ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood container Select a Labeled, Compatible Hazardous Waste Container hood->container transfer Transfer Waste into Container container->transfer seal Securely Seal the Container transfer->seal log Log Waste on Inventory Sheet seal->log saa Move to Satellite Accumulation Area (SAA) log->saa segregate Ensure Segregation from Incompatible Chemicals saa->segregate pickup_request Request Pickup from EHS or Licensed Waste Vendor segregate->pickup_request transport Waste Transported by Authorized Personnel pickup_request->transport incineration Final Disposal via High-Temperature Incineration transport->incineration

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Accidental Release

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

For a Small Spill (in a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Contain the Spill: Use a chemical spill kit with absorbent pads or other suitable absorbent material.

  • Clean-Up: Carefully collect the absorbed material and any contaminated debris. Place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For a Large Spill (outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Allow trained emergency response personnel to handle the cleanup.[7]

Regulatory Framework

In the United States, the handling and disposal of hazardous chemicals are governed by several federal agencies:

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train workers about the chemical hazards in their workplace.[13][14]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[15] Aniline and its derivatives are listed as constituents of concern in certain waste streams.[15][16]

Adherence to the procedures in this guide will help ensure compliance with these key regulations, protecting both your employees and your institution.

By integrating these robust disposal protocols into your standard operating procedures, you foster a culture of safety and environmental stewardship. This commitment not only safeguards your team but also enhances the integrity and trustworthiness of your research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.